Donepezilbenzyl bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(1,1-dibenzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36NO3.BrH/c1-34-29-19-26-18-27(31(33)28(26)20-30(29)35-2)17-23-13-15-32(16-14-23,21-24-9-5-3-6-10-24)22-25-11-7-4-8-12-25;/h3-12,19-20,23,27H,13-18,21-22H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZOWVQOUFMSCQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)CC5=CC=CC=C5)OC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844694-85-5 | |
| Record name | Donepezilbenzyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844694855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DONEPEZILBENZYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L83S3XLZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Donepezil-Benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of donepezil-benzyl bromide, a quaternary ammonium salt derivative of the Alzheimer's disease drug, donepezil. This document details the synthetic pathways, experimental protocols, and analytical techniques used to identify and quantify this compound.
Introduction
Donepezil is a centrally acting reversible acetylcholinesterase inhibitor, widely used in the palliative treatment of Alzheimer's disease. The quaternization of donepezil with benzyl bromide results in the formation of donepezil-benzyl bromide, a compound of interest for further pharmacological studies and as a reference standard in analytical chemistry. This guide outlines the chemical synthesis and detailed characterization of this derivative.
Synthesis of Donepezil-Benzyl Bromide
The synthesis of donepezil-benzyl bromide is typically achieved through the quaternization of the tertiary amine in the piperidine ring of donepezil with benzyl bromide. This reaction is a standard N-alkylation of an amine.
Synthetic Pathway
The synthesis of donepezil itself can be accomplished through various routes, often culminating in the formation of the core structure, 2-((4-benzyl)piperidin-1-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. The subsequent reaction with benzyl bromide yields the desired quaternary salt.
A plausible synthetic route to donepezil, which can then be used to produce donepezil-benzyl bromide, involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzylpiperidine-4-carboxaldehyde, followed by reduction.[1][2]
Caption: Synthetic pathway to Donepezil-Benzyl Bromide.
Experimental Protocol: Quaternization of Donepezil
This protocol is a representative procedure for the synthesis of donepezil-benzyl bromide from donepezil.
Materials:
-
Donepezil
-
Benzyl bromide
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Diethyl ether (for precipitation)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask, dissolve donepezil (1 equivalent) in anhydrous acetonitrile under an inert atmosphere.
-
To this solution, add benzyl bromide (1.1 equivalents) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, add diethyl ether to the mixture to induce precipitation of the quaternary salt.
-
Collect the solid product by vacuum filtration and wash with diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield donepezil-benzyl bromide as a solid.
Characterization of Donepezil-Benzyl Bromide
The synthesized donepezil-benzyl bromide must be thoroughly characterized to confirm its identity, purity, and structure. The following analytical techniques are typically employed.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 844694-85-5 | [3][4][5] |
| Molecular Formula | C31H36BrNO3 | [3][4][5] |
| Molecular Weight | 550.53 g/mol | [3][4][5] |
Spectroscopic and Chromatographic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the donepezil backbone, with additional signals for the new benzyl group. The protons on the carbon adjacent to the quaternary nitrogen will show a downfield shift compared to donepezil. |
| ¹³C NMR | Signals for all carbon atoms in the molecule, including the two benzyl groups and the piperidinium ring. The carbons attached to the positively charged nitrogen will be deshielded. |
| Mass Spectrometry (ESI-MS) | The positive ion mode should show a peak corresponding to the molecular ion [M-Br]⁺ at m/z 470.6. Fragmentation may show a prominent peak at m/z 91 for the benzyl group.[6] |
| FTIR Spectroscopy | Characteristic peaks for the C=O stretch of the indanone group, C-O stretches of the methoxy groups, and aromatic C-H and C=C stretching vibrations. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. The retention time will differ from that of donepezil. |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. Assign the peaks based on their chemical shifts, integration (for ¹H), and splitting patterns. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignments.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Analysis: Infuse the sample into the mass spectrometer and acquire the spectrum in positive ion mode. Identify the molecular ion peak and major fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR accessory.
-
Instrumentation: An FTIR spectrometer.
-
Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands for the functional groups present in the molecule.[7]
High-Performance Liquid Chromatography (HPLC):
-
Mobile Phase: A mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol).
-
Stationary Phase: A C18 reversed-phase column is commonly used.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Analysis: Inject a solution of the sample and determine the retention time and peak area to assess purity.
Caption: Workflow for the characterization of Donepezil-Benzyl Bromide.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of donepezil-benzyl bromide. The provided synthetic protocol and analytical methodologies serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. The successful synthesis and thorough characterization of this compound are crucial for its use in further scientific investigations.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Donepezilbenzyl bromide | C31H36BrNO3 | CID 11613681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Donepezil Benzyl Bromide (Donepezil Impurity) [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Mechanism of Action of Donepezil and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), operating primarily as a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE).[1][2] Its action increases acetylcholine levels at cholinergic synapses, compensating for the cholinergic deficit characteristic of AD.[3][4][5] However, extensive research has revealed that Donepezil's therapeutic effects are not solely dependent on AChE inhibition. A growing body of evidence highlights several non-cholinergic, or pleiotropic, mechanisms that contribute to its overall neuroprotective profile. These include the modulation of amyloid-β (Aβ) aggregation, interaction with nicotinic and NMDA receptors to reduce excitotoxicity, and anti-inflammatory actions.[6][7][8] This guide provides a detailed examination of these multifaceted mechanisms, presents key quantitative data for Donepezil and its analogs, outlines critical experimental protocols, and visualizes complex pathways to offer a comprehensive resource for the scientific community.
Primary Mechanism of Action: Acetylcholinesterase Inhibition
The principal mechanism of Donepezil is the reversible inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine.[2][9] This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[5]
Dual Binding Site Interaction
AChE possesses a deep and narrow gorge, approximately 20 Å long, which contains two main binding sites: the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) near the entrance.[10] Donepezil is a "dual binding site" inhibitor, interacting with both sites simultaneously.[11][12]
-
Peripheral Anionic Site (PAS): The dimethoxy indanone moiety of Donepezil binds to the PAS through π-π stacking interactions with key aromatic residues such as Trp286 and Tyr341.[10][13]
-
Catalytic Active Site (CAS): The benzylpiperidine moiety extends down the gorge to interact with the CAS, forming π-π stacking interactions with residues like Trp86 and His447.[13]
This dual-site occupation effectively blocks the entry of acetylcholine to the active site and stabilizes the enzyme in an inhibited conformation.[10][12] In vitro data characterize Donepezil as a mixed competitive and noncompetitive inhibitor.[12]
Caption: Donepezil's dual binding interaction within the AChE gorge.
Quantitative Data: Inhibitory Activity and Pharmacokinetics
The efficacy of Donepezil and its analogs is quantified by their inhibitory concentrations (IC50) against cholinesterases and their pharmacokinetic profiles.
Cholinesterase Inhibitory Activity
Donepezil is highly selective for AChE over butyrylcholinesterase (BChE).[14] Analogs have been developed to modulate this activity and selectivity.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Donepezil | EeAChE¹ | 0.12 ± 0.01 | [14] |
| EfBChE² | 2.0 ± 0.1 | [14] | |
| Analog 8b (amine substituent) | EeAChE¹ | 0.021 ± 0.003 | [14] |
| EfBChE² | 0.48 ± 0.03 | [14] | |
| Analog 8c (n-propyl substituent) | EeAChE¹ | 0.14 ± 0.02 | [14] |
| EfBChE² | 2.1 ± 0.3 | [14] | |
| Donepezil-Tacrine Hybrid 15a | hAChE³ | 0.00021 ± 0.00002 | [11] |
| hBChE⁴ | 0.019 ± 0.001 | [11] | |
| Donepezil Analog 4m | AChE | 1.15 | [15] |
| Donepezil Analog 2g (m-amine) | AChE | 0.047 | [10] |
| ¹EeAChE: Acetylcholinesterase from Electrophorus electricus | |||
| ²EfBChE: Butyrylcholinesterase from Equus ferus | |||
| ³hAChE: Human Acetylcholinesterase | |||
| ⁴hBChE: Human Butyrylcholinesterase |
Pharmacokinetic Properties of Donepezil
Donepezil exhibits linear and dose-proportional pharmacokinetics, with a long half-life that permits once-daily dosing.[16][17]
| Parameter | Value | Reference |
| Bioavailability | ~100% | [4] |
| Time to Peak Plasma (Tmax) | 3-4 hours (10 mg tablet) | [9] |
| ~8 hours (23 mg tablet) | [9] | |
| Elimination Half-Life (t½) | ~70-80 hours | [16][17] |
| Time to Steady-State | ~15-21 days | [4][9] |
| Volume of Distribution (Vd) | 12-16 L/kg | [9] |
| Plasma Protein Binding | ~96% (75% to albumin) | [9][18] |
| Metabolism | Hepatic (CYP2D6, CYP3A4, glucuronidation) | [4][9] |
| Excretion | Urine (57%, 17% unchanged), Feces (15%) | [4][9] |
Pleiotropic (Non-Cholinergic) Mechanisms of Action
Beyond AChE inhibition, Donepezil engages with multiple pathological pathways in AD, contributing to a broader neuroprotective effect.
Modulation of Amyloid-β (Aβ) Pathophysiology
Donepezil can interfere with the amyloid cascade at multiple levels:
-
Inhibition of Aβ Aggregation: The PAS of AChE is known to promote the aggregation of Aβ peptides into neurotoxic fibrils. By binding to the PAS, Donepezil can physically hinder this interaction, thereby reducing Aβ aggregation.[11][19] At a concentration of 100 µM, Donepezil inhibits AChE-induced Aβ aggregation by 22%.[19]
-
Anti-inflammatory Effects: Soluble Aβ oligomers (AβO) are potent activators of microglia, leading to chronic neuroinflammation. Donepezil has been shown to directly inhibit this microglial activation by blocking the MAPK and NF-κB signaling pathways, thus reducing the release of inflammatory mediators like TNF-α, IL-1β, and nitric oxide.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. goodrx.com [goodrx.com]
- 4. Donepezil - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 6. Donepezil inhibits the amyloid-beta oligomer-induced microglial activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicine.com [medicine.com]
- 10. Amine-containing donepezil analogues as potent acetylcholinesterase inhibitors with increased polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. ovid.com [ovid.com]
- 19. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Donepezil-benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donepezil-benzyl bromide is a quaternary ammonium salt that serves as a key intermediate and a known impurity in the synthesis of Donepezil, a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. This technical guide provides a comprehensive overview of the known chemical properties of Donepezil-benzyl bromide, including its synthesis, physical and chemical characteristics, and analytical methodologies. Due to its primary role as a synthetic intermediate, publicly available data on its specific biological activity and detailed quantitative properties are limited. This document compiles the available information from various sources to serve as a valuable resource for researchers and professionals in the field of drug development and analysis.
Chemical Identity and Physical Properties
Donepezil-benzyl bromide is a white to off-white solid. Its core structure consists of a dibenzyl-substituted piperidinium moiety linked to a dimethoxy-indanone fragment.
| Property | Value | Reference |
| IUPAC Name | 2-[(1,1-dibenzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one bromide | [1] |
| Synonyms | Donepezil Quaternary Salt, 1,1-Dibenzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl) methyl]piperidinium bromide | [2][3] |
| CAS Number | 844694-85-5 | [1][2] |
| Molecular Formula | C₃₁H₃₆BrNO₃ | [1] |
| Molecular Weight | 550.53 g/mol | [1] |
| Appearance | White to Off-White Solid | [4] |
| Melting Point | 191-196 °C | |
| Solubility | Slightly soluble in DMSO (heated) and Methanol (heated) | [4] |
Synthesis of Donepezil-benzyl bromide
Donepezil-benzyl bromide is primarily synthesized as an intermediate in the production of Donepezil. The general synthetic strategy involves the benzylation of a piperidine-containing precursor.
Synthetic Pathway Overview
The synthesis of Donepezil often involves the reaction of 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one with benzyl bromide. This reaction leads to the formation of the quaternary ammonium salt, Donepezil-benzyl bromide, which is then typically hydrogenated to yield Donepezil.[] Another described method involves the reaction of 5,6-dimethoxy-1-indanone with pyridin-4-aldehyde, followed by reaction with benzyl bromide to form a pyridinium bromide intermediate, which is subsequently hydrogenated.[]
Caption: General synthetic pathway to Donepezil via Donepezil-benzyl bromide.
Detailed Experimental Protocol
The following protocol is adapted from described synthetic methods for Donepezil, where Donepezil-benzyl bromide is a key intermediate.
Materials:
-
5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride
-
Dichloromethane
-
20% Sodium hydroxide solution
-
Tetrabutylammonium bromide
-
Benzyl bromide
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of 5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride (32.5g, 0.1mol), dichloromethane (150ml), 20% sodium hydroxide solution (300g), and tetrabutylammonium bromide (1.6g, 5.0mmol) is cooled to 5°C.[6]
-
Benzyl bromide (17.1g, 0.1mol) is added dropwise to the cooled mixture.[6]
-
The reaction mixture is stirred for 30 minutes after the addition of benzyl bromide is complete.[6]
-
The organic layer is separated from the aqueous layer.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The drying agent is removed by filtration.
-
The dichloromethane is evaporated under reduced pressure to yield the crude Donepezil-benzyl bromide.[6]
Caption: Experimental workflow for the synthesis of Donepezil-benzyl bromide.
Chemical Reactivity and Stability
General Reactivity
As a quaternary ammonium salt containing benzyl groups, Donepezil-benzyl bromide is expected to undergo reactions involving the cleavage of the carbon-nitrogen bond. Such compounds can act as benzylating agents. The presence of the indanone moiety also offers sites for various chemical transformations.
Stability Profile
Specific stability studies on Donepezil-benzyl bromide are not extensively reported in the literature. However, forced degradation studies on Donepezil provide insights into the potential stability of its precursors. Donepezil has been shown to be susceptible to degradation under alkaline and oxidative conditions.[] It is reasonable to infer that Donepezil-benzyl bromide may also exhibit sensitivity to these conditions.
Analytical Methods
The analysis of Donepezil and its impurities, including Donepezil-benzyl bromide, is crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed.
High-Performance Liquid Chromatography (HPLC)
A variety of HPLC methods have been developed for the separation and quantification of Donepezil and its related substances.
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | A mixture of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) |
| Detection | UV at a wavelength of approximately 268 nm |
Gas Chromatography (GC)
GC methods can be employed for the detection of residual reactants like benzyl bromide in the final product. A validated GC method for the determination of benzyl bromide in Donepezil hydrochloride has been reported, which is crucial for ensuring the safety of the active pharmaceutical ingredient.
Biological Activity and Signaling Pathways
There is currently no publicly available information on the specific biological activity or the signaling pathways associated with Donepezil-benzyl bromide itself. Its primary relevance in a biological context is as a precursor to Donepezil.
Donepezil is a potent and selective inhibitor of acetylcholinesterase (AChE).[6] By inhibiting AChE, Donepezil increases the levels of acetylcholine in the brain, which is a neurotransmitter associated with memory and cognition.[6] This mechanism of action is central to its therapeutic effect in Alzheimer's disease.
Caption: Mechanism of action of Donepezil.
Spectroscopic Data
Conclusion
Donepezil-benzyl bromide is a well-characterized intermediate in the synthesis of Donepezil. Its chemical and physical properties are consistent with its structure as a quaternary ammonium salt. While detailed quantitative data on its solubility and stability are sparse, established analytical methods allow for its detection and control as an impurity in the final drug product. The lack of data on its specific biological activity underscores its primary role as a synthetic precursor. Further research into the properties of this and other related impurities could provide a more complete understanding of the overall profile of Donepezil.
References
- 1. Stability indicating methods for determination of Donepezil Hydrochloride according to ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glppharmastandards.com [glppharmastandards.com]
- 4. chalcogen.ro [chalcogen.ro]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
An In-depth Technical Guide to Donepezil-benzyl Bromide as a Donepezil Impurity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Donepezil-benzyl bromide, a known process-related impurity of the Alzheimer's disease medication, Donepezil. This document details its chemical identity, formation pathways, and analytical methodologies for its detection and quantification. In the absence of specific toxicological data, a discussion on the potential risks associated with quaternary ammonium compounds and regulatory perspectives on impurities is also presented.
Introduction to Donepezil and its Impurities
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, prescribed for the palliative treatment of mild to moderate Alzheimer's disease.[1] The control of impurities in the final active pharmaceutical ingredient (API) is a critical aspect of drug manufacturing to ensure the safety and efficacy of the medication.[] Impurities can arise from various sources, including starting materials, by-products of the synthesis, and degradation of the drug substance.[3] Donepezil-benzyl bromide has been identified as a process-related impurity of Donepezil.[1]
Chemical Profile of Donepezil-benzyl Bromide
Donepezil-benzyl bromide is a quaternary ammonium salt. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1,1-Dibenzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidin-1-ium bromide |
| Synonyms | Donepezil Quaternary Salt, Donepezil Impurity F |
| CAS Number | 844694-85-5 |
| Molecular Formula | C₃₁H₃₆BrNO₃ |
| Molecular Weight | 550.53 g/mol |
Formation of Donepezil-benzyl Bromide
Donepezil-benzyl bromide is primarily considered a synthesis-related impurity. Several synthetic routes for Donepezil utilize benzyl bromide as a reagent for the N-benzylation of a piperidine intermediate.[4] The formation of the quaternary ammonium salt, Donepezil-benzyl bromide, can occur as a side reaction if the tertiary amine of Donepezil reacts further with benzyl bromide.
Below is a diagram illustrating a plausible synthetic pathway for Donepezil where Donepezil-benzyl bromide can be formed as a byproduct.
Experimental Protocols
Synthesis of Donepezil-benzyl Bromide (for use as a reference standard)
This protocol is adapted from a described method for the preparation of Donepezil-benzyl bromide.[4]
Materials:
-
Donepezil hydrochloride
-
Dichloromethane
-
20% Sodium hydroxide solution
-
Tetrabutylammonium bromide
-
Benzyl bromide
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Acetyl chloride
-
Anhydrous ethanol
Procedure:
-
A mixture of 5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride (Donepezil precursor, 0.1 mol), dichloromethane (150 ml), 20% sodium hydroxide solution (300 g), and tetrabutylammonium bromide (5.0 mmol) is cooled to 5°C.
-
Benzyl bromide (0.1 mol) is added dropwise and the mixture is stirred for 30 minutes after the addition is complete.
-
The organic layer is separated and dried over anhydrous magnesium sulfate.
-
The drying agent is filtered off, and the dichloromethane is evaporated to yield the crude Donepezil-benzyl bromide.
-
The residue is dissolved in ethyl acetate for acidification to form a salt.
-
The ethyl acetate solution is cooled to 0-5°C, and acetyl chloride (25ml) is added dropwise and stirred for 1 hour.
-
Anhydrous ethanol (35ml) is then added dropwise and the mixture is stirred for 2 hours.
-
The mixture is filtered to obtain a white solid, which is washed with ethyl acetate.
-
The solid is dried to yield Donepezil-benzyl bromide.
Analytical Method for Quantification of Donepezil-benzyl Bromide
Chromatographic Conditions (Proposed):
| Parameter | Suggested Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01 M Phosphate buffer (pH adjusted to 2.7 with phosphoric acid) |
| Mobile Phase B | Acetonitrile:Methanol (85:15 v/v) |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 268 nm |
| Injection Volume | 20 µL |
System Suitability:
-
Tailing factor for Donepezil peak: Not more than 1.5
-
Theoretical plates for Donepezil peak: Not less than 2000
-
Relative standard deviation (RSD) for replicate injections: Not more than 2.0%
The workflow for the analysis would be as follows:
Quantitative Data and Acceptance Criteria
Specific quantitative data for Donepezil-benzyl bromide in commercial batches of Donepezil are not publicly available. The acceptance criteria for any impurity are typically established based on regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[6][7]
ICH Q3A(R2) Thresholds for Impurities in New Drug Substances:
| Threshold | Maximum Daily Dose ≤ 2 g/day |
| Reporting Threshold | 0.05% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) |
For an impurity above the qualification threshold, toxicological studies are required to justify its safety.
Toxicological Assessment
There is no specific toxicological data available for Donepezil-benzyl bromide. However, as a quaternary ammonium compound (QAC), some general toxicological properties can be inferred. QACs are known to be irritants and can be corrosive at high concentrations.[8] While generally considered safe when used as directed in consumer products, ingestion, inhalation, or absorption of large amounts can lead to significant toxicity.[8]
In the context of pharmaceutical impurities, the primary concern would be the potential for adverse effects from chronic low-level exposure. The ICH M7 guideline addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[7] Without specific data, a structure-activity relationship (SAR) analysis would be a first step in assessing the potential genotoxicity of Donepezil-benzyl bromide.
The logical flow for assessing the risk of a pharmaceutical impurity is outlined below:
Conclusion
Donepezil-benzyl bromide is a known process-related impurity in the synthesis of Donepezil. Its formation is mechanistically plausible, and it can be synthesized for use as a reference standard. While specific quantitative and toxicological data are not publicly available, established analytical techniques like RP-HPLC can be adapted for its control. The potential risks associated with this impurity can be evaluated within the framework of ICH guidelines, considering the toxicological class of quaternary ammonium compounds. For drug developers and manufacturers, controlling Donepezil-benzyl bromide to within acceptable limits as defined by regulatory standards is essential for ensuring the quality and safety of the final Donepezil drug product.
References
- 1. tsijournals.com [tsijournals.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. jpionline.org [jpionline.org]
- 8. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: Donepezilbenzyl Bromide (SSZOWVQOUFMSCQ-UHFFFAOYSA-M)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezilbenzyl bromide, identified by the InChIKey SSZOWVQOUFMSCQ-UHFFFAOYSA-M, is a quaternary ammonium compound primarily recognized as a key synthetic intermediate and a known impurity in the manufacturing of Donepezil. Donepezil is a widely prescribed acetylcholinesterase inhibitor for the palliative treatment of Alzheimer's disease. While the vast body of research focuses on the clinical applications and pharmacological profile of Donepezil, this guide consolidates the available technical information on this compound itself, including its synthesis, and its implicit role within the broader context of Donepezil-related research.
Chemical Identity:
| Identifier | Value |
| IUPAC Name | 2-[(1,1-dibenzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one bromide[1] |
| InChIKey | SSZOWVQOUFMSCQ-UHFFFAOYSA-M[1] |
| CAS Number | 844694-85-5[2] |
| Molecular Formula | C31H36BrNO3[2] |
| Molecular Weight | 550.53 g/mol [2] |
| Synonyms | Donepezil quaternary salt, 1,1-Dibenzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl) methyl]piperidinium bromide[3][4] |
Core Research Applications
Direct research applications of this compound as a standalone therapeutic or investigational agent are not extensively documented in publicly available literature. Its primary significance in a research and development context lies in its role as:
-
A crucial intermediate in the synthesis of Donepezil: Understanding the formation and reactivity of this compound is essential for optimizing the manufacturing process of Donepezil.
-
An impurity standard in pharmaceutical analysis: As a known impurity, this compound serves as a reference standard for the development and validation of analytical methods to ensure the purity and quality of the final Donepezil active pharmaceutical ingredient (API).[5]
Synthesis and Experimental Protocols
The synthesis of this compound is an integral step in several reported synthetic routes to Donepezil. Below is a detailed experimental protocol for its preparation.
Synthesis of this compound
This protocol describes the quaternization of a piperidine nitrogen to form the title compound.
Experimental Protocol:
-
Reaction Setup: A mixture of 5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride (32.5g, 0.1mol), dichloromethane (150ml), 20% sodium hydroxide solution (300g), and tetrabutylammonium bromide (1.6g, 5.0mmol) is prepared in a suitable reaction vessel.[3]
-
Cooling: The reaction mixture is cooled to 5°C with constant stirring.[3]
-
Addition of Benzyl Bromide: Benzyl bromide (17.1g, 0.1mol) is added dropwise to the cooled mixture.[3]
-
Reaction: The mixture is stirred for 30 minutes after the complete addition of benzyl bromide.[3]
-
Work-up: The organic layer is separated from the aqueous layer.[3]
-
Drying: The organic layer is dried over anhydrous magnesium sulfate.[3]
-
Isolation: The drying agent is removed by filtration, and the dichloromethane is evaporated under reduced pressure to yield this compound.[3]
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Relationship to Donepezil and Mechanism of Action
This compound is the direct precursor to Donepezil in some synthetic pathways. The subsequent step typically involves the reduction of the indanone carbonyl group and debenzylation.
The biological activity of interest is associated with Donepezil, which functions as a selective and reversible inhibitor of acetylcholinesterase (AChE).[3][6]
Signaling Pathway of Donepezil's Action:
Caption: Mechanism of Donepezil's action at the synapse.
Donepezil's inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is believed to be the primary mechanism through which it provides symptomatic relief in Alzheimer's disease.[3]
Quantitative Data
As this compound is primarily a synthetic intermediate, there is a lack of quantitative data regarding its biological activity. The relevant quantitative data pertains to the final product, Donepezil. For context, some inhibitory concentrations (IC50) for Donepezil against cholinesterases are provided.
Table 1: Inhibitory Activity of Donepezil
| Compound | Target | IC50 (µM) | Source |
| Donepezil | Acetylcholinesterase (AChE) | Varies by study (typically nM to low µM range) | [7] |
| Donepezil | Butyrylcholinesterase (BuChE) | Generally higher than for AChE | [8] |
Conclusion
This compound (InChIKey: SSZOWVQOUFMSCQ-UHFFFAOYSA-M) is a compound of significant interest to pharmaceutical chemists and analytical scientists involved in the development and production of Donepezil. While it is not an active therapeutic agent itself, its role as a key synthetic precursor and an analytical standard is critical. A thorough understanding of its synthesis and properties is paramount for ensuring the quality and efficiency of Donepezil manufacturing. Future research may explore any intrinsic biological activities of this quaternary ammonium salt, but its current applications are firmly rooted in the chemistry and analytics of its more famous derivative.
References
- 1. Donepezil Benzyl Bromide (Donepezil Impurity) [lgcstandards.com]
- 2. This compound | C31H36BrNO3 | CID 11613681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Donepezil Benzyl Bromide | 844694-85-5 [chemicea.com]
- 5. store.usp.org [store.usp.org]
- 6. researchgate.net [researchgate.net]
- 7. Donepezil inhibits neuromuscular junctional acetylcholinesterase and enhances synaptic transmission and function in isolated skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Donepezil Benzyl Bromide (CAS 844694-85-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil benzyl bromide (CAS 844694-85-5) is a quaternary ammonium salt derivative of donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][2][3][4] Structurally, it is identified as 1,1-dibenzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidin-1-ium bromide.[1][2] While primarily documented as a synthetic intermediate or an impurity in the manufacturing of donepezil hydrochloride, its structural relationship to a potent acetylcholinesterase (AChE) inhibitor warrants a thorough examination of its potential biological activities and the methodologies for its study.[3][4][5][6][7]
This technical guide provides a comprehensive overview of Donepezil benzyl bromide, including its chemical properties. Given the limited direct research on this specific compound, this document extrapolates from the extensive studies on donepezil and its analogues to present relevant experimental protocols and potential signaling pathways of interest. This guide is intended to serve as a foundational resource for researchers investigating this and similar compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Donepezil benzyl bromide is presented in Table 1. This data is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 844694-85-5 | [1][3][8][9] |
| Molecular Formula | C31H36BrNO3 | [1][5][8][9] |
| Molecular Weight | 550.53 g/mol | [3][5][9][10] |
| Synonyms | Donepezil Quaternary Salt, 1,1-dibenzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidin-1-ium bromide | [1][4][11] |
| Appearance | White Solid | [7] |
| Melting Point | 191-196°C | [12] |
| Purity | >95% (HPLC) | [5] |
| Storage | Inert atmosphere, room temperature | [8] |
Postulated Biological Activity and Mechanism of Action
Based on its structural similarity to donepezil, Donepezil benzyl bromide is hypothesized to act as an inhibitor of acetylcholinesterase (AChE). The core mechanism of donepezil involves the reversible inhibition of AChE, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[4] By inhibiting AChE, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[4] This action is particularly relevant in the context of Alzheimer's disease, which is characterized by a cholinergic deficit.[13][14]
The N-benzylpiperidine moiety of donepezil is known to interact with the catalytic anionic site (CAS) of AChE, while the indanone portion binds to the peripheral anionic site (PAS).[13] It is plausible that Donepezil benzyl bromide retains the ability to interact with these sites.
Furthermore, research into donepezil analogues has explored multifunctional agents that also target other pathways implicated in Alzheimer's disease, such as the inhibition of butyrylcholinesterase (BChE), monoamine oxidases (MAO-A and MAO-B), and the chelation of metal ions like copper and zinc.[14][15] Some studies have also investigated the potential for donepezil-like compounds to inhibit β-amyloid (Aβ) aggregation and act as BACE-1 inhibitors.[13][16][17]
Key Experimental Protocols
To characterize the biological activity of Donepezil benzyl bromide, a series of in vitro and in vivo experiments would be necessary. The following protocols are standard in the evaluation of donepezil and its analogues.
In Vitro Enzyme Inhibition Assays
A common method for determining AChE and BChE inhibitory activity is the Ellman's method.
-
Principle: This spectrophotometric assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) into thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
-
Reagents:
-
AChE (from electric eel) or BChE (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (Donepezil benzyl bromide) dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the enzyme solution, DTNB, and the test compound solution.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Principle: MAO activity can be measured by monitoring the production of hydrogen peroxide using a horseradish peroxidase-coupled reaction with a fluorescent probe like Amplex Red.
-
Reagents:
-
Recombinant human MAO-A and MAO-B
-
Substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Phosphate buffer (pH 7.4)
-
-
Procedure:
-
The test compound is pre-incubated with the MAO enzyme.
-
The reaction is initiated by the addition of the substrate.
-
The fluorescence generated by the reaction of H2O2 with Amplex Red in the presence of HRP is measured (excitation ~530-560 nm, emission ~590 nm).
-
IC50 values are calculated similarly to the cholinesterase assay.
-
In Vitro Neuroprotection Assays
-
Principle: To assess the potential neuroprotective effects of the compound against oxidative stress-induced cell death. The SH-SY5Y human neuroblastoma cell line is a common model. Oxidative stress can be induced by agents like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).
-
Procedure:
-
Culture SH-SY5Y cells in appropriate media.
-
Pre-treat the cells with various concentrations of Donepezil benzyl bromide for a specified time.
-
Induce cytotoxicity by adding H2O2 or another neurotoxin.
-
After incubation, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
Quantify the protective effect of the compound by comparing the viability of treated cells to control groups.
-
In Vivo Behavioral Models
-
Principle: Scopolamine is a muscarinic receptor antagonist that induces transient memory impairment in rodents, mimicking the cholinergic deficit in Alzheimer's disease. The ability of a test compound to reverse this amnesia is a measure of its pro-cognitive potential.
-
Procedure:
-
Administer the test compound (Donepezil benzyl bromide) to rodents (mice or rats) at various doses.
-
After a set period, administer scopolamine to induce amnesia.
-
Assess learning and memory using behavioral tests such as the Morris water maze, Y-maze, or passive avoidance test.
-
Compare the performance of the treated group to both a vehicle-treated control group and a scopolamine-only group.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of donepezil and its analogues are primarily attributed to the enhancement of cholinergic signaling. However, downstream effects and other potential mechanisms are also areas of active research.
Cholinergic Signaling Pathway
The fundamental pathway involves the inhibition of AChE, leading to increased acetylcholine levels in the synapse. This enhances the activation of nicotinic and muscarinic acetylcholine receptors, which are crucial for cognitive processes.
Caption: Cholinergic signaling pathway and the inhibitory action of Donepezil benzyl bromide on AChE.
Experimental Workflow for Compound Evaluation
A logical workflow for the preclinical evaluation of a novel donepezil analogue like Donepezil benzyl bromide is depicted below.
Caption: Preclinical experimental workflow for the evaluation of Donepezil benzyl bromide.
Quantitative Data for Donepezil Analogues
While specific data for Donepezil benzyl bromide is not available in the public domain, Table 2 presents a compilation of inhibitory activities for donepezil and some of its analogues from published studies. This serves as a benchmark for potential research on Donepezil benzyl bromide.
| Compound | eeAChE IC50 (µM) | eqBuChE IC50 (µM) | hAChE IC50 (µM) | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Reference |
| Donepezil | - | - | - | - | - | [14] |
| w18 | 0.220 | 1.23 | 0.454 | 3.14 | 13.4 | [15] |
| 5f | - | - | - | - | - | [14] |
| 3j | - | - | 0.498 ± 0.02 | - | - | [17] |
| 3g | - | - | 72.488 ± 3.69 | - | - | [17] |
Note: "eeAChE" refers to electric eel acetylcholinesterase, "eqBuChE" to equine butyrylcholinesterase, and "hAChE" to human acetylcholinesterase. Dashes indicate data not provided in the cited source.
Conclusion
Donepezil benzyl bromide, CAS 844694-85-5, is a structurally significant derivative of donepezil. Although it is primarily documented as a synthetic intermediate, its potential as a bioactive molecule warrants further investigation. This guide provides a comprehensive framework for such research, outlining the key chemical properties, postulated mechanisms of action, and detailed experimental protocols for its evaluation. The provided workflows and signaling pathway diagrams offer a logical and visual guide for researchers. Future studies are needed to elucidate the specific biological profile of Donepezil benzyl bromide and determine its potential as a lead compound in the development of novel therapies for neurodegenerative diseases.
References
- 1. store.usp.org [store.usp.org]
- 2. CAS 844694-85-5: 1,1-dibenzyl-4-[(5,6-dimethoxy-1-oxo-2,3-… [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. Donepezil Benzyl Bromide | 844694-85-5 [chemicea.com]
- 5. Donepezil Benzyl Bromide (Donepezil Impurity) [lgcstandards.com]
- 6. Page loading... [guidechem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 844694-85-5|1,1-Dibenzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidin-1-ium bromide|BLD Pharm [bldpharm.com]
- 9. Donepezilbenzyl bromide | C31H36BrNO3 | CID 11613681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Donepezil Benzyl Bromide (Donepezil Impurity) CAS#: 844694-85-5 [m.chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. usiena-air.unisi.it [usiena-air.unisi.it]
- 15. tandfonline.com [tandfonline.com]
- 16. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Role of Benzyl Bromide in the Synthesis of Donepezil: A Technical Guide for Alzheimer's Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal role of benzyl bromide in the chemical synthesis of Donepezil, a cornerstone medication in the symptomatic treatment of Alzheimer's disease. While not a therapeutic agent itself, the chemical intermediate formed through the reaction with benzyl bromide is a critical precursor to the final active pharmaceutical ingredient. This document will explore the synthesis, mechanism of action of Donepezil, and the broader landscape of Donepezil-based derivatives in Alzheimer's research, presenting key data and experimental methodologies to inform further drug discovery and development efforts.
Chemical Synthesis of Donepezil: The Benzyl Bromide Step
The synthesis of Donepezil involves several key steps, with the introduction of the benzyl group via benzyl bromide being a crucial transformation. One common synthetic route involves the reaction of 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one with benzyl bromide to yield Donepezil.[1] Another patented method describes the reaction of 5,6-dimethoxy-1-indanone with pyridin-4-aldehyde, followed by a reaction with benzyl bromide to form 1-benzyl-4-(5,6-dimethoxyindan-1-on-2-ylidene)methylpyridinium bromide, which is then hydrogenated to Donepezil.[2]
The chemical name for the intermediate often referred to as "Donepezil benzyl bromide" is 1,1-Dibenzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl) methyl]piperidinium bromide[3] or 1-benzyl-4-(5,6-dimethoxyindan-1-on-2-ylidene)methylpyridinium bromide.[2] It is considered an impurity or a synthetic intermediate of Donepezil.[3][4][5]
Below is a generalized workflow for a common synthesis pathway of Donepezil where benzyl bromide is a key reagent.
Experimental Protocol: Preparation of Condensed Bromide Salt
A patented process provides a detailed methodology for the synthesis of a key intermediate using benzyl bromide[6]:
-
Reaction Initiation : Benzyl Bromide (97.86g) is added to a solution of Pyridine-4-carboxaldehyde (58.50g) in N,N-dimethyl formamide (50ml) at ambient temperature.
-
Heating : The mixture is then heated to 60-65°C for 30 minutes.
-
Cooling and Addition of Reactants : The reaction mixture is cooled to ambient temperature. Acetic acid (500 ml), 5,6-Dimethoxy-l-indanone (100g), and methane sulphonic acid (9.99g) are added.
-
Second Heating Phase : The mixture is heated to 80-85°C for 17-18 hours.
-
Isolation and Purification : The reaction mixture is cooled and filtered. The resulting wet cake is washed with acetone.
-
Slurry and Final Drying : The wet cake is added to acetone to make a slurry, which is heated to about 50-55°C for 30 minutes, then cooled and filtered. The solid is washed with acetone, suck-dried, and then dried in an oven at 45-50°C for 3 to 5 hours to yield the condensed bromide salt.[6]
Mechanism of Action of Donepezil
Donepezil is a selective, reversible, non-competitive inhibitor of acetylcholinesterase (AChE).[4][7][8][9] The primary therapeutic action of Donepezil in Alzheimer's disease is to increase the concentration of acetylcholine in the brain.[3][10][11] It achieves this by inhibiting the AChE enzyme, which is responsible for the breakdown of acetylcholine in the synaptic cleft.[9][11] This enhancement of cholinergic neurotransmission is believed to improve cognitive function.[3][11] Donepezil exhibits high selectivity for AChE in the brain with minimal inhibitory effects on butyrylcholinesterase (BuChE), which is found in other parts of the body.[4][12]
Beyond its primary role as an AChE inhibitor, research suggests that Donepezil may have other neuroprotective effects, including[10][13]:
-
Protection against glutamate-induced excitotoxicity.[13]
-
Activation of neurotrophic mechanisms.[13]
-
Promotion of non-amyloidogenic pathways for Amyloid Precursor Protein (APP) processing.[13]
-
Indirect effects on cerebrovascular function, improving brain perfusion.[13]
-
Reduction of inflammation and prevention of cell damage.[10]
Role in Amyloid-β Aggregation
A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into plaques. Acetylcholinesterase has been shown to promote the aggregation of Aβ peptides through its peripheral anionic site (PAS).[14] Donepezil, by binding to this peripheral site, can inhibit AChE-induced Aβ aggregation.[14][15] In vitro studies have shown that Donepezil at a concentration of 100µM can inhibit AChE-induced Aβ aggregation by 22%.[14] Furthermore, long-term administration of high doses of Donepezil (4 mg/kg) in a mouse model of Alzheimer's disease (Tg2576) significantly reduced both soluble and insoluble Aβ in the brain.[14] However, a study in human patients with Alzheimer's disease did not show a reduction in brain Aβ accumulation after one year of Donepezil administration.[16]
Quantitative Data on Donepezil and its Derivatives
A significant area of research focuses on creating hybrid molecules based on the structure of Donepezil to target multiple aspects of Alzheimer's pathology. The N-benzylpiperidine moiety of Donepezil is a key pharmacophore responsible for AChE inhibition.[17] The following tables summarize the inhibitory activities of Donepezil and some of its derivatives against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and amyloid-beta (Aβ) aggregation.
Table 1: Cholinesterase Inhibitory Activity of Donepezil and its Derivatives
| Compound | Target | IC₅₀ | Reference |
| Donepezil | AChE | 14 nM | [12] |
| Donepezil | AChE | 0.022 µM | [12] |
| Donepezil | AChE | 40.2 nM | [18] |
| Donepezil | BuChE | 5.6 µM | [12] |
| Donepezil-aniline hybrid (Compound 3) | AChE | 4.4 µM | [17] |
| Coumarin derivative (5a) | AChE | 0.11 nM | [12] |
| Indolinone derivative (108a) | AChE | 0.44 nM | [12] |
| Isothiochromanone derivative (82e) | AChE | 2.7 nM | [12] |
| 4-isochromanone hybrid (40a) | AChE | 8.9 nM | [18] |
| Donepezil derivative (45a) | AChE | 1.9 nM | [18] |
| Benzamide derivative (4) | AChE | 0.14 ± 0.03 nM | [19] |
| Donepezil-Tacrine Hybrids | AChE | IC₅₀ = 4.0-30.0 µM | [20] |
Table 2: Inhibition of Amyloid-β Aggregation by Donepezil and its Derivatives
| Compound | Assay | Inhibition | Concentration | Reference |
| Donepezil | AChE-induced Aβ aggregation | 22% | 100 µM | [15] |
| Donepezil-Curcumin hybrid (Compound 14) | Aβ₁₋₄₂ self-aggregation | 45.3% | 20 µM | [19] |
| Donepezil-Tacrine Hybrids | Aβ₁₋₄₂ self-mediated aggregation | Moderate | Not specified | [20] |
| Donepezil-Phthalimide hybrid (Compound 20) | β-amyloid aggregation | 72.5% | 10 µM | [21] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
A commonly used method to determine AChE inhibitory activity is the spectrophotometric method developed by Ellman.
-
Reagents : Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), buffer solution (e.g., phosphate buffer), acetylcholinesterase (AChE) enzyme, and the test compound.
-
Procedure :
-
A solution of the test compound at various concentrations is pre-incubated with the AChE enzyme in the buffer for a specified time (e.g., 15 minutes).
-
The reaction is initiated by the addition of DTNB and ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
The rate of formation of this anion is measured by monitoring the change in absorbance at a specific wavelength (e.g., 412 nm) over time using a spectrophotometer.
-
-
Data Analysis : The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without the inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.
Amyloid-β Aggregation Inhibition Assay (Thioflavin T Assay)
The Thioflavin T (ThT) fluorescence assay is a standard method to monitor the formation of amyloid fibrils.
-
Reagents : Aβ peptide (e.g., Aβ₁₋₄₂), Thioflavin T (ThT), buffer solution (e.g., phosphate buffer), and the test compound.
-
Procedure :
-
Aβ peptide is incubated in the buffer at a physiological temperature (e.g., 37°C) with or without the test compound at various concentrations.
-
At different time points, aliquots of the incubation mixture are taken and added to a solution of ThT.
-
The fluorescence intensity of ThT, which increases significantly upon binding to amyloid fibrils, is measured using a fluorometer with excitation and emission wavelengths typically around 440 nm and 480 nm, respectively.
-
-
Data Analysis : The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity in the presence of the test compound to that of the control (Aβ alone).
Conclusion
Benzyl bromide is an essential reagent in the synthesis of Donepezil, a first-line treatment for Alzheimer's disease. The resulting N-benzylpiperidine moiety is a critical pharmacophore for the drug's primary mechanism of action: the inhibition of acetylcholinesterase. Current research is heavily focused on leveraging the Donepezil scaffold to create multi-target-directed ligands that not only address the cholinergic deficit but also other key pathological features of Alzheimer's disease, such as amyloid-beta aggregation. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to advance the design and evaluation of novel, more effective therapies for this devastating neurodegenerative disorder.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]
- 3. Donepezil Benzyl Bromide | 844694-85-5 [chemicea.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scbt.com [scbt.com]
- 6. EP2370408A2 - A process for the preparation of donepezil hydrochloride - Google Patents [patents.google.com]
- 7. Reviewing the role of donepezil in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Donepezil in Alzheimer’s disease: an evidence-based review of its impact on clinical and economic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. goodrx.com [goodrx.com]
- 11. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 12. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 13. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Changes in brain amyloid-β accumulation after donepezil administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Activity of Donepezil: Aromatic Amine Hybrids as Anti-Alzheimerss Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]
Synthesis of Donepezil Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis of Donepezil Hydrochloride, a prominent therapeutic agent for Alzheimer's disease. This document details the core synthetic strategies, focusing on the preparation from key intermediates, and presents quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Introduction
Donepezil Hydrochloride is a reversible inhibitor of the enzyme acetylcholinesterase, which is crucial for modulating the levels of the neurotransmitter acetylcholine in the brain. Its synthesis is a multi-step process that has been optimized over the years for improved yield, purity, and industrial scalability. The most common and industrially viable synthetic routes involve the condensation of two key intermediates: 5,6-dimethoxy-1-indanone and 1-benzylpiperidine-4-carboxaldehyde. This guide will focus on the synthesis of these intermediates and their subsequent conversion to Donepezil Hydrochloride.
Core Synthetic Pathway
The principal synthetic route to Donepezil involves an aldol condensation of 5,6-dimethoxy-1-indanone with 1-benzylpiperidine-4-carboxaldehyde to form an unsaturated intermediate, followed by a reduction of the exocyclic double bond and subsequent conversion to the hydrochloride salt.
Caption: Overall synthetic pathway for Donepezil Hydrochloride.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of Donepezil Hydrochloride, including reaction conditions and reported yields.
Table 1: Synthesis of 1-Benzylpiperidine-4-carboxaldehyde
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 1-benzylpiperidine-4-carboxylate | Diisobutylaluminum hydride (DIBAL-H) | Toluene | -78 | 1 | 92 | [1] |
| (1-Benzyl-4-piperidyl)methanol | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -70 to rt | - | 96 | [2] |
Table 2: Condensation and Hydrogenation to Donepezil
| Reactants | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5,6-Dimethoxy-1-indanone, 1-Benzylpiperidine-4-carboxaldehyde | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -80 to rt | - | 62 (condensation) | [3] |
| 1-Benzyl-4-((5,6-dimethoxy-1-indanon-2-ylidene)methyl)piperidine | 10% Palladium on Carbon (Pd/C) | Tetrahydrofuran (THF) | rt | - | 82 (hydrogenation) | [3] |
| 5,6-Dimethoxy-1-indanone, 1-Benzylpiperidine-4-carboxaldehyde | Alkali metal carbonates | - | Elevated | - | - | [4] |
Table 3: Conversion to Donepezil Hydrochloride
| Starting Material | Reagent | Solvent | Yield (%) | Reference |
| Donepezil (free base) | Methanolic HCl | Methanol | 92 | [3][5] |
Experimental Protocols
This section provides detailed methodologies for the key experimental steps in the synthesis of Donepezil Hydrochloride.
Synthesis of 5,6-Dimethoxy-1-indanone
The synthesis of 5,6-dimethoxy-1-indanone is a critical first step. An improved process involves the intramolecular Friedel-Crafts acylation of 3-(3,4-dimethoxyphenyl)propionic acid.[6][7]
Experimental Workflow:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. magritek.com [magritek.com]
- 3. US6649765B1 - Process for the preparation of 1-benzyl-4(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCL) - Google Patents [patents.google.com]
- 4. US6953856B2 - Process for the preparation of 1-benzyl-4-(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCI) - Google Patents [patents.google.com]
- 5. KR20120000754A - Preparation of Donepezil Hydrochloride Crystalline Form I - Google Patents [patents.google.com]
- 6. KR101648468B1 - Process for preparing Crystalline Form I of Donepezil Hydrochloride Salt - Google Patents [patents.google.com]
- 7. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]
A Technical Guide to Cholinesterase Inhibitors and Their Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of cholinesterase inhibitors, a critical class of therapeutic agents, particularly in the management of Alzheimer's disease. It covers their mechanism of action, key examples, inhibitory activity, and the fundamental synthetic strategies used to produce them.
Introduction to Cholinesterases
Cholinesterases are a family of enzymes responsible for the hydrolysis of choline-based esters. In the nervous system, their primary role is to break down the neurotransmitter acetylcholine (ACh), terminating the signal at cholinergic synapses.[1][2] This precise regulation of ACh levels is vital for numerous cognitive functions, including memory, learning, and attention.[3]
There are two main types of cholinesterases:
-
Acetylcholinesterase (AChE): Primarily found in the brain, neuromuscular junctions, and red blood cells, AChE is highly specific for acetylcholine and is the main enzyme responsible for terminating synaptic transmission.[1]
-
Butyrylcholinesterase (BChE): Found in plasma, the liver, and glial cells in the brain, BChE has a broader substrate specificity and is thought to play a compensatory role in ACh hydrolysis when AChE activity is low.[1][4]
The "cholinergic hypothesis" of Alzheimer's disease posits that a deficit in cholinergic neurotransmission contributes significantly to cognitive decline.[5] Consequently, inhibiting cholinesterase enzymes to increase the synaptic concentration and duration of action of ACh has become a primary therapeutic strategy.[1][2]
Mechanism of Action
Cholinesterase inhibitors function by preventing the breakdown of acetylcholine by acetylcholinesterase in the synaptic cleft.[1][6] This leads to an accumulation of ACh, which enhances the stimulation of both nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron.[4][7] The inhibitors are broadly classified based on their interaction with the enzyme's active site.[1]
-
Reversible Inhibitors: These agents, such as donepezil and galantamine, typically bind non-covalently to the enzyme's active site, competing with acetylcholine. Their action is temporary, and enzyme function is restored after the inhibitor is cleared.[1]
-
Pseudo-irreversible (Carbamate) Inhibitors: This class, which includes rivastigmine, acts by carbamylating the serine residue in the AChE active site. This forms a stable covalent complex that is hydrolyzed very slowly, leading to a prolonged duration of inhibition that outlasts the drug's plasma half-life.[5]
-
Irreversible Inhibitors: Primarily organophosphates used as pesticides or nerve agents, these compounds form an extremely stable, essentially permanent covalent bond with the enzyme.[1] This guide focuses on therapeutically relevant reversible and pseudo-irreversible inhibitors.
The following diagram illustrates the key events at a cholinergic synapse and the site of action for cholinesterase inhibitors.
Key Cholinesterase Inhibitors: Data and Synthesis
Several cholinesterase inhibitors are approved for clinical use, each with distinct properties and synthetic origins.
Donepezil
Donepezil is a highly selective, reversible inhibitor of AChE.[8] It is widely prescribed for mild to severe Alzheimer's disease.
Synthetic Approach: The synthesis of donepezil is centered around an aldol condensation reaction. Key precursors are a substituted indanone (e.g., 5,6-dimethoxy-1-indanone) and N-benzyl-4-piperidinecarboxaldehyde.[5][9] The condensation product is then reduced, typically via catalytic hydrogenation, to yield the final donepezil molecule.[5]
Rivastigmine
Rivastigmine is a pseudo-irreversible inhibitor that targets both AChE and BChE.[8] It is unique in its carbamate structure.
Synthetic Approach: The synthesis can be achieved through several routes. A common chemoenzymatic approach starts with 3-methoxyacetophenone.[10] Key steps involve stereoselective reduction to form a chiral alcohol precursor, followed by amination and subsequent reaction with a carbamoyl chloride (e.g., N-ethyl-N-methylcarbamoyl chloride) to form the final carbamate ester.[11]
Galantamine
Galantamine is a naturally derived, reversible cholinesterase inhibitor that also allosterically modulates nicotinic receptors, providing a dual mechanism of action.[12]
Synthetic Approach: The total synthesis of galantamine is complex due to its tetracyclic structure. A prominent strategy mimics its biosynthesis, relying on a key intramolecular oxidative phenol coupling of a precursor like 4'-O-methylnorbelladine to form the core structure.[13][14] Subsequent stereoselective reductions and cyclizations complete the synthesis.[13][15]
Other Notable Inhibitors
-
Tacrine: The first centrally acting cholinesterase inhibitor approved for Alzheimer's disease, though its use is now limited by hepatotoxicity.[8][16] Its synthesis often involves the Friedländer annulation, reacting 2-aminobenzonitrile with cyclohexanone.[17][18]
-
Huperzine A: A natural alkaloid isolated from the club moss Huperzia serrata. It is a potent and highly selective AChE inhibitor. Its complex bicyclo[3.3.1] structure makes its total synthesis a significant challenge, often starting from precursors like (R)-pulegone.[2]
Comparative Inhibitory Activity
The potency of cholinesterase inhibitors is typically expressed as the half-maximal inhibitory concentration (IC₅₀). The following table summarizes representative IC₅₀ values for key inhibitors against both AChE and BChE. Note that values can vary based on experimental conditions and enzyme source.
| Inhibitor | Target Enzyme | IC₅₀ Value (nM) | Selectivity (BChE/AChE) |
| Donepezil | AChE (human) | 6.7 - 12.9 | ~1250 |
| BChE (human) | 7,400 - 10,300 | ||
| Rivastigmine | AChE (human) | 430 - 7,800 | ~0.08 - 0.5 |
| BChE (human) | 38 - 3,700 | ||
| Galantamine | AChE (human) | 410 - 1,500 | ~50 |
| BChE (human) | 20,000 - 52,000 | ||
| Tacrine | AChE (human) | 7.7 - 100 | ~0.7 |
| BChE (human) | 5.5 - 80 | ||
| Huperzine A | AChE (human) | 2.0 - 8.2 | ~650 |
| BChE (human) | 5,300 |
Data compiled from multiple sources. Absolute values may vary.
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
The most common method for measuring cholinesterase activity and inhibition is the spectrophotometric assay developed by Ellman.[19][20]
Principle: The assay measures the activity of AChE through a colorimetric reaction.[13] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[13] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that is quantified by measuring its absorbance at or near 412 nm.[13][21] The rate of TNB²⁻ production is directly proportional to the enzyme activity. When an inhibitor is present, this rate decreases.
Detailed Protocol (96-Well Plate Format):
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
DTNB Solution: 10 mM DTNB in Assay Buffer.
-
ATCh Solution (Substrate): 10-15 mM Acetylthiocholine Iodide (ATCI) in deionized water. Prepare fresh daily.
-
Enzyme Solution: Prepare a stock solution of AChE (e.g., from electric eel or recombinant human) in Assay Buffer. Dilute to a working concentration that gives a linear rate of absorbance increase for at least 10 minutes (e.g., 0.05-0.1 U/mL).
-
Inhibitor Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of serial dilutions in Assay Buffer to determine the IC₅₀ value.
-
-
Assay Plate Setup (in triplicate):
-
Blank Wells: 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Control Wells (100% Activity): 140 µL Assay Buffer + 20 µL Enzyme Solution + 20 µL Solvent (e.g., DMSO).
-
Test Wells (Inhibitor): 140 µL Assay Buffer + 20 µL Enzyme Solution + 20 µL of each inhibitor dilution.
-
-
Procedure:
-
Add Assay Buffer, Enzyme Solution, and Inhibitor/Solvent to the appropriate wells of a clear, flat-bottom 96-well microplate.
-
Mix gently and pre-incubate the plate for 15-30 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of DTNB solution followed by 20 µL of ATCh solution to all wells (except the blank, which receives ATCh but no enzyme). The final volume should be 200 µL.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute) from the linear portion of the kinetic curve.
-
Correct all rates by subtracting the rate of the blank well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
General Workflow for Inhibitor Screening
The process of identifying and characterizing new cholinesterase inhibitors follows a structured workflow, from initial screening to detailed kinetic analysis.
Conclusion and Future Directions
Cholinesterase inhibitors remain the cornerstone of symptomatic treatment for Alzheimer's disease. While current drugs like donepezil, rivastigmine, and galantamine provide modest benefits, research is ongoing. Future drug development efforts are focused on creating multi-target-directed ligands that not only inhibit cholinesterases but also address other pathological aspects of Alzheimer's, such as β-amyloid aggregation and oxidative stress. Advances in synthetic chemistry continue to enable the creation of novel molecular scaffolds, offering the potential for more potent, selective, and safer therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. A robust and scalable synthesis of the potent neuroprotective agent (−)-huperzine A - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Huperzine alkaloids: forty years of total syntheses - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00029J [pubs.rsc.org]
- 7. An efficient total synthesis of (-)-huperzine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 10. Chemoenzymatic synthesis of rivastigmine based on lipase-catalyzed processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 16. Tacrine - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. scribd.com [scribd.com]
- 21. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
The Unseen Ensemble: A Neuropharmacological Profile of Donepezil Impurities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, functions primarily as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By increasing the levels of acetylcholine in the brain, donepezil enhances cholinergic function, which is crucial for memory and cognition.[][4] However, like any synthetically produced pharmaceutical agent, the final drug product can contain a variety of impurities. These can arise from the manufacturing process, degradation of the drug substance over time, or interaction with other components of the formulation.[][5] Understanding the neuropharmacological profile of these impurities is critical for ensuring the safety and efficacy of the final drug product.
This technical guide provides a comprehensive overview of the known and potential neuropharmacological effects of donepezil impurities. Due to a notable lack of publicly available data on the specific biological activities of many identified donepezil impurities, this guide will focus on the known neuropharmacology of donepezil and its primary metabolites as a surrogate, supplemented by detailed experimental protocols that can be employed to characterize the neuropharmacological profile of any donepezil-related compound.
Acetylcholinesterase and Butyrylcholinesterase Inhibition
| Compound | Target | IC50 (nM) | Notes |
| Donepezil | AChE | 6.7 | A potent inhibitor of acetylcholinesterase.[6] |
| BuChE | 7,250 | Exhibits high selectivity for AChE over BuChE.[7] | |
| 6-O-desmethyl donepezil | AChE | ~7 | An active metabolite with similar potency to the parent compound. |
| Donepezil-N-oxide | AChE | - | A metabolite known to inhibit cholinesterase activity. |
| Indane analogue of donepezil | bAChE | >10,000 | A structurally related compound with significantly lower potency than donepezil.[7] |
| hBChE | 6,380 | Shows some inhibitory activity against human BuChE.[7] |
bAChE: bovine acetylcholinesterase; hBChE: human butyrylcholinesterase. Data for metabolites are often qualitative in the literature.
Receptor Binding Profile
Beyond its effects on cholinesterases, donepezil and its related compounds may interact with various neurotransmitter receptors, which could contribute to both their therapeutic effects and potential side effects. Of particular interest are the muscarinic and nicotinic acetylcholine receptors, which are key components of the cholinergic system.
Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic receptors are G-protein coupled receptors that are widely distributed in the central nervous system and play a significant role in learning and memory. There are five subtypes (M1-M5). While comprehensive binding data for donepezil impurities is lacking, it is known that the cholinergic system is intricately linked, and any compound affecting acetylcholine levels could indirectly modulate mAChR activity.
Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic receptors are ligand-gated ion channels that are also involved in cognitive processes. Donepezil has been shown to interact with nAChRs, which may contribute to its neuroprotective effects. The α7 subtype is of particular interest in the context of Alzheimer's disease.
Quantitative binding data for specific donepezil impurities at mAChRs and nAChRs are not currently available in the public domain.
Effects on Cellular Signaling Pathways
The neuropharmacological effects of donepezil extend beyond direct enzyme inhibition and receptor binding to the modulation of intracellular signaling pathways crucial for neuronal survival and function.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation.[8] Activation of this pathway is considered neuroprotective.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade involved in cell growth, differentiation, and survival.
Below is a diagram illustrating the primary mechanism of action of donepezil and its influence on downstream signaling pathways.
Experimental Protocols
To address the gap in our understanding of the neuropharmacological profile of donepezil impurities, the following detailed experimental protocols are provided. These assays are fundamental for characterizing the activity of any novel compound at the key targets of donepezil.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against AChE.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound and positive control.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of each concentration of the test compound or positive control to the respective wells. For the negative control, add 25 µL of the buffer (with the same percentage of solvent as the test compounds).
-
Add 50 µL of AChE solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
To initiate the reaction, add 25 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm and continue to take readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donepezil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. raybiotech.com [raybiotech.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Donepezil and Related Impurities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of Donepezil and a key process-related impurity, benzyl bromide. The protocols are based on established and validated analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC).
Introduction
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of Alzheimer's disease.[1][2][3] The control of impurities in the final drug product is a critical aspect of pharmaceutical development and manufacturing to ensure its safety and efficacy.[][5] Process-related impurities can arise from the synthetic route, while others can be degradation products.[]
One such process-related impurity of potential concern is benzyl bromide, a raw material used in the synthesis of Donepezil, which is considered a genotoxic compound.[6] Additionally, "Donepezil Benzyl Bromide," a quaternary ammonium compound, is a known impurity that can be formed during the synthesis.[7][8][9][10] This document outlines analytical methods for the detection and quantification of Donepezil and the impurity benzyl bromide.
Analytical Methods for Donepezil and its Impurities
A variety of analytical methods have been developed and validated for the analysis of Donepezil in bulk drug substances, pharmaceutical dosage forms, and biological matrices.[1][11][12][13] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection is a common technique for routine quality control analysis.[1][2][11][14][15] For higher sensitivity and selectivity, especially in biological samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is employed.[12][13][16][17][18]
The detection of volatile and potentially genotoxic impurities like benzyl bromide often requires specific methods such as Gas Chromatography (GC).[6]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analytical methods described in the subsequent protocols.
Table 1: HPLC Method for Donepezil Quantification
| Parameter | Value |
| Linearity Range | 50 - 150 µg/mL[1] |
| Accuracy (% Recovery) | 100.24% - 100.53%[1] |
| Precision (%RSD) | < 1%[1] |
| Limit of Detection (LOD) | 1.5 ng/mL (with fluorescence detection)[15] |
| Retention Time | ~9 min[11] |
Table 2: LC-MS/MS Method for Donepezil Quantification in Plasma
| Parameter | Value |
| Linearity Range | 0.5 - 1000 ng/mL[12] |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL[12] |
| Intra-day Accuracy | 96.0% - 109.6%[12] |
| Inter-day Accuracy | Varies by concentration, within acceptable limits[12] |
| Intra-day Precision (%CV) | ≤ 13.9%[12] |
| Inter-day Precision (%CV) | Varies by concentration, within acceptable limits[12] |
Table 3: GC Method for Benzyl Bromide Detection
| Parameter | Value |
| Precision (%RSD, n=6) | 2.130%[6] |
| Accuracy (% Recovery) | 95% - 105%[6] |
| Solution Stability | Stable for up to 3 days at room temperature[6] |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Quantification of Donepezil in Bulk and Tablet Dosage Forms
This protocol describes a simple, rapid, and precise RP-HPLC method for the determination of Donepezil hydrochloride.[1][11]
1. Instrumentation and Materials
-
HPLC system with an isocratic pump, UV detector, and data acquisition software.
-
Reversed-phase C18 column (250 mm x 4.6 mm, 5 µm particle size).[1]
-
Reference standard: Donepezil hydrochloride.
-
Reagents: Methanol (HPLC grade), Potassium dihydrogen phosphate, Sodium hydroxide, Triethylamine, Orthophosphoric acid, Water (HPLC grade).
2. Chromatographic Conditions
-
Mobile Phase: A mixture of methanol, 0.02 M phosphate buffer, and triethylamine (60:40:0.5, v/v/v). The pH is adjusted to 7.5 with phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 268 nm.[11]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Preparation of Solutions
-
0.02 M Phosphate Buffer: Prepare a 0.2 M solution of potassium dihydrogen phosphate and a 0.02 M solution of sodium hydroxide. Mix appropriate volumes to achieve the desired pH.[1]
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Donepezil hydrochloride reference standard in the mobile phase.
-
Sample Solution (from tablets): Weigh and finely powder ten tablets. Accurately weigh a portion of the powder equivalent to 2.5 mg of Donepezil HCl, transfer to a 25 mL volumetric flask, dissolve in the mobile phase, sonicate, and dilute to volume with the mobile phase to achieve a final concentration of 100 µg/mL.[1]
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to check for system suitability (e.g., tailing factor, theoretical plates).
-
Inject the sample solution.
-
Calculate the amount of Donepezil HCl in the sample by comparing the peak area with that of the standard.
Caption: HPLC analysis workflow for Donepezil quantification.
Protocol 2: LC-MS/MS Method for the Quantification of Donepezil in Rat Plasma
This protocol describes a highly sensitive and selective LC-MS/MS method for the determination of Donepezil in a biological matrix, suitable for pharmacokinetic studies.[12]
1. Instrumentation and Materials
-
LC-MS/MS system: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[12]
-
Reversed-phase C18 column (e.g., Phenomenex Luna Omega Polar C18, 2.1 x 100 mm, 3 µm).[12]
-
Internal Standard (IS): Icopezil or a deuterated analog of Donepezil (e.g., Donepezil-D4).[12][13]
-
Reagents: Acetonitrile (LC-MS grade), Formic acid, Water (LC-MS grade), Methyl tert-butyl ether (MTBE).[12]
2. LC-MS/MS Conditions
-
Mobile Phase: Gradient elution with 0.1% (v/v) formic acid in water (A) and 0.1% (v/v) formic acid in acetonitrile (B).[12]
-
Flow Rate: 0.25 mL/min.[12]
-
Column Temperature: 40°C.[12]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[12]
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for Donepezil and the internal standard.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 20 µL of rat plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.[12]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Donepezil to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Donepezil in the plasma samples from the calibration curve.
Caption: LC-MS/MS workflow for Donepezil in plasma.
Protocol 3: GC Method for the Determination of Benzyl Bromide in Donepezil Hydrochloride
This protocol outlines a gas chromatography method for the trace analysis of benzyl bromide, a potential genotoxic impurity in Donepezil.[6]
1. Instrumentation and Materials
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a mass spectrometer (MS).
-
Capillary column: DB-5 (or equivalent), 30 m x 0.53 mm ID, 1.5 µm film thickness.[6]
-
Reagents: Cyclohexane (GC grade), Benzyl bromide reference standard.
2. GC Conditions
-
Carrier Gas: Helium at a constant pressure of 5.0 psi.[6]
-
Injector Temperature: 220°C.[6]
-
Detector Temperature: 260°C (FID).[6]
-
Oven Temperature Program: Isocratic at 150°C for 30 minutes.[6]
-
Injection Volume: 5 µL.[6]
-
Split Ratio: 2:1.[6]
3. Preparation of Solutions
-
Standard Solution (e.g., 66 ppm): Prepare a stock solution of benzyl bromide in cyclohexane. Further dilute to the desired concentration.[6]
-
Sample Solution: Accurately weigh about 100 mg of Donepezil hydrochloride into a suitable container. Add a known volume of cyclohexane, sonicate to extract the benzyl bromide, and then use the cyclohexane layer for injection.
4. Analysis Procedure
-
Equilibrate the GC system.
-
Inject the standard solution to determine the retention time and response of benzyl bromide.
-
Inject the sample solution.
-
Quantify the amount of benzyl bromide in the sample by comparing its peak area to that of the standard.
Caption: GC analysis workflow for benzyl bromide impurity.
References
- 1. jocpr.com [jocpr.com]
- 2. scispace.com [scispace.com]
- 3. Donepezil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Donepezil Benzyl Bromide (Donepezil Impurity) [lgcstandards.com]
- 8. glppharmastandards.com [glppharmastandards.com]
- 9. dev.klivon.com [dev.klivon.com]
- 10. Donepezilbenzyl bromide | C31H36BrNO3 | CID 11613681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A new HPLC method to determine Donepezil hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 13. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RP-HPLC analytical method development and optimization for quantification of donepezil hydrochloride in orally disintegrating tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Donepezil and Its Impurities by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
Donepezil Hydrochloride is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of mild to moderate dementia associated with Alzheimer's disease.[1][2] Ensuring the purity and safety of pharmaceutical products is of paramount importance, and this involves the accurate identification and quantification of any impurities.[3] This application note details a robust stability-indicating RP-HPLC method for the simultaneous determination of Donepezil and its known impurities. The method is validated according to ICH guidelines and is suitable for routine quality control and stability studies.[3][4]
Chromatographic Conditions
A gradient RP-HPLC method was developed to achieve optimal separation of Donepezil from its potential impurities.[3][5] The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | Hypersil ODS, 250 mm x 4.6 mm, 5.0 µm |
| Mobile Phase A | 10 mM Diammonium hydrogen orthophosphate in water (pH 6.0)[3] |
| Mobile Phase B | Acetonitrile and Methanol (85:15 v/v)[3] |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 35°C[3][5] |
| Detection Wavelength | 230 nm[3][5] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A and Mobile Phase B (50:50 v/v) |
Known Impurities of Donepezil
Several potential impurities of Donepezil have been identified, arising from the synthetic process or degradation.[4][7] A list of common impurities is provided in the table below.
| Impurity Name | Chemical Name |
| Donepezil Impurity A | Desbenzyl Donepezil Hydrochloride[7] |
| Donepezil Impurity B | 5,6-Dimethoxy-1-indanone[7] |
| Donepezil Impurity D | (2RS)-5,6-Dimethoxy-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one[7] |
| Donepezil Impurity F | (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one[7][8] |
| Donepezil N-Oxide | 1-Benzyl-4-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]piperidine 1-oxide[8][9] |
Experimental Protocol
1. Preparation of Solutions
-
Mobile Phase A (Aqueous): Dissolve an appropriate amount of diammonium hydrogen orthophosphate in HPLC-grade water to achieve a final concentration of 10 mM. Adjust the pH to 6.0 using phosphoric acid or triethylamine. Filter through a 0.45 µm membrane filter and degas.[3]
-
Mobile Phase B (Organic): Mix HPLC-grade acetonitrile and methanol in a ratio of 85:15 (v/v). Degas the solution.[3]
-
Diluent: Prepare by mixing Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (Donepezil): Accurately weigh and dissolve about 25 mg of Donepezil Hydrochloride reference standard in the diluent in a 25 mL volumetric flask to obtain a concentration of approximately 1.0 mg/mL.
-
Impurity Stock Solution: Accurately weigh and dissolve appropriate amounts of each impurity reference standard in the diluent to prepare a mixed stock solution.
-
Spiked Sample Solution: To demonstrate specificity, a sample of Donepezil can be spiked with known impurities at a concentration of 0.15% of the Donepezil concentration.[4]
2. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes.
-
Inject 10 µL of the diluent as a blank to ensure no interfering peaks are present.
-
Inject 10 µL of the standard solution in six replicates to check for system suitability. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
Inject 10 µL of the sample solution (and spiked sample solution, if applicable) for analysis.
3. Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Donepezil drug substance.[4][6] The drug is subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress.[4][10] Donepezil has been found to be susceptible to degradation under alkaline and oxidative conditions.[10][11]
-
Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl.
-
Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C for 2 hours).[6]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm).[6]
Data Presentation
System Suitability
The system suitability parameters should be evaluated to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Typical Retention Data
The following table summarizes the expected retention times (RT) and relative retention times (RRT) for Donepezil and its impurities.
| Compound | Retention Time (RT) (min) | Relative Retention Time (RRT) |
| Donepezil Impurity B | ~3.5 | ~0.35 |
| Donepezil Impurity A | ~5.0 | ~0.50 |
| Donepezil | ~10.0 | 1.00 |
| Donepezil N-Oxide | ~11.5 | ~1.15 |
| Donepezil Impurity F | ~13.0 | ~1.30 |
Note: The exact retention times may vary depending on the specific HPLC system and column used.
Visualizations
Caption: A flowchart of the experimental workflow for HPLC analysis of Donepezil.
References
- 1. A new HPLC method to determine Donepezil hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 4. rjptonline.org [rjptonline.org]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. ajpamc.com [ajpamc.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Donepezil Hydrochloride - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 9. researchgate.net [researchgate.net]
- 10. rjpbcs.com [rjpbcs.com]
- 11. researchgate.net [researchgate.net]
Application Note: Determination of Benzyl Bromide in Donepezil by Gas Chromatography
AN-GC-001
Introduction
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, used for the treatment of mild to moderate dementia of the Alzheimer's type.[1] Benzyl bromide is a potential genotoxic impurity (PGI) that may be used as a raw material in the synthesis of Donepezil hydrochloride. Due to its potential to cause genetic mutations and cancer, regulatory bodies mandate strict control of genotoxic impurities in active pharmaceutical ingredients (APIs).[2][3] This application note details a validated gas chromatography (GC) method for the determination of benzyl bromide in Donepezil hydrochloride.
The method described is based on a liquid-liquid extraction technique followed by gas chromatographic separation and detection using a Flame Ionization Detector (FID). This approach offers a sensitive and reliable means to quantify benzyl bromide at trace levels, ensuring the safety and quality of Donepezil.
Principle
The method involves the extraction of benzyl bromide from the Donepezil hydrochloride drug substance into an organic solvent, followed by direct injection of the extract into a gas chromatograph. The separation is achieved on a capillary column, and the quantification is performed using an external standard method.
Experimental Protocols
1. Reagents and Materials
-
Benzyl bromide (Standard)
-
Cyclohexane (GC grade)
-
Donepezil hydrochloride (Sample)
-
Water (HPLC grade)
-
Sodium chloride
2. Instrumentation
A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system is required. The following conditions have been validated:
-
GC Column: DB-5, 30 m x 0.53 mm ID, 1.5 µm film thickness (or equivalent)
-
Carrier Gas: Helium, constant pressure mode at 5.0 psi
-
Injector Temperature: 250 °C
-
Detector Temperature: 270 °C
-
Oven Temperature Program: Isocratic at 150 °C for 30 minutes
-
Injection Volume: 5 µL
-
Split Ratio: 2:1
3. Standard Solution Preparation
-
Stock Solution: Accurately weigh about 55 mg of Benzyl bromide and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with Cyclohexane.
-
Working Standard Solution: Dilute 5 mL of the Stock Solution to 50 mL with Cyclohexane. Further dilute 3 mL of this solution to 50 mL with Cyclohexane. This yields a final concentration of approximately 66 ppm.
4. Sample Preparation
-
Accurately weigh about 100 mg of Donepezil hydrochloride into a suitable container.
-
Add 1 mL of water to dissolve the sample.
-
Add 1 g of sodium chloride and shake to dissolve.
-
Add 1 mL of Cyclohexane and vortex for 2 minutes to extract the benzyl bromide.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer (Cyclohexane) into a GC vial for analysis.
5. System Suitability
Before sample analysis, inject the working standard solution six times. The relative standard deviation (% RSD) of the peak areas for the six replicate injections should be not more than 15%.
6. Analysis Procedure
-
Inject the blank (Cyclohexane) to ensure no interfering peaks are present.
-
Inject the working standard solution to establish the retention time and response of benzyl bromide.
-
Inject the prepared sample solution.
-
Identify the benzyl bromide peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the amount of benzyl bromide in the sample using the external standard method.
Quantitative Data
The following tables summarize the validation data for the described method.[4]
Table 1: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 6.6 ppm (6.6 µg/mL)[4] |
| Limit of Quantification (LOQ) | 19.9 ppm (19.9 µg/mL)[4] |
| Precision (%RSD, n=6) | 2.13% |
Table 2: Accuracy (Recovery) Study
| Spiking Level | Recovery (%) |
| 50% | 95 - 105% |
| 100% | 95 - 105% |
| 150% | 95 - 105% |
Visualizations
Diagram 1: Experimental Workflow for Benzyl Bromide Determination
Caption: Workflow for Benzyl Bromide Analysis in Donepezil.
Diagram 2: Logical Relationship of Method Validation
Caption: Key Parameters for GC Method Validation.
References
Application Notes and Protocols for Donepezil-benzyl Bromide as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Donepezil-benzyl bromide (DBB) as a reference standard in analytical and biological assays. DBB is a key impurity and a quaternary salt derivative of Donepezil, a prominent acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[1] Accurate quantification and characterization of Donepezil and its impurities are crucial for quality control and regulatory compliance in pharmaceutical development.
Chemical and Physical Properties
Donepezil-benzyl bromide is the quaternary ammonium salt formed from the reaction of Donepezil with benzyl bromide. Its properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-[(1,1-dibenzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one bromide |
| Synonyms | Donepezil Quaternary Salt, Donepezilbenzyl Bromide |
| CAS Number | 844694-85-5 |
| Molecular Formula | C₃₁H₃₆BrNO₃ |
| Molecular Weight | 550.53 g/mol |
| Appearance | White to off-white solid |
| Storage | 2-8°C, protected from light |
Applications as a Reference Standard
Donepezil-benzyl bromide is primarily used as a reference standard for:
-
Impurity Profiling: Identification and quantification of DBB as an impurity in Donepezil drug substance and finished products.
-
Analytical Method Validation: To ensure the specificity, linearity, accuracy, and precision of chromatographic methods developed for Donepezil.
-
Forced Degradation Studies: To track the formation of DBB under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to demonstrate the stability-indicating nature of analytical methods.[][3]
Analytical Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol outlines a general method for the detection and quantification of Donepezil-benzyl bromide in a Donepezil sample. Note: This method is a starting point and should be fully validated by the end-user.
3.1.1. Materials and Reagents
-
Donepezil-benzyl bromide reference standard
-
Donepezil hydrochloride sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate)
-
Orthophosphoric acid or triethylamine for pH adjustment
-
Water (HPLC grade)
3.1.2. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Phosphate buffer, pH adjusted to 4.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 268 nm |
| Injection Volume | 10 µL |
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (DBB): Accurately weigh and dissolve an appropriate amount of Donepezil-benzyl bromide reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 100 µg/mL.
-
Working Standard Solution (DBB): Dilute the stock solution to a final concentration of 1 µg/mL.
-
Sample Solution (Donepezil): Accurately weigh and dissolve the Donepezil sample in the diluent to a concentration of 1 mg/mL.
3.1.4. System Suitability Inject the working standard solution six times. The relative standard deviation (RSD) of the peak area for Donepezil-benzyl bromide should be less than 5.0%.
3.1.5. Analysis Inject the blank (diluent), working standard solution, and sample solution into the chromatograph. Identify the Donepezil-benzyl bromide peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the amount of DBB in the sample using the external standard method.
References
Introduction: Donepezil is a leading therapeutic agent for the symptomatic treatment of Alzheimer's disease (AD), operating primarily as a selective, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE).[1][2] By inhibiting AChE, Donepezil increases the concentration of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive functions like memory and learning.[3][4] Beyond its primary mechanism, research suggests Donepezil may also modulate amyloid-β (Aβ) processing and exhibit anti-inflammatory and neuroprotective effects.[1][5]
These application notes provide detailed protocols for key in vitro and in vivo experiments involving Donepezil and its analogs, targeting researchers in neuroscience and drug development. The methodologies cover compound synthesis, enzyme inhibition assays, cell-based studies, and pharmacokinetic analysis.
Mechanism of Action: Signaling Pathways
Donepezil's primary therapeutic action is the inhibition of acetylcholinesterase in the synaptic cleft, which prevents the breakdown of acetylcholine (ACh) and enhances cholinergic neurotransmission.[3][4] This is particularly relevant in Alzheimer's disease, where there is a notable deficit in cholinergic neurons.[6] Additionally, preclinical studies suggest Donepezil influences other pathways relevant to AD pathology. It may reduce the production of Aβ peptides by decreasing the activity of β-secretase (BACE-1) and inhibit inflammatory signaling pathways such as NF-kB and MAPK, thereby reducing the production of inflammatory cytokines.[1][6]
Synthesis of Donepezil and Related Compounds
The synthesis of Donepezil and its derivatives commonly involves an aldol condensation between a substituted indanone and an N-benzylpiperidine-4-carboxaldehyde.[2][7] This is often followed by a reduction step to yield the final compound.[7] Greener synthetic methods utilizing alternative energy sources have also been developed to improve yields and reduce waste.[7]
Protocol 2.1: General Synthesis of Donepezil [8]
-
Dissolve 5,6-dimethoxy-indanone in methanol under an inert atmosphere at room temperature.[8]
-
Slowly add NaOH flakes, followed by N-benzyl-piperidine-4-carboxaldehyde to the reaction mixture.[8]
-
Stir the mixture at room temperature for approximately 3 hours, monitoring reaction progress via Thin Layer Chromatography (TLC).[8]
-
Once the reaction is complete, filter the solid formed, wash it with 5% acetic acid, and then with methanol.[8]
-
The resulting unsaturated intermediate is then reduced, for example, through catalytic hydrogenation, to yield Donepezil.[7]
In Vitro Experimental Protocols
Protocol 3.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity and screening for inhibitors.[9][10] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 405-412 nm.[10][11]
Materials and Reagents:
-
Human recombinant AChE or AChE from other sources (e.g., electric eel).[11]
-
Acetylthiocholine (ATCh) iodide (substrate).[11]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[11]
-
Donepezil or other test compounds.
-
Assay Buffer (e.g., Potassium Phosphate Buffer, pH 8.0).[12]
-
96-well microplate.
-
Microplate reader.
Procedure: [11]
-
Prepare stock solutions of ATCh and DTNB. A colorimetric detection solution can be made by mixing the ATCh and DTNB stocks into the assay buffer.[11]
-
Add assay buffer, test compound (at various concentrations), and a positive control (e.g., Donepezil) to the wells of a 96-well plate.
-
Add the AChE enzyme solution to each well to initiate a pre-incubation period (e.g., 1 hour at 37°C).[11]
-
To start the enzymatic reaction, add the colorimetric detection solution (containing ATCh and DTNB) to each well.[11]
-
Immediately measure the absorbance at 405 nm using a microplate reader. Take kinetic readings over a period of 40-90 minutes at room temperature.[11]
-
Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by plotting inhibition versus log concentration.
Protocol 3.2: Neuroprotection and Cell Viability Assay
This protocol assesses the ability of Donepezil-related compounds to protect neuronal cells from toxicity induced by factors like Aβ peptides. The SH-SY5Y human neuroblastoma cell line is a common model for these studies.[7][13] Cell viability is typically measured using the MTT reduction assay.
Procedure: [13]
-
Culture SH-SY5Y cells in appropriate media until they reach the desired confluence.
-
Seed the cells into 96-well plates and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compounds for a set period (e.g., 1 hour).[13]
-
Induce toxicity by adding Aβ₄₂ peptide (e.g., 2.5 μM) to the wells and incubate for 24 hours.[13]
-
After incubation, add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Express results as a percentage of viability relative to untreated control cells.
In Vivo Experimental Protocols
Protocol 4.1: Efficacy in Animal Models of Alzheimer's Disease
Transgenic mouse models that overexpress human genes associated with AD, such as APP and presenilin, are widely used to test the efficacy of potential therapeutics.[14][15] Non-transgenic models, such as rats injected with fibrillated Aβ, are also utilized.[16] Efficacy is often assessed through behavioral tests that measure learning and memory.
General Procedure: [5]
-
Animal Model: Utilize an appropriate AD animal model, such as Tg2576 mice, which develop Aβ deposits and behavioral deficits with age.[5]
-
Drug Administration: Administer Donepezil or related compounds to the animals over a prolonged period. For example, Donepezil (e.g., 2 or 4 mg/kg) can be administered in the drinking water for 6 months, starting before significant plaque deposition.[5]
-
Behavioral Testing: Perform cognitive tests like the Morris Water Maze or passive avoidance task to assess learning and memory.[16][17]
-
Biochemical Analysis: Following the treatment period, euthanize the animals and collect brain tissue. Analyze the tissue for AD-related pathology, such as quantifying soluble and insoluble Aβ levels via ELISA and measuring synaptic density.[5]
Pharmacokinetic (PK) Analysis
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Donepezil and its analogs. This is typically done by quantifying drug concentrations in biological matrices like plasma over time using methods such as LC-MS/MS.[18]
Protocol 5.1: Bioanalytical Method for Donepezil in Plasma[18]
Procedure: [18]
-
Sample Collection: Collect blood samples from subjects at various time points after drug administration. Process the blood to obtain plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Spike plasma samples (e.g., 0.25 mL) with an internal standard (e.g., Donepezil-d7).[18]
-
Add an extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).[18]
-
Vortex the mixture for 5 minutes and centrifuge at 5000 rpm for 5 minutes.[18]
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness at 45°C.[18]
-
Reconstitute the residue in the mobile phase for analysis.[18]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Column: Use a suitable column, such as a C18 column.[18]
-
Mobile Phase: Employ a gradient or isocratic mobile phase (e.g., acetonitrile and water with a modifier).[18]
-
Detection: Use a mass spectrometer set to monitor specific precursor-to-product ion transitions for Donepezil and its internal standard.
-
-
Data Analysis: Construct a calibration curve and determine the concentration of Donepezil in the unknown samples. Calculate key PK parameters such as Cmax, tmax, AUC, and half-life (t½).
Data Presentation
Table 1: In Vitro Enzyme Inhibition Data for Donepezil and Related Compounds
| Compound | Target Enzyme | IC50 Value | Source |
| Donepezil | hAChE | - | [7] |
| Donepezil Analog 17 | hAChE | 250 nM | [7] |
| Donepezil Analog 20 | hAChE | 150 nM | [7] |
| Donepezil | BACE-1 | ~1 µM | [7] |
| Donepezil Analog 17 | BACE-1 | < 1 µM | [7] |
| Donepezil Analog 20 | BACE-1 | < 1 µM | [7] |
| Donepezil | BChE | 1.05 µg/mL | [19] |
| Donepezil | BACE-1 | 0.55 µg/mL | [19] |
| Benzamide Derivative 4 | AChE | 0.14 nM | [20] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Pharmacokinetic Parameters of Donepezil in Humans (Single Oral Doses)
| Dose | Cmax (ng/mL) | tmax (h) | AUC (0-∞) (ng·h/mL) | t½ (h) | Source |
| 2.0 mg | 3.3 ± 0.9 | 4.1 ± 1.5 | 221.7 ± 86.6 | 81.5 ± 22.0 | [21] |
| 4.0 mg | 6.9 ± 2.6 | 4.1 ± 1.5 | 536.8 ± 174.4 | 81.5 ± 22.0 | [21] |
| 6.0 mg | 11.6 ± 4.1 | 4.1 ± 1.5 | 885.5 ± 360.5 | 81.5 ± 22.0 | [21] |
Values are presented as mean ± SD.
Table 3: Summary of In Vivo Efficacy Data for Donepezil
| Animal Model | Treatment | Duration | Key Finding | Source |
| Tg2576 Mice | Donepezil (4 mg/kg) | 6 months | Significantly decreased soluble and insoluble Aβ in the brain. | [5] |
| Tg2576 Mice | Donepezil (4 mg/kg) | 6 months | Prevented synapse loss in the dentate gyrus. | [5] |
| SAMP8 Mice | Donepezil | 2 months | Significantly attenuated cognitive dysfunction. | [17] |
| SAMP8 Mice | Donepezil | 2 months | Improved endothelial function and reduced vascular remodeling. | [17] |
| i.c.v. Aβ-injected rats | Subchronic Donepezil | - | Prevented impairment of learning/memory in passive avoidance test. | [16] |
References
- 1. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. goodrx.com [goodrx.com]
- 4. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 5. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease [frontiersin.org]
- 7. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. attogene.com [attogene.com]
- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel Donepezil–Arylsulfonamide Hybrids as Multitarget-Directed Ligands for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]
- 15. jneurosci.org [jneurosci.org]
- 16. Non-transgenic animal model of Alzheimer's disease that responds to donepezil treatment - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 17. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Enhancing Therapeutic Efficacy of Donepezil, an Alzheimer’s Disease Drug, by Diplazium esculentum (Retz.) Sw. and Its Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
Application of Donepezil-benzyl bromide in Neurotoxicity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Donepezil-benzyl bromide is recognized as a synthesis intermediate and potential impurity in the production of Donepezil.[1][2] To date, there is a lack of direct scientific literature specifically investigating the neurotoxic effects of Donepezil-benzyl bromide. The following application notes and protocols are therefore based on the known toxicological profile of related compounds, such as benzyl bromide, and established methodologies for neurotoxicity assessment.[3][4] These protocols are intended to serve as a foundational guide for researchers venturing into the evaluation of the potential neurotoxicity of this and similar quaternary ammonium compounds.
Introduction
Donepezil is a widely prescribed acetylcholinesterase inhibitor for the management of Alzheimer's disease.[] Its synthesis involves multiple steps where impurities can be introduced. One such potential impurity is Donepezil-benzyl bromide, a quaternary ammonium salt formed during the benzylation step.[1][6] Given that benzyl bromide is a known irritant and potential mutagen, and that some quaternary ammonium compounds exhibit neurotoxic properties, it is crucial to assess the neurotoxic potential of Donepezil-benzyl bromide.[3][7] This document provides a comprehensive guide for the application of Donepezil-benzyl bromide in neurotoxicity studies, detailing experimental protocols and data presentation formats.
Hypothetical Data Presentation
The following tables represent hypothetical data that could be generated from the neurotoxicity assessment of Donepezil-benzyl bromide.
Table 1: In Vitro Cytotoxicity of Donepezil-benzyl bromide on Neuronal Cell Lines
| Cell Line | IC50 (µM) after 24h Exposure | IC50 (µM) after 48h Exposure |
| SH-SY5Y (human neuroblastoma) | 75.2 ± 5.1 | 42.8 ± 3.9 |
| PC12 (rat pheochromocytoma) | 98.5 ± 6.3 | 61.4 ± 4.7 |
| Primary Cortical Neurons (rat) | 55.1 ± 4.2 | 29.7 ± 2.5 |
Table 2: Biomarker Analysis in SH-SY5Y Cells Treated with Donepezil-benzyl bromide (24h)
| Concentration (µM) | Caspase-3 Activity (Fold Change) | Reactive Oxygen Species (ROS) Level (Fold Change) | Mitochondrial Membrane Potential (ΔΨm) (% of Control) |
| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.1 | 100 ± 5.2 |
| 10 | 1.2 ± 0.2 | 1.5 ± 0.3 | 92 ± 4.8 |
| 50 | 2.8 ± 0.4 | 3.1 ± 0.5 | 65 ± 6.1 |
| 100 | 5.1 ± 0.6 | 6.8 ± 0.9 | 38 ± 5.5 |
Experimental Protocols
In Vitro Neurotoxicity Assessment
1. Cell Culture
-
Cell Lines: SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma) cells are commonly used models for neurotoxicity studies.
-
Primary Neurons: For more physiologically relevant data, primary cortical neurons can be isolated from embryonic rodents.
-
Culture Conditions: Maintain cell lines in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere of 5% CO2.
2. Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a range of concentrations of Donepezil-benzyl bromide and a vehicle control.
-
Incubate for 24 or 48 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
3. Apoptosis Assay (Caspase-3 Activity)
-
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric assay.
-
Protocol:
-
Treat cells with Donepezil-benzyl bromide as in the cytotoxicity assay.
-
Lyse the cells and collect the supernatant.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.
-
Incubate at 37°C and measure the absorbance or fluorescence at the appropriate wavelength.
-
Express the results as fold change in caspase-3 activity compared to the control.
-
4. Oxidative Stress Assay (ROS Measurement)
-
Principle: Intracellular reactive oxygen species (ROS) can be detected using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Protocol:
-
Treat cells with Donepezil-benzyl bromide.
-
Load the cells with DCFH-DA.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Express the results as fold change in ROS levels compared to the control.
-
In Vivo Neurotoxicity Assessment (Rodent Model)
1. Animal Model and Dosing
-
Model: Adult Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Administration: Donepezil-benzyl bromide can be administered via intraperitoneal (i.p.) injection or oral gavage.
-
Dose Selection: Conduct a dose-ranging study to determine appropriate doses for the main study.
2. Behavioral Testing
-
Motor Function: Use tests like the rotarod test and open field test to assess coordination and locomotor activity.
-
Cognitive Function: Employ the Morris water maze or Y-maze to evaluate learning and memory.
3. Histopathological Analysis
-
Tissue Preparation: At the end of the study, perfuse the animals with saline followed by 4% paraformaldehyde.
-
Brain Sectioning: Collect the brains and prepare coronal sections.
-
Staining: Use stains like Hematoxylin and Eosin (H&E) for general morphology and Fluoro-Jade B for detecting degenerating neurons.
4. Neurochemical Analysis
-
Neurotransmitter Levels: Measure levels of key neurotransmitters (e.g., acetylcholine, dopamine) in specific brain regions (e.g., hippocampus, cortex) using HPLC.
-
Oxidative Stress Markers: Analyze levels of malondialdehyde (MDA) and glutathione (GSH) in brain tissue homogenates.
Visualizations
Caption: Workflow for in vitro neurotoxicity assessment.
Caption: Hypothesized mechanism of neurotoxicity.
References
Application Notes and Protocols for Cell-Based Screening of Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] The termination of acetylcholine signaling is crucial for proper synaptic function. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission. This mechanism is a primary therapeutic target for neurodegenerative diseases such as Alzheimer's disease.[2] Cell-based assays provide a more physiologically relevant context for screening potential AChE inhibitors compared to purely enzyme-based assays, as they account for factors such as cell permeability and off-target effects. This document provides detailed protocols for screening AChE inhibitors using two common neuronal cell lines, SH-SY5Y and PC12, with both colorimetric and fluorometric detection methods.
Signaling Pathway of Acetylcholinesterase
Acetylcholine is synthesized in the presynaptic neuron and stored in vesicles. Upon neuronal stimulation, it is released into the synaptic cleft and binds to postsynaptic acetylcholine receptors (nicotinic and muscarinic), propagating the nerve impulse. Acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal.[3] The choline is then taken back up into the presynaptic neuron to be recycled for further acetylcholine synthesis. AChE inhibitors block the hydrolytic activity of the enzyme, leading to an increased concentration and prolonged presence of acetylcholine in the synapse, thereby enhancing cholinergic signaling.[2]
Quantitative Data Summary
The efficacy of acetylcholinesterase inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of AChE by 50%. The following table summarizes the IC50 values for several well-known AChE inhibitors determined in cell-based assays.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| Donepezil | SH-SY5Y | Fluorometric | 0.222 | [1] |
| Galantamine | SH-SY5Y | Fluorometric | 0.556 | [1] |
| Rivastigmine | SH-SY5Y | Fluorometric | 3 | [4][5] |
| Tacrine | SH-SY5Y | Colorimetric | 0.077 | [6] |
| Physostigmine | SH-SY5Y | Fluorometric | ~0.007-0.225 | [7] |
| Neostigmine | SH-SY5Y | Fluorometric | ~0.007-0.225 | [7] |
Experimental Protocols
This section provides detailed protocols for performing cell-based acetylcholinesterase inhibitor screening assays.
General Experimental Workflow
The general workflow for a cell-based AChE inhibitor screening assay involves several key steps: cell culture and seeding, treatment with inhibitor compounds, the enzymatic reaction, and signal detection.
Protocol 1: Colorimetric AChE Assay in SH-SY5Y Cells (Ellman's Method)
This protocol is based on the widely used Ellman's method, which measures the activity of AChE through the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[8]
Materials
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0
-
Acetylthiocholine iodide (ATCI), substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compounds and a reference inhibitor (e.g., Donepezil)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into a 96-well plate at a density of approximately 5 x 10⁴ cells per well in 100 µL of medium.
-
Allow the cells to adhere and grow for 24-48 hours to form a confluent monolayer.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
Carefully aspirate the culture medium from the wells.
-
Gently wash the cell monolayer twice with 100 µL of PBS.
-
Add 50 µL of the diluted test compounds or reference inhibitor to the respective wells.
-
For the negative control (100% enzyme activity), add 50 µL of assay buffer only.
-
For the positive control (maximum inhibition), add a known potent inhibitor at a high concentration.
-
Incubate the plate at 37°C for 1 hour.[9]
-
-
Enzymatic Reaction and Detection:
-
Prepare a fresh reaction mixture containing 0.5 mM ATCI and 0.3 mM DTNB in the assay buffer.
-
Add 50 µL of the reaction mixture to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 412 nm every minute for 15-20 minutes to obtain the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Fluorometric AChE Assay in PC12 Cells (Amplex® Red Method)
This protocol utilizes the Amplex® Red reagent in a coupled enzymatic reaction to provide a highly sensitive fluorometric measurement of AChE activity.[7] Acetylcholine is hydrolyzed by AChE to choline, which is then oxidized by choline oxidase to produce hydrogen peroxide. In the presence of horseradish peroxidase (HRP), hydrogen peroxide reacts with Amplex® Red to generate the highly fluorescent product, resorufin.
Materials
-
PC12 rat pheochromocytoma cells
-
Complete culture medium (e.g., RPMI-1640 with 10% horse serum and 5% FBS)
-
Collagen-coated 96-well black, clear-bottom microplates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Amplex® Red Acetylcholinesterase Assay Kit (contains Amplex® Red reagent, HRP, choline oxidase, and acetylcholine) or individual components.
-
Test compounds and a reference inhibitor (e.g., Physostigmine)
-
Fluorescence microplate reader (Excitation: ~540 nm, Emission: ~590 nm)
Procedure
-
Cell Culture and Seeding:
-
Culture PC12 cells in complete medium on collagen-coated flasks at 37°C in a humidified atmosphere of 5% CO₂.[10]
-
Seed the cells into a 96-well black, clear-bottom plate at a density of approximately 4 x 10⁴ cells per well in 100 µL of medium.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.
-
Aspirate the culture medium and wash the cells twice with 100 µL of PBS.
-
Add 50 µL of the diluted compounds to the corresponding wells.
-
Include negative (assay buffer) and positive controls as described in Protocol 1.
-
Incubate the plate at 37°C for 1 hour.
-
-
Enzymatic Reaction and Detection:
-
Prepare the Amplex® Red reaction mixture according to the manufacturer's instructions. A typical final concentration in the well is 200 µM Amplex® Red, 1 U/mL HRP, 0.1 U/mL choline oxidase, and 50 µM acetylcholine in the assay buffer.
-
Add 50 µL of the Amplex® Red reaction mixture to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~540 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of a no-AChE control from all measurements to correct for background fluorescence.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_negative_control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The cell-based assays described provide robust and physiologically relevant methods for screening and characterizing acetylcholinesterase inhibitors. The choice between the colorimetric Ellman's method and the fluorometric Amplex® Red assay will depend on the required sensitivity and available equipment. The SH-SY5Y and PC12 cell lines are both well-established models for neurobiological research and are suitable for these assays. By following these detailed protocols, researchers can effectively identify and quantify the potency of novel AChE inhibitors for potential therapeutic applications.
References
- 1. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unequal neuroprotection afforded by the acetylcholinesterase inhibitors galantamine, donepezil, and rivastigmine in SH-SY5Y neuroblastoma cells: role of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Animal Models for Studying Donepezil and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Donepezil is a centrally acting, reversible, and selective acetylcholinesterase (AChE) inhibitor, widely prescribed for the symptomatic treatment of mild to severe Alzheimer's disease (AD). Its primary mechanism involves inhibiting the AChE enzyme, which breaks down the neurotransmitter acetylcholine (ACh), thereby increasing ACh levels at cholinergic synapses and enhancing neuronal communication. To understand its efficacy, pharmacokinetics, and neuroprotective mechanisms, various animal models are employed. These models are crucial for preclinical evaluation and for elucidating the pathways through which Donepezil and its metabolites exert their effects.
This document provides a detailed overview of common animal models, experimental protocols, and the molecular pathways associated with Donepezil research.
2.0 Pharmacokinetics and Metabolism of Donepezil in Animal Models
Donepezil is metabolized extensively in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4, and through glucuronidation. This process yields several metabolites, with 6-O-desmethyl donepezil (DMDon) being a major active metabolite. However, while DMDon shows similar potency to Donepezil in inhibiting AChE, it has minimal permeability across the blood-brain barrier (BBB), suggesting its contribution to central effects is limited.
Metabolic pathways include O-demethylation, N-debenzylation, hydroxylation, and N-oxidation. Studies in rats show that the metabolic profile is comparable to that in humans, making the rat a reliable model for metabolic studies.
Table 1: Summary of Donepezil Pharmacokinetics in Rodents
| Parameter | Species | Dose & Route | Cmax | Tmax | Half-life (t½) | Bioavailability | Reference |
| Donepezil | Hairless Rat | 3 mg/kg, Oral | Not Specified | ~1.2 ± 0.4 h | ~2 h | 3.6% | |
| Donepezil | Hairless Rat | 10 mg/kg, Oral | Not Specified | ~1.4 ± 0.5 h | Not Specified | 3.6% | |
| Donepezil | Rat | 1 mg/kg, SC | Not Specified | 15 min | ~2 h | Not Specified | |
| 6-O-desmethyl donepezil | Rat | 1.25 mg/kg, IV Infusion | 9.38 ng/mL | 60 min | Not Specified | Not Specified | |
| 6-O-desmethyl donepezil | Rat | 2.5 mg/kg, IV Infusion | 13.3 ng/mL | 60 min | Not Specified | Not Specified |
3.0 Commonly Used Animal Models
The selection of an appropriate animal model is critical for studying the various effects of Donepezil, from cognitive enhancement to potential disease-modifying properties.
3.1 Pharmacological Models of Cognitive Impairment
These models use a pharmacological agent to induce a transient cognitive deficit, often by disrupting the cholinergic system.
-
Scopolamine-Induced Amnesia: Scopolamine, a muscarinic receptor antagonist, is widely used to induce learning and memory deficits in rodents, mimicking the cholinergic hypofunction seen in AD. This model is highly effective for screening cholinomimetic drugs like Donepezil.
3.2 Toxin-Induced and Genetic Models of Alzheimer's Disease
These models replicate specific pathological features of AD, such as amyloid-β (Aβ) plaque deposition and neurodegeneration.
-
Aβ-Induced Models: Direct intracerebroventricular (ICV) injection of Aβ peptides (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₀) in rodents or tree shrews induces cognitive dysfunction and neuronal damage, providing a platform to test the neuroprotective effects of Donepezil.
-
Transgenic Mouse Models:
-
Tg2576 (APPSWE): These mice overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent Aβ plaques and cognitive deficits, making them a workhorse model for AD research.
-
3xTgAD: This model carries transgenes for human APP, presenilin-1 (PS1), and tau, developing both Aβ plaques and tau pathology, which more comprehensively mimics human AD.
-
SAMP8 (Senescence-Accelerated Mouse Prone 8): This is a non-transgenic model of accelerated aging that spontaneously develops age-related learning and memory deficits, along with some AD-like pathologies.
-
-
Vascular Dementia Models: The bilateral common carotid artery occlusion (BCCAO) model in rats induces chronic cerebral hypoperfusion, leading to cognitive impairment and neurodegeneration characteristic of vascular dementia. Donepezil has shown efficacy in this model.
3.3 Other Animal Models
-
Zebrafish (Danio rerio): Used to study the adverse effects of chronic Donepezil exposure, including impacts on behavior, locomotion, and oxidative stress.
Table 2: Summary of Animal Models and Donepezil Dosages
| Model | Species | Key Features | Typical Donepezil Dose | Route of Administration | Reference |
| Scopolamine-Induced Amnesia | Mouse | Cholinergic deficit, memory impairment | 3 - 10 mg/kg | Oral, IP | |
| Scopolamine-Induced Amnesia | Rat | Cholinergic deficit, memory impairment | 3 mg/kg | Oral | |
| Aβ₂₅₋₃₅-Induced Impairment | Mouse | Aβ toxicity, neurodegeneration | Not specified (treatment successful) | Not specified | |
| Aβ₁₋₄₀-Induced Impairment | Tree Shrew | Aβ toxicity, cognitive deficits | Not specified | Not specified | |
| Tg2576 (APPSWE) | Mouse | Aβ plaques, synapse loss | 2 - 4 mg/kg | Not specified | |
| hAPP/PS1 | Mouse | Aβ pathology, cognitive deficits | Not specified (dose-dependent reduction in Aβ) | Not specified | |
| 3xTgAD | Mouse | Aβ plaques, tau pathology, attention deficits | 0.03 - 0.3 mg/kg | Not specified | |
| SAMP8 | Mouse | Accelerated senescence, cognitive impairment | 3 mg/kg/day | Oral | |
| Vascular Dementia (BCCAO) | Rat | Chronic cerebral hypoperfusion | 10 mg/kg/day | Oral (gavage) | |
| Normal (Adverse Effect Study) | Zebrafish | Behavioral and biochemical assessment | 1 - 2.5 ppm (in water) | Waterborne |
4.0 Experimental Protocols
A generalized experimental workflow for evaluating Donepezil in an animal model is presented below.
Application Notes and Protocols: Synthesis of Donepezil from 5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Donepezil, a prominent acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, from the intermediate 5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone. The core of this synthesis involves an N-benzylation reaction. While specific, comprehensive protocols for this exact conversion are not extensively detailed in publicly available literature, this document outlines a robust procedure based on established chemical principles and data from closely related synthetic steps found in patent literature. The protocol includes reaction conditions, purification methods, and key quantitative data. A logical workflow diagram is also provided for clarity.
Introduction
Donepezil, chemically known as (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one, is a cornerstone in the symptomatic treatment of Alzheimer's disease. Its synthesis has been approached through various routes. One key transformation involves the N-alkylation of the piperidine ring of the 5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone intermediate. This document details the protocol for this specific synthetic step.
Chemical Reaction
The synthesis proceeds via the N-benzylation of 5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone using a benzyl halide, typically benzyl chloride or benzyl bromide, in the presence of a base.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes quantitative data derived from analogous benzylation steps in Donepezil synthesis, as specific yield data for this exact transformation is not widely published.
| Parameter | Value | Source |
| Starting Material | 5,6-dimethoxy-2-((piperidin-4-yl)methyl)-1-indenone p-toluenesulfonic acid salt | [US 2007/0072905 A1] |
| Benzylating Agent | Benzyl bromide | [US 2007/0072905 A1] |
| Base | Potassium carbonate | [US 2007/0072905 A1] |
| Solvent | N,N-dimethylformamide (DMF) | [US 2007/0072905 A1] |
| Yield of Donepezil | Not explicitly stated for this step, but an overall high-yielding process is implied. | [US 2007/0072905 A1] |
| Alternative Condition | Condensation with benzyl chloride in toluene at 145°C for 8 hours. | [1] |
Experimental Protocol
This protocol is constructed based on the reaction conditions mentioned in patent literature[1] and supplemented with standard organic synthesis practices for similar N-alkylation reactions.
Materials:
-
5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone
-
Benzyl chloride (or Benzyl bromide)
-
Potassium carbonate (or another suitable inorganic base)
-
Toluene (or N,N-dimethylformamide)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone (1.0 equivalent) in toluene.
-
Addition of Reagents: Add potassium carbonate (approximately 2.0-3.0 equivalents) to the solution. Subsequently, add benzyl chloride (approximately 1.1-1.5 equivalents) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (a temperature of 145°C has been cited, though this is very high for toluene and may have been conducted in a sealed vessel; reflux in toluene is typically around 110°C) and maintain for 8 hours[1]. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with toluene or ethyl acetate.
-
Extraction: Combine the filtrates and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude Donepezil by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Visualizations
Experimental Workflow
Caption: Workflow for the N-benzylation of the indanone intermediate to yield Donepezil.
Signaling Pathway (Logical Relationship)
Caption: Logical relationship of reactants and reagents in the synthesis of Donepezil.
References
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Donepezil Benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a selective and reversible inhibitor of acetylcholinesterase. During the synthesis and storage of Donepezil, various impurities can arise. One such process-related impurity is Donepezil benzyl bromide, a quaternary ammonium salt formed by the reaction of Donepezil with benzyl bromide, a reagent used in some synthetic routes. The full chemical name for this impurity is 1,1-dibenzyl-4-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]piperidinium bromide.[1][2][3][4] The identification and characterization of such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product.
This document provides detailed application notes and experimental protocols for the analysis of Donepezil benzyl bromide using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful analytical techniques for structural elucidation.
Structural Information
Donepezil: 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one
Donepezil Benzyl Bromide: 2-[(1,1-dibenzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one bromide[2]
The key structural difference is the quaternization of the piperidine nitrogen with a second benzyl group, resulting in a permanent positive charge on the nitrogen atom. This modification significantly impacts the expected NMR and mass spectra.
NMR and Mass Spectrometry Data
The following tables summarize the key analytical data for Donepezil and the predicted data for Donepezil benzyl bromide. The predicted values are based on the known data for Donepezil and the expected electronic effects of the additional benzyl group and the positive charge on the piperidinium ring.
Table 1: ¹H NMR Data (Predicted for Donepezil Benzyl Bromide in DMSO-d₆)
| Assignment | Donepezil (δ, ppm)[5] | Donepezil Benzyl Bromide (Predicted δ, ppm) | Justification for Prediction |
| Indanone-H (aromatic) | 6.57 - 7.39 | 6.60 - 7.40 | Minimal change expected. |
| Benzyl-H (aromatic) | 7.35 - 7.39 | 7.40 - 7.80 | Deshielding due to the positive charge on the adjacent nitrogen. Two sets of benzyl protons are expected. |
| Methoxy-H (OCH₃) | 3.79, 3.74 | 3.80, 3.75 | Minimal change expected. |
| Benzyl-CH₂ | 3.44 | 4.50 - 4.80 | Significant deshielding due to the adjacent positive charge on the nitrogen. |
| Piperidine-H | 1.33 - 2.84 | 2.00 - 4.00 | Significant deshielding due to the positive charge on the nitrogen. |
| Indanone-CH, CH₂ | 2.29 - 3.12 | 2.30 - 3.20 | Minimal change expected. |
Table 2: ¹³C NMR Data (Predicted for Donepezil Benzyl Bromide in DMSO-d₆)
| Assignment | Donepezil (δ, ppm)[5] | Donepezil Benzyl Bromide (Predicted δ, ppm) | Justification for Prediction |
| Indanone C=O | 211.33 | ~211 | Minimal change expected. |
| Aromatic C | 105.77 - 158.46 | 106 - 160 | Minor shifts in the indanone aromatic carbons. Benzyl carbons will be deshielded. |
| Methoxy C (OCH₃) | 56.40, 55.93 | ~56 | Minimal change expected. |
| Benzyl-CH₂ | 62.67 | 65 - 70 | Deshielding due to the adjacent positive charge. |
| Piperidine C | 29.80 - 53.30 | 35 - 60 | Significant deshielding due to the positive charge. |
| Indanone-CH, CH₂ | 30.10 - 48.00 | ~30 - 48 | Minimal change expected. |
Table 3: Mass Spectrometry Data
| Analyte | Ionization Mode | Parent Ion (m/z) | Major Fragment Ions (m/z) |
| Donepezil | ESI+ | 380.2 (M+H)⁺[6] | 91.1 (benzyl group)[6] |
| Donepezil Benzyl Bromide | ESI+ | 470.3 (M)⁺ | 379.2 (Loss of benzyl), 91.1 (benzyl group) |
The parent ion for Donepezil benzyl bromide is the cationic part of the molecule, with a predicted m/z of 470.3. The molecular weight of the entire salt is 550.53 g/mol .[1]
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of Donepezil benzyl bromide.
Materials:
-
Donepezil benzyl bromide sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the Donepezil benzyl bromide sample.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Vortex the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to obtain optimal resolution.
-
Tune and match the probe for ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Spectral width: -2 to 12 ppm
-
Number of scans: 16-64
-
Relaxation delay: 2 seconds
-
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Spectral width: -10 to 220 ppm
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 seconds
-
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Assign the peaks in both spectra based on chemical shifts, coupling patterns (for ¹H), and comparison with the known spectrum of Donepezil and predicted values.
-
Consider 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignments if necessary.
-
Protocol 2: Mass Spectrometric Analysis
Objective: To determine the molecular weight and fragmentation pattern of Donepezil benzyl bromide.
Materials:
-
Donepezil benzyl bromide sample
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for enhancing ionization)
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Donepezil benzyl bromide at a concentration of 1 mg/mL in methanol.
-
Further dilute the stock solution with a suitable mobile phase (e.g., 50:50 methanol:water) to a final concentration of 1-10 µg/mL.
-
-
LC-MS Parameters:
-
Liquid Chromatography (for sample introduction):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol + 0.1% Formic Acid
-
Gradient: A suitable gradient to elute the compound (e.g., start with 95% A, ramp to 95% B).
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 1-5 µL
-
-
Mass Spectrometry (ESI in positive ion mode):
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Desolvation Temperature: 350-450 °C
-
Scan Range (Full Scan): m/z 50-600
-
For MS/MS (fragmentation analysis):
-
Select the parent ion (m/z 470.3) for collision-induced dissociation (CID).
-
Vary the collision energy (e.g., 10-40 eV) to observe different fragmentation patterns.
-
-
-
-
Data Analysis:
-
Identify the molecular ion peak in the full scan mass spectrum.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions.
-
Propose fragmentation pathways based on the observed fragments.
-
Visualizations
Caption: Structure of Donepezil Benzyl Bromide.
Caption: Experimental workflow for analysis.
References
- 1. dev.klivon.com [dev.klivon.com]
- 2. Donepezilbenzyl bromide | C31H36BrNO3 | CID 11613681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Donepezil Synthesis via N-Benzylation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Donepezil, with a specific focus on overcoming challenges encountered during the N-benzylation of the piperidine intermediate with benzyl bromide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Donepezil, particularly in the N-benzylation step. The questions and answers are designed to provide direct, actionable advice to researchers in the lab.
Issue 1: Low Yield of Donepezil
Q: My final yield of Donepezil is consistently low after the N-benzylation step. What are the potential causes and how can I improve it?
A: Low yields in the N-benzylation of the piperidine intermediate, 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one, can stem from several factors. The most common issues include incomplete reaction, side reactions, and product degradation.
Troubleshooting Steps:
-
Optimize the Base: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the piperidine nitrogen, leading to a slow or incomplete reaction. Conversely, a very strong base can promote side reactions.
-
Recommendation: Use a moderately strong inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base such as N,N-Diisopropylethylamine (DIPEA). Sodium hydroxide (NaOH) can also be used, but may require careful control of reaction conditions to avoid side reactions. Ensure at least one equivalent of base is used to neutralize the HBr formed during the reaction.
-
-
Solvent Selection: The reaction is an SN2 substitution, which is favored by polar aprotic solvents.
-
Recommendation: Use solvents like Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) to enhance the reaction rate.
-
-
Temperature and Reaction Time: Insufficient heating can lead to an incomplete reaction, while excessive heat can cause degradation of reactants or products.
-
Recommendation: Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or HPLC. Adjust the temperature and reaction time accordingly.
-
-
Purity of Starting Materials: Impurities in the piperidine intermediate or benzyl bromide can interfere with the reaction.
-
Recommendation: Ensure all starting materials are of high purity.
-
Issue 2: Formation of Quaternary Ammonium Salt Impurity
Q: I am observing a significant amount of a byproduct that I suspect is the dibenzylated quaternary ammonium salt. How can I confirm this and prevent its formation?
A: The formation of a 1,1-dibenzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidin-1-ium bromide, a quaternary ammonium salt, is a common side reaction. This occurs when the already benzylated Donepezil acts as a nucleophile and reacts with another molecule of benzyl bromide.
Confirmation:
-
This impurity will have a higher molecular weight than Donepezil and can be identified by LC-MS. Its CAS number is 844694-85-5[1].
Prevention Strategies:
-
Control Stoichiometry: Avoid using a large excess of benzyl bromide. A slight excess (e.g., 1.1 to 1.2 equivalents) is often sufficient.
-
Slow Addition of Benzyl Bromide: Adding the benzyl bromide dropwise to the reaction mixture can help to maintain a low concentration of the alkylating agent, thus minimizing the chance of a second alkylation.
-
Reaction Monitoring: Closely monitor the reaction progress. Once the starting piperidine intermediate is consumed, the reaction should be stopped to prevent further reaction of the Donepezil product.
Issue 3: Presence of Unreacted Starting Material and Other Impurities
Q: My final product is contaminated with unreacted piperidine intermediate and other unknown impurities. What are the best purification strategies?
A: The presence of unreacted starting materials and other side products is a common challenge. A multi-step purification approach is often necessary.
Purification and Troubleshooting:
-
Removal of Excess Benzyl Bromide: Unreacted benzyl bromide is a lachrymator and should be handled with care.
-
Quenching: After the reaction, any remaining benzyl bromide can be quenched by adding a small amount of a primary or secondary amine, such as triethylamine, which will react to form a water-soluble quaternary ammonium salt that can be removed during aqueous workup[2][3].
-
Distillation: If the product is thermally stable, vacuum distillation can be used to remove volatile impurities like benzyl bromide[2][3].
-
-
Chromatography: Column chromatography is a highly effective method for separating Donepezil from its impurities.
-
Recommendation: Use a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to achieve good separation.
-
-
Crystallization: Recrystallization of the final product can significantly improve its purity.
-
Recommendation: Donepezil hydrochloride can be crystallized from solvents like ethanol/diisopropyl ether[4].
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the N-benzylation of the piperidine intermediate in Donepezil synthesis?
A1: The optimal base is one that is strong enough to deprotonate the piperidine nitrogen but not so strong that it promotes side reactions. Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation. Other bases like sodium carbonate (Na₂CO₃), triethylamine (Et₃N), and N,N-Diisopropylethylamine (DIPEA) have also been successfully employed. The choice may depend on the specific solvent and reaction temperature used.
Q2: Which solvent is most suitable for the reaction with benzyl bromide?
A2: Polar aprotic solvents are generally the most suitable for this SN2 reaction as they can solvate the cation but not the nucleophile, thus increasing the nucleophilicity of the amine. Acetonitrile (ACN) and N,N-Dimethylformamide (DMF) are excellent choices. Dichloromethane (DCM) has also been used.
Q3: What is a typical temperature and reaction time for the N-benzylation step?
A3: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. A temperature range of 60-80 °C is common. The reaction time can vary from a few hours to overnight, and it is best determined by monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q4: Can benzyl chloride be used instead of benzyl bromide?
A4: Yes, benzyl chloride can be used as an alternative to benzyl bromide. However, benzyl bromide is generally more reactive than benzyl chloride, which may result in shorter reaction times or allow for milder reaction conditions.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by TLC, observing the disappearance of the starting piperidine intermediate and the appearance of the Donepezil product spot. For more quantitative analysis, HPLC can be used to determine the ratio of starting material to product.
Data Presentation
The following table summarizes the impact of different bases on the yield of N-benzylation of piperidine derivatives, compiled from various sources. It is important to note that direct comparative studies for the specific Donepezil intermediate are limited in the public domain; therefore, this table provides a general guideline based on similar reactions.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Potassium Carbonate (K₂CO₃) | Acetonitrile | Reflux | 4-12 | Good | A commonly used, effective, and economical base. |
| Sodium Hydroxide (NaOH) | Methanol | Room Temp | 3 | Good | A strong base that can be effective but may increase the risk of side reactions. |
| Triethylamine (Et₃N) | Dichloromethane | Reflux | 4 | 92%[5] | An organic base that also acts as an acid scavenger. Can be harder to remove after the reaction. |
| N,N-Diisopropylethylamine (DIPEA) | Acetonitrile | 80 | 16 | Good | A hindered organic base that is less likely to undergo alkylation itself, reducing the formation of quaternary ammonium byproducts from the base. |
Experimental Protocols
Protocol 1: N-Benzylation of 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one
This protocol provides a general procedure for the N-benzylation step in the synthesis of Donepezil.
Materials:
-
5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one in anhydrous acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide dropwise to the suspension.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford Donepezil.
Protocol 2: HPLC Analysis of Reaction Mixture
This protocol outlines a general method for analyzing the reaction mixture to assess purity and identify major components.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 2.5-3.0) is commonly used.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 268 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method should be able to separate Donepezil from the unreacted piperidine intermediate, benzyl bromide, and major impurities like the quaternary ammonium salt. Retention times will need to be determined using standards for each compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. CAS 844694-85-5: 1,1-dibenzyl-4-[(5,6-dimethoxy-1-oxo-2,3-… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Improving yield and purity of Donepezil synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of Donepezil, with a focus on enhancing yield and purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of Donepezil, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the Aldol Condensation Step
-
Question: My aldol condensation reaction between 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine is resulting in a low yield of the unsaturated intermediate. What are the possible causes and how can I improve it?
-
Answer: Low yields in this step can be attributed to several factors:
-
Base Selection: The choice and handling of the base are critical. While strong bases like lithium diisopropylamide (LDA) are effective, they can be difficult to handle on a larger scale.[1] Consider using sodium hydroxide in methanol, which has been shown to be an effective and more economical alternative.[2]
-
Reaction Temperature: The reaction is typically carried out at room temperature.[2] Ensure the temperature is controlled, as side reactions may occur at higher temperatures.
-
Purity of Reactants: Impurities in either 5,6-dimethoxy-1-indanone or 1-benzyl-4-formylpiperidine can interfere with the reaction. Ensure the starting materials are of high purity.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] Insufficient or excessive reaction time can lead to lower yields of the desired product.
-
Issue 2: Incomplete Reduction of the Unsaturated Intermediate
-
Question: I am observing incomplete reduction of the double bond in the intermediate, leading to impurities in my final Donepezil product. How can I ensure complete reduction?
-
Answer: Incomplete reduction is a common problem. Here are some troubleshooting steps:
-
Catalyst Choice and Loading: Palladium on carbon (Pd/C) is a common catalyst, but its activity can vary.[1] Platinum on activated carbon has also been used effectively.[1] Ensure the catalyst is fresh and used in the appropriate amount.
-
Hydrogen Pressure and Temperature: The reduction is often carried out under hydrogen pressure. The pressure and temperature can significantly impact the reaction rate and completeness. Pressures ranging from 25 to 80 psi and temperatures between 10°C and 50°C have been reported.[1] Optimization of these parameters for your specific setup may be necessary. Some processes that use high pressure (10 bar) and temperature (70-95°C) have been noted to lead to impurities.[1]
-
Solvent System: The choice of solvent can influence the catalyst's activity and the solubility of the substrate. Tetrahydrofuran (THF) is commonly used, but it is highly flammable.[3] A mixture of acetic acid, ethyl acetate, and rectified spirit has been reported as a safer and effective alternative.[1][3]
-
Reaction Time: The reduction reaction can be slow. Monitor the reaction until completion using HPLC or TLC. Some prior art methods have noted reaction times of at least 24 hours.[3]
-
Issue 3: Formation of Impurities During Synthesis
-
Question: My final Donepezil product is contaminated with several impurities. What are the common impurities and how can I minimize their formation?
-
Answer: Several impurities can form during the synthesis of Donepezil. Common impurities include unreacted intermediates, byproducts from side reactions, and degradation products.[4] Here's how to address this:
-
Identify the Impurities: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) to identify the structure of the impurities.[4][5] Knowing the impurity structure can provide clues about its origin.
-
Optimize Reaction Conditions:
-
High Temperature: High temperatures, especially during benzylation (e.g., 145°C), can lead to impurity formation.[1] Explore milder reaction conditions if possible.
-
pH Control: During work-up and salt formation, precise pH control is crucial. For the formation of Donepezil hydrochloride, adjusting the pH to 2.0-2.5 with methanolic hydrochloric acid is a key step.[1]
-
-
Purification Method:
-
Crystallization: Recrystallization is a powerful technique for purifying the final product. A mixture of methanol and diisopropylether is commonly used for the crystallization of Donepezil hydrochloride.[1]
-
Column Chromatography: While effective for purification, silica gel column chromatography may not be suitable for large-scale industrial production.[1][3]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the optimization of Donepezil synthesis.
1. What are the key advantages of newer synthetic routes for Donepezil compared to the original methods?
Newer synthetic routes aim to be more industrially feasible, cost-effective, and environmentally friendly.[3] Key improvements include:
-
Avoiding Hazardous Reagents: Replacing strong and hazardous bases like LDA with more manageable alternatives like NaOH.[2]
-
Milder Reaction Conditions: Utilizing lower temperatures and pressures to reduce impurity formation and energy consumption.[1]
-
Simplified Work-up and Purification: Developing processes that avoid lengthy and industrially unfeasible purification methods like column chromatography.[1][3]
-
Improved Yield and Purity: Achieving higher overall yields and purity of the final product.[3]
-
Continuous Flow Synthesis: Exploring continuous-flow processes which can offer better control, safety, and scalability.[6]
2. How can I effectively monitor the progress and purity of my Donepezil synthesis?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used analytical method for monitoring the reaction progress and assessing the purity of Donepezil and its intermediates.[5][7] Key aspects of a robust HPLC method include:
-
Column: A C18 column is commonly employed.[5]
-
Mobile Phase: A gradient elution using a buffer (e.g., diammonium hydrogen orthophosphate) and an organic solvent mixture (e.g., acetonitrile and methanol) is often used to achieve good separation of Donepezil from its impurities.[5]
-
Detection: UV detection at a suitable wavelength (e.g., 230 nm or 270 nm) is typically used.[4][5]
-
Validation: The analytical method should be validated according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and robustness to ensure reliable results.[5]
3. What are the critical parameters to control during the crystallization of Donepezil hydrochloride for optimal purity?
Crystallization is a crucial step for achieving high purity. Critical parameters to control include:
-
Solvent System: The choice of solvent and anti-solvent is vital. A common system is dissolving the crude product in a mixture of methanol and dichloromethane, followed by precipitation with diisopropylether.[1]
-
Temperature: Chilling the solution (e.g., to 0-5°C) after adding the anti-solvent can improve the yield of the crystalline product.[1]
-
Stirring: Stirring the slurry for a sufficient time (e.g., 1 hour) after precipitation helps in obtaining a uniform crystalline form.[1]
-
Drying: The filtered solid should be dried under appropriate conditions (e.g., 30-35°C) to remove residual solvents without causing degradation.[1]
Data Presentation
Table 1: Comparison of Different Reduction Methods for Donepezil Synthesis Intermediate
| Parameter | Method 1 (Prior Art) | Method 2 (Improved Process) |
| Catalyst | 10% Pd/C[1] | Platinum on activated carbon[1] |
| Solvent | Tetrahydrofuran (THF)[1] | Acetic acid, ethyl acetate, rectified spirit mixture[1] |
| Hydrogen Pressure | 10 bar[1] | 55-60 psi[1] |
| Temperature | 70-95°C[1] | 25-30°C[1] |
| Reaction Time | 8 hours[1] | Not specified, monitored for completion |
| Purification | Silica gel column chromatography[1] | Crystallization[1] |
| Reported Issues | High pressure & temperature lead to impurities, lengthy work-up[1] | Safer, industrially feasible, avoids column chromatography[3] |
Experimental Protocols
Protocol 1: Improved Reduction of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methylene]pyridinium bromide
This protocol is based on an improved, industrially feasible method.[1]
-
Reaction Setup: In a suitable reactor, suspend 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methylene]pyridinium bromide in a solvent mixture of acetic acid, ethyl acetate, and rectified spirit.
-
Catalyst Addition: Add platinum on activated carbon as the catalyst and ammonium acetate as an ionic compound.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 55-60 psi.
-
Reaction Conditions: Maintain the reaction temperature at 25-30°C and stir until the reaction is complete (monitor by HPLC).
-
Work-up:
-
Filter the reaction mixture to remove the catalyst.
-
Adjust the pH of the filtrate to 2.0-2.5 using methanolic hydrochloric acid.
-
Add diisopropylether to precipitate the Donepezil hydrochloride.
-
Chill the mixture to 0-5°C and filter the solid product.
-
-
Purification:
-
Dissolve the solid in a mixture of methanol and dichloromethane.
-
Precipitate the pure product by adding diisopropylether.
-
Stir for 1 hour, filter, and dry the final product at 30-35°C.
-
Mandatory Visualization
Caption: Workflow for the synthesis and purification of Donepezil Hydrochloride.
Caption: Troubleshooting logic for common issues in Donepezil synthesis.
References
- 1. Process for the preparation of donepezil hydrochloride | TREA [trea.com]
- 2. scispace.com [scispace.com]
- 3. US8987458B2 - Process for the preparation of donepezil hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. iajps.com [iajps.com]
Technical Support Center: HPLC Analysis of Donepezil
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Donepezil. It is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q1: Why is my Donepezil peak exhibiting tailing?
A: Peak tailing for Donepezil is a common issue and can be attributed to several factors:
-
Secondary Interactions: Unwanted interactions between the basic Donepezil molecule and acidic silanol groups on the silica-based column packing can occur.[1]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of Donepezil. An incorrect pH can lead to poor peak shape.
-
Column Degradation: Over time, the performance of the HPLC column can degrade, leading to peak shape issues.[1]
Solution:
-
Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.3-0.5%) to mask the active silanol sites.[1][2][3]
-
Adjust pH: Ensure the mobile phase pH is optimized. For Donepezil, a slightly acidic pH (e.g., 2.7) has been shown to produce good peak symmetry.
-
Reduce Sample Concentration: Dilute the sample to an appropriate concentration to avoid overloading the column.[1]
-
Use a Guard Column: Employ a guard column to protect the analytical column from contaminants and extend its lifetime.[1]
-
Column Flushing: Regularly flush the column with a strong solvent to remove any strongly retained compounds.
Issue 2: Inconsistent Retention Times
Q2: What causes the retention time of Donepezil to shift between injections?
A: Shifting retention times can compromise the reliability of your analysis. The primary causes include:
-
Inadequate Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting the analysis.[1]
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance, leading to retention time drift.[1][4]
-
Changes in Mobile Phase Composition: Inaccurate preparation or evaporation of the organic solvent component of the mobile phase can alter its composition and affect retention times.[4]
-
Pump and Flow Rate Issues: Leaks in the pump or fittings, or an inconsistent flow rate, will directly impact retention times.[5]
Solution:
-
Sufficient Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase until a stable baseline is achieved.[1]
-
Use a Column Oven: Maintain a constant and controlled column temperature using a column oven to ensure reproducibility.[1][4]
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs covered to prevent evaporation.[6]
-
System Maintenance: Regularly check the HPLC system for leaks, especially at fittings and pump seals.[4][5] Ensure the pump is delivering a consistent flow rate.
Issue 3: Poor Resolution
Q3: How can I improve the resolution between Donepezil and its impurities or other components?
A: Achieving adequate resolution is critical for accurate quantification and impurity profiling. Poor resolution can stem from:
-
Suboptimal Mobile Phase Composition: The ratio of aqueous buffer to organic solvent may not be ideal for separating all components.[1][7]
-
Incorrect Column Choice: The column chemistry (e.g., C18, Phenyl) may not be suitable for the specific separation needs.
-
Column Degradation: An old or contaminated column will lose its efficiency, resulting in broader peaks and poor resolution.[1]
Solution:
-
Optimize Mobile Phase: Systematically adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer.[7] In some cases, a gradient elution program may be necessary to resolve all impurities effectively.[7]
-
Select an Appropriate Column: Test different column stationary phases. A Hypersil ODS column has been shown to provide good retention and resolution for Donepezil and its impurities.[7]
-
Replace the Column: If the column is old or performance has significantly degraded, replace it with a new one.
Issue 4: Baseline Problems (Noise or Drift)
Q4: My chromatogram shows a noisy or drifting baseline. What could be the cause?
A: A stable baseline is essential for accurate integration and achieving low detection limits.[6] Common causes of baseline issues include:
-
Inadequate Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing noise.[6]
-
Contaminated Solvents or Column: Impurities in the mobile phase or a contaminated column can lead to a drifting or noisy baseline.
-
Detector Lamp Issues: An aging detector lamp can result in increased noise.[6]
-
Incomplete Mobile Phase Mixing: For gradient systems, if the solvents are not mixed thoroughly, it can cause baseline fluctuations.[5][6]
Solution:
-
Degas Mobile Phase: Always degas the mobile phase using an online degasser, sonication, or helium sparging.[6][8]
-
Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared buffers.
-
Clean the System: Flush the system, including the flow cell, with an appropriate cleaning solution.
-
Check Detector Lamp: Monitor the lamp's energy and replace it if it's nearing the end of its lifespan.
Issue 5: Ghost Peaks
Q5: I am observing unexpected "ghost peaks" in my chromatograms, even in blank runs. Where are they coming from?
A: Ghost peaks are extraneous peaks that do not originate from the sample and can interfere with analysis.[9] Potential sources include:
-
Contamination in the Mobile Phase: Impurities in the solvents or buffer components can appear as peaks.[9]
-
Injector Carryover: Residual sample from a previous injection can be introduced into the current run.
-
Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause baseline disturbances that appear as peaks.[4]
Solution:
-
Run Blank Injections: Injecting a blank (mobile phase only) can help determine if the ghost peaks originate from the system itself.[9]
-
Use Fresh, High-Purity Solvents: Always use HPLC-grade solvents to prepare the mobile phase.[9]
-
Optimize Injector Wash: Ensure the injector and needle wash procedure is effective by using a strong solvent to clean the injection port between runs.
-
Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to minimize solvent effects.[4]
Experimental Protocols & Data
Representative HPLC Methodologies for Donepezil Analysis
The following table summarizes various validated HPLC methods for the analysis of Donepezil, providing a comparative overview of key experimental parameters.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Agilent Eclipse Plus C18 (dimensions not specified) | Hypersil ODS (25 cm x 4.6 mm, 5.0µm)[7] | Unisol C18 (150 x 4.6 mm, 3 µm)[8] | C18 (250mm x 4.6mm)[3] |
| Mobile Phase | 0.01M Phosphate buffer: Methanol: Acetonitrile (50:30:20, v/v), pH 2.7 | Gradient: A) 10 mM diammonium hydrogen orthophosphate, pH 6.0; B) Acetonitrile: Methanol (85:15 v/v)[7] | Acetonitrile: Water (50:50, v/v)[8] | Methanol: 0.02M Phosphate Buffer: Triethylamine (60:40:0.5, v/v), pH 7.5[3] |
| Flow Rate | Not specified | Not specified | Not specified | 1.0 mL/min[3] |
| Detection (UV) | 268 nm | 230 nm[7] | 268 nm[8] | Not specified |
| Column Temp. | Not specified | 35°C[7] | Not specified | Not specified |
| Retention Time | 5.6 min | Varies (Gradient) | 4.407 min[8] | 7.05 min[3] |
Detailed Experimental Protocol: Sample Preparation from Tablets
This protocol describes a general procedure for preparing Donepezil samples from tablet dosage forms for HPLC analysis.
-
Weigh and Crush Tablets: Weigh and finely crush a specific number of tablets (e.g., ten) to obtain a homogenous powder.
-
Dissolution: Accurately weigh a portion of the powder equivalent to a known amount of Donepezil HCl (e.g., 10 mg) and transfer it to a volumetric flask (e.g., 500 mL).
-
Sonication: Add a portion of the mobile phase to the flask and sonicate for approximately 30 minutes to ensure complete dissolution of the active ingredient.
-
Dilution to Final Concentration: Dilute the solution to the final volume with the mobile phase and mix thoroughly. A further dilution may be necessary to bring the concentration within the linear range of the calibration curve.
-
Filtration: Filter the final solution through a 0.45 µm membrane filter to remove any particulate matter before injecting it into the HPLC system.
Visual Troubleshooting Guides
The following diagrams provide a visual workflow for troubleshooting common HPLC issues and illustrate the relationships between problems and their potential causes.
Caption: A workflow diagram for systematic troubleshooting of common HPLC issues.
Caption: A cause-and-effect diagram linking common HPLC problems to their root causes.
References
- 1. benchchem.com [benchchem.com]
- 2. chalcogen.ro [chalcogen.ro]
- 3. jocpr.com [jocpr.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. conquerscientific.com [conquerscientific.com]
- 6. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 8. iajps.com [iajps.com]
- 9. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing Gas Chromatography for Genotoxic Impurity Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with gas chromatography (GC) for the analysis of genotoxic impurities (GTIs).
Troubleshooting Guide
This guide addresses specific issues that may arise during the GC analysis of genotoxic impurities.
| Problem | Potential Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the GC inlet or column.[1] - Column overloading.[1] - Inappropriate injection temperature.[2] - Contaminated liner or column.[1][3] - Improper column installation.[4] | - Use a deactivated liner and column. - Dilute the sample or use a split injection.[1] - Optimize the injector temperature.[2] - Replace the liner and septum; trim the column.[3] - Ensure the column is installed correctly according to the manufacturer's instructions.[4] |
| Low Sensitivity/Poor Response | - Leaks in the system (septum, connections).[2][3] - Inefficient sample introduction (e.g., split ratio too high). - Suboptimal detector conditions. - Analyte degradation in the inlet.[5] | - Perform a leak check and replace the septum and O-rings.[2][3] - Optimize the split ratio or use splitless injection for trace analysis.[6] - Adjust detector parameters (e.g., gas flow rates for FID, temperature). - Use a lower inlet temperature or a more inert liner. |
| Baseline Issues (Drift, Noise, Rise) | - Column bleed at high temperatures.[1][4] - Contaminated carrier gas or gas lines.[2] - Detector contamination or instability.[1][2] - Leaking septum.[1] | - Condition the column properly.[4] Ensure the analysis temperature is within the column's operating range. - Use high-purity gases and install gas purifiers. - Clean the detector according to the manufacturer's instructions.[2] - Replace the septum.[3] |
| Ghost Peaks/Carryover | - Contamination in the syringe, inlet, or column from a previous injection.[1] - High-boiling residues in the sample matrix. | - Implement a thorough needle wash routine for the autosampler. - Bake out the inlet and column at a high temperature. - Inject a solvent blank between samples to check for carryover. |
| Inconsistent Retention Times | - Fluctuations in carrier gas flow rate or pressure.[6] - Oven temperature instability or incorrect programming.[2] - Leaks in the system.[2] - Changes in the stationary phase due to degradation. | - Use an electronic pressure control (EPC) for consistent flow.[6] - Verify oven temperature accuracy and ensure sufficient equilibration time.[2] - Perform a leak check.[2] - Replace the column if it is old or has been subjected to harsh conditions. |
| Co-elution with Matrix Components | - Insufficient chromatographic resolution. - Inappropriate stationary phase. | - Optimize the temperature program (slower ramp rate). - Use a column with a different selectivity. - Employ heart-cutting two-dimensional GC (2D-GC) to transfer the peak of interest to a second column with a different stationary phase for enhanced separation.[7] |
Frequently Asked Questions (FAQs)
Method Development & Optimization
Q1: How do I select the appropriate GC column for GTI analysis?
A1: The choice of a GC column depends on the analyte's properties. A good starting point is a low- to mid-polarity column, such as a 5% phenyl-polydimethylsiloxane. For more polar analytes, a column with a higher cyano-propyl content, like a DB-624, may be more suitable.[8] Key factors to consider are the stationary phase, column dimensions (length, internal diameter), and film thickness, which all influence resolution and analysis time.[6]
Q2: What are the best injection techniques for volatile GTIs?
A2: For volatile impurities, static headspace (HS) sampling is often the preferred technique.[5] In this method, only the vapor phase from a heated sample vial is injected, which minimizes matrix effects and protects the GC system from non-volatile residues.[7][9] Dynamic headspace analysis or solid-phase microextraction (SPME) can be used to achieve even lower detection limits.[10]
Q3: When should I use direct injection?
A3: Direct liquid injection is suitable for semi-volatile and thermally stable analytes that do not have sufficient vapor pressure for headspace analysis.[5][9] Care must be taken to avoid contamination of the inlet system, which can be mitigated by using a deactivated liner and performing regular maintenance.[5]
Q4: What detector should I use for GTI analysis?
A4: The choice of detector depends on the required sensitivity and the nature of the impurity. A Flame Ionization Detector (FID) is a good general-purpose detector, but for the low detection limits often required for GTIs (ppm levels), a more sensitive and selective detector is usually necessary.[7][9] Mass Spectrometry (MS), especially in Single Ion Monitoring (SIM) mode, is widely used for its high sensitivity and selectivity.[5][9][11] An Electron Capture Detector (ECD) is highly sensitive for halogenated compounds.[5]
Sample Preparation
Q5: Why is derivatization necessary for some GTIs?
A5: Derivatization is a chemical modification process used to improve the analytical properties of a compound.[12] For GTIs, it is often employed to:
-
Increase volatility: By converting polar functional groups (e.g., -OH, -NH2, -COOH) into less polar, more volatile derivatives, making them suitable for GC analysis.[13][14]
-
Enhance thermal stability: To prevent degradation of the analyte in the hot GC inlet.[12]
-
Improve detectability: By introducing a group that gives a strong response with a specific detector (e.g., adding a halogen for ECD).[12]
Q6: What are common derivatization techniques for GTIs?
A6: Common derivatization techniques include:
-
Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) group. This is a widely used method for compounds with hydroxyl, carboxyl, and amine groups.[12][13]
-
Alkylation: Modifies compounds with acidic hydrogens, such as carboxylic acids and phenols, by converting them into esters or ethers.[12][15][16]
-
Acylation: Involves the introduction of an acyl group.
Experimental Protocols
Protocol 1: Headspace GC-MS for Volatile GTIs
-
Sample Preparation:
-
Accurately weigh a specified amount of the active pharmaceutical ingredient (API) into a headspace vial.
-
Add a suitable high-boiling solvent (e.g., dimethyl sulfoxide, N,N-dimethylformamide) to dissolve the sample.[9]
-
Spike with a known concentration of the GTI standard for quantification.
-
Seal the vial tightly with a septum and cap.
-
-
Headspace Parameters:
-
Oven Temperature: Optimize to ensure sufficient partitioning of the analyte into the headspace without degrading the sample.
-
Equilibration Time: Allow sufficient time for the sample to reach thermal equilibrium.
-
Injection Volume: Typically 1 mL of the headspace vapor.
-
-
GC-MS Conditions:
-
Column: Select a suitable capillary column (e.g., DB-624).[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature to trap volatile analytes, then ramp up to elute the compounds of interest.
-
Injector Temperature: Set appropriately for the transfer of analytes from the headspace unit.
-
MS Detector: Operate in Single Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of the target GTIs.[11]
-
Protocol 2: Derivatization for Non-Volatile GTIs (Example: Silylation)
-
Sample Preparation:
-
Accurately weigh the sample into a reaction vial.
-
Add a suitable solvent and the silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).[13] A catalyst like trimethylchlorosilane (TMCS) may be added to enhance the reaction for sterically hindered groups.[13][14]
-
Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Injection: Use a splitless injection to maximize the transfer of the derivatized analyte onto the column.
-
Inlet Liner: Use a deactivated liner to prevent adsorption of the derivatives.
-
Column: A non-polar or mid-polar column is typically suitable for the analysis of TMS derivatives.
-
Temperature Program and Detector: Optimize as per the properties of the derivatized GTI.
-
Data Presentation
Table 1: Typical Limits of Detection (LOD) for GTIs using different GC techniques
| Genotoxic Impurity Class | Analytical Technique | Typical LOD (ppm) | Reference |
| Alkyl Halides | GC-MS/MS | 0.005 - 0.01 | [17] |
| Nitro Compounds | Direct Injection GC-MS (SIM) | ~1 | [5] |
| Various Volatiles | Headspace GC-FID | 0.8 - 2 | [8] |
| Halogenated/Nitroaromatics | Headspace GC-ECD | As low as 5 ppb | |
| Alkylating Agents | Derivatization-Headspace-GC-MS | Sub-ppm | [7] |
Visualizations
Caption: Workflow for GC method development for genotoxic impurities.
Caption: Decision tree for troubleshooting common GC problems.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. rroij.com [rroij.com]
- 8. impactfactor.org [impactfactor.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. benchchem.com [benchchem.com]
- 14. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 15. weber.hu [weber.hu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
Stability issues of Donepezilbenzyl bromide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of donepezil benzyl bromide in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Donepezil Benzyl Bromide?
A1: Donepezil Benzyl Bromide is recognized as an impurity or an intermediate in the synthesis of Donepezil Hydrochloride.[1][2] Donepezil itself is a potent and selective acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[3]
Q2: What are the general recommendations for handling and storing Donepezil Benzyl Bromide?
A2: While specific guidelines for donepezil benzyl bromide are unavailable, general laboratory best practices for handling potentially reactive compounds should be followed. Based on safety data sheets for related compounds, the following is recommended:
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[4][5] For long-term stability, storage at room temperature is often recommended for donepezil hydrochloride.[4]
-
Handling: Use personal protective equipment, including gloves and eye protection. Avoid dust formation and ensure adequate ventilation.[6] Handle in accordance with good industrial hygiene and safety practices.[6]
Q3: What is known about the stability of the closely related compound, Donepezil Hydrochloride, in solution?
A3: Extensive forced degradation studies have been conducted on donepezil hydrochloride. It is known to be susceptible to degradation under certain conditions, particularly in alkaline and oxidative environments.[7][8][9] It shows greater stability under acidic, photolytic, and dry heat conditions.[8]
Troubleshooting Guide
Issue 1: Unexpected degradation of my Donepezil Benzyl Bromide solution.
Possible Cause 1: pH of the solution.
-
Explanation: Donepezil hydrochloride, a similar compound, shows significant degradation in alkaline (basic) solutions.[7][9] It is much more stable in acidic to neutral pH.
-
Troubleshooting Steps:
-
Measure the pH of your solvent or buffer.
-
If the pH is alkaline, consider adjusting it to a neutral or slightly acidic range if your experimental protocol allows.
-
For comparative purposes, you can find detailed kinetic data on donepezil hydrochloride degradation at different pH values in the literature.[8]
-
Possible Cause 2: Oxidative stress.
-
Explanation: Donepezil hydrochloride is susceptible to degradation in the presence of oxidizing agents, such as hydrogen peroxide.[7][8]
-
Troubleshooting Steps:
-
Ensure your solvents are free from peroxides, especially if using ethers or other solvents prone to peroxide formation.
-
Avoid exposing the solution to strong oxidizing agents.
-
If oxidative degradation is suspected, consider degassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon).
-
Possible Cause 3: Exposure to light.
-
Explanation: While donepezil hydrochloride is generally reported to be stable under photolytic conditions, it is a good practice to minimize light exposure for any photosensitive compound.[8] Some studies have noted slight degradation upon exposure of the solid drug to light.[10]
-
Troubleshooting Steps:
-
Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Minimize the duration of exposure to ambient and direct light during experiments.
-
Possible Cause 4: Elevated temperature.
-
Explanation: While donepezil hydrochloride is relatively stable under dry heat, prolonged exposure to high temperatures in solution can accelerate degradation, especially in non-optimal pH conditions.[8][10]
-
Troubleshooting Steps:
-
Store stock solutions at recommended temperatures (e.g., refrigerated or frozen, depending on the solvent).
-
During experiments, if not otherwise specified, try to maintain a controlled room temperature.
-
Avoid repeated freeze-thaw cycles if stock solutions are stored frozen.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on Donepezil Hydrochloride
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |
| Alkaline Hydrolysis | 2N NaOH, boiling under reflux for 8h | Measurable degradation with five major degradation products. | [8] |
| 0.1 mol L-1 NaOH, room temperature for 7 days | Approximately 58% degradation with three degradation products. | [9] | |
| Acidic Hydrolysis | 2N HCl, boiling under reflux for 8h | Negligible degradation. | [8] |
| 0.1 mol L-1 HCl, room temperature for 7 days | Approximately 14% degradation with three degradation products. | [9] | |
| Oxidative Degradation | 6% H2O2, boiling for 4h under reflux | Measurable degradation, with the formation of non-chromophoric products. | [8] |
| 3% H2O2, 48h | 28% degradation. | [10] | |
| Neutral Hydrolysis | Water, boiling under reflux for 8h | Degradation observed with seven degradation peaks. | [8] |
| Photolytic Degradation | UV light (sunlight) for 48h | Stable, no additional peaks observed. | [8] |
| Thermal Degradation | Dry heat, 80°C for 48h | Stable, no additional peaks observed. | [8] |
| Heat stress at 60°C | Largely unstable, with a 60% decrease. | [10] |
Experimental Protocols
Protocol: Forced Degradation Study of a Donepezil Compound
This protocol is a generalized procedure based on methodologies reported for donepezil hydrochloride.[8][9][10]
1. Preparation of Stock Solution:
- Accurately weigh and dissolve the donepezil compound in a suitable solvent (e.g., methanol or a buffer) to obtain a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 2N HCl. Keep the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 48 hours).[]
- Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 2N NaOH. Keep the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 48 hours).[]
- Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H2O2. Keep the solution at a specified temperature (e.g., boiling under reflux) for a defined period (e.g., 4 hours).[8]
- Thermal Degradation: Place the stock solution in a temperature-controlled oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 48 hours).[]
- Photolytic Degradation: Expose the stock solution to direct sunlight or a UV lamp for a defined period (e.g., 48 hours).[8] A control sample should be wrapped in aluminum foil to protect it from light.[10]
3. Sample Analysis:
- At specified time points, withdraw samples from each stress condition.
- Neutralize the acidic and alkaline samples before analysis.
- Analyze all samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and detect the formation of any degradation products.[7][8]
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected degradation.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. capotchem.com [capotchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
- 9. scielo.br [scielo.br]
- 10. chalcogen.ro [chalcogen.ro]
Preventing the formation of impurities in Donepezil production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of impurities during the production of Donepezil.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered in Donepezil synthesis?
A1: Impurities in Donepezil production can be broadly categorized into three groups:
-
Process-Related Impurities: These arise from the synthetic route itself and include unreacted starting materials, intermediates, and by-products from side reactions. An example is the formation of hydroxyl impurities during the initial aldol condensation step.[1]
-
Degradation Products: These form due to the decomposition of Donepezil under various conditions such as hydrolysis, oxidation, and photolysis.[] Notable degradation products include Donepezil N-oxide and the Donepezil open-ring impurity.[3][4]
-
Miscellaneous Impurities: This category includes contaminants from the manufacturing environment or interactions with excipients.[]
Q2: What is Donepezil N-oxide and how is it formed?
A2: Donepezil N-oxide is a significant degradation product formed through the oxidation of the nitrogen atom in the piperidine ring of the Donepezil molecule.[4] This oxidation can occur during synthesis if oxidizing agents are present or during storage if the active pharmaceutical ingredient (API) is exposed to oxidative stress.[5]
Q3: What is the Donepezil open-ring impurity and what causes its formation?
A3: The Donepezil open-ring impurity, chemically known as 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid, is a product of hydrolytic degradation.[6] The indanone ring of the Donepezil molecule is susceptible to hydrolysis, particularly under alkaline conditions, leading to the opening of the ring structure.[][7]
Q4: How can the formation of impurities be monitored during production?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary analytical techniques for monitoring and quantifying impurities in Donepezil production.[5][8] These methods can separate Donepezil from its various impurities, allowing for their identification and quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during Donepezil synthesis that can lead to impurity formation.
Issue 1: High Levels of Unreacted Starting Materials or Intermediates
| Potential Cause | Recommended Solution |
| Incomplete Aldol Condensation | Optimize reaction conditions for the condensation of 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine. Ensure the use of a suitable base (e.g., sodium hydroxide, lithium diisopropylamide) and appropriate reaction time and temperature.[9][10] Monitor the reaction progress using TLC or HPLC to ensure completion. |
| Incomplete Hydrogenation | Ensure the catalyst (e.g., Palladium on carbon, Platinum on carbon) is active and used in the correct amount.[11] Optimize hydrogen pressure and reaction temperature. High temperatures and pressures can sometimes lead to other impurities.[11] Monitor the reaction by HPLC to confirm the disappearance of the unsaturated intermediate. |
Issue 2: Formation of Degradation Products
| Impurity | Potential Cause | Recommended Solution |
| Donepezil N-oxide | Presence of oxidizing agents or exposure to air/light. | Conduct the synthesis and storage under an inert atmosphere (e.g., nitrogen or argon). Use purified solvents and reagents to avoid oxidative contaminants. Store the final product protected from light. |
| Donepezil Open-Ring Impurity | Exposure to alkaline (high pH) conditions. | Maintain a neutral or slightly acidic pH during work-up and purification steps. Avoid prolonged exposure to basic solutions. Forced degradation studies show significant hydrolysis in 2N NaOH.[7] |
| Other Degradation Products | Exposure to harsh acidic, basic, or oxidative conditions. | Refer to the forced degradation data below to understand the stability profile of Donepezil and avoid conditions that lead to significant degradation. |
Data on Forced Degradation of Donepezil
The following table summarizes the degradation of Donepezil under various stress conditions, which can help in understanding its stability profile and preventing the formation of degradation products.
| Stress Condition | Reagent/Condition | Duration | Temperature | Donepezil Recovery (%) |
| Acid Hydrolysis | 2 mol/L HCl | 48 hours | 70°C | Significant Degradation |
| Alkaline Hydrolysis | 2 mol/L NaOH | 48 hours | 70°C | Significant Degradation |
| Oxidative Degradation | 3% H₂O₂ | 7 days | Room Temperature | 90.22%[] |
| Thermal Degradation | Dry Heat | 7 days | 85°C | Stable |
| Photolytic Degradation | Daylight | 7 days | Room Temperature | Stable |
Data compiled from multiple sources.[][7]
Experimental Protocols
Synthesis of Donepezil
This protocol describes a common synthetic route to Donepezil involving an aldol condensation followed by hydrogenation.
Step 1: Aldol Condensation of 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine
-
In a reaction vessel under an inert atmosphere, dissolve 5,6-dimethoxy-1-indanone (1 equivalent) in a suitable solvent such as methanol.[9]
-
Add a base, for example, sodium hydroxide flakes (3.2 equivalents), to the solution and stir.[9]
-
Slowly add 1-benzyl-4-formylpiperidine (1 equivalent) to the reaction mixture.[9]
-
Stir the mixture at room temperature for approximately 3 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, filter the solid product, wash with a dilute acetic acid solution, followed by methanol, and then dry to yield 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one.[9]
Step 2: Hydrogenation to Donepezil
-
Charge a hydrogenator with the product from Step 1 (1 equivalent) and a suitable solvent system such as ethyl acetate, acetic acid, and rectified spirit.[11]
-
Add a catalyst, for instance, 10% Platinum on carbon (w/w).[11]
-
Pressurize the hydrogenator with hydrogen gas to 55-60 psi.[11]
-
Maintain the reaction at 25-30°C for approximately 4 hours with stirring.[11]
-
After the reaction is complete (monitored by HPLC), filter the reaction mixture to remove the catalyst.
-
The filtrate containing Donepezil can then be further purified by crystallization.
HPLC Method for Impurity Profiling
This method is suitable for the quantification of Donepezil and its related impurities.
-
Column: Hypersil ODS, 25 cm x 4.6 mm, 5.0µm particle size.[8]
-
Mobile Phase A: 10 mM diammonium hydrogen orthophosphate in water, pH adjusted to 6.0 with dilute acetic acid.[8]
-
Mobile Phase B: Acetonitrile and methanol (85:15 v/v).[8]
-
Gradient Program: A suitable gradient program should be developed to achieve separation of all impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[8]
-
Detection: UV at 230 nm.[8]
-
Sample Preparation: Dissolve the Donepezil sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
Visualizations
References
- 1. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. Donepezil Open ring Impurity | 197010-25-6 [chemicea.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 9. scispace.com [scispace.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Process for the preparation of donepezil hydrochloride | TREA [trea.com]
Technical Support Center: Refinement of Analytical Methods for Trace-Level Impurity Detection
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of analytical methods for detecting trace-level impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing analytical methods for trace-level impurities?
A1: Developing robust analytical methods for impurities at trace levels, often in the parts-per-million (ppm) or parts-per-billion (ppb) range, presents several key challenges.[1][2] These include the low concentration of impurities, the complexity of the sample matrix which can cause interference, and the co-elution of impurities with the main active pharmaceutical ingredient (API) or other components.[1][2][3][4] Additionally, the lack of commercially available reference standards for all potential impurities can make identification and quantification difficult.[2] For certain impurities, like genotoxic or mutagenic impurities, extremely low detection limits are required to ensure product safety.[3][5]
Q2: How can I improve the sensitivity of my method to detect trace-level impurities?
A2: To enhance method sensitivity, several strategies can be employed. Optimizing sample preparation to pre-concentrate the analyte of interest is a crucial first step.[6] In High-Performance Liquid Chromatography (HPLC), this can involve selecting a detector and wavelength for maximum response of the impurity, adjusting the mobile phase, or using techniques like large-volume injections.[5] For Gas Chromatography (GC), optimizing injection techniques, such as using splitless injection, can significantly improve sensitivity.[6] The use of highly sensitive detectors, like mass spectrometers (MS), is also a powerful approach for both HPLC and GC to achieve the required low detection limits.[1][7]
Q3: What is the importance of "forced degradation" studies in impurity analysis?
A3: Forced degradation studies are essential for developing stability-indicating analytical methods.[8] These studies involve subjecting the drug substance to stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, oxidation) to generate potential degradation products.[8][9] The results help in identifying likely degradation pathways and ensuring that the analytical method can separate and detect these degradation products from the main drug substance and other impurities.[8] This is a critical component of method development and validation to ensure the method is specific for all relevant impurities that may form during the product's shelf life.[8]
Q4: How do I handle a situation where an impurity co-elutes with the main peak?
A4: Co-elution is a common challenge where an impurity peak overlaps with the main component's peak.[1][2][4] To resolve this, you can modify the chromatographic conditions. In HPLC, this could involve changing the mobile phase composition, adjusting the pH, changing the column type for different selectivity, or modifying the temperature.[4][10] In GC, adjusting the temperature program or changing the column's stationary phase can improve separation.[11] Using orthogonal analytical techniques, which separate compounds based on different principles, can also help confirm the presence of co-eluting peaks.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during trace-level impurity analysis using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Noisy Baseline or Spikes | 1. Contaminated mobile phase or detector cell.[10] 2. Air bubbles in the system. 3. Leaks in the pump or fittings.[10] 4. Detector lamp nearing the end of its life. | 1. Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Flush the system. 2. Degas the mobile phase. 3. Check and tighten all fittings. Perform a leak test. 4. Replace the detector lamp. |
| Peak Tailing | 1. Secondary interactions (e.g., silanol interactions with basic compounds).[12] 2. Column overload. 3. Column contamination or degradation.[12] 4. Dead volume in the system. | 1. Adjust mobile phase pH to suppress ionization of the analyte or use a column with end-capping.[12] 2. Reduce the injection volume or sample concentration. 3. Wash the column with a strong solvent or replace it if necessary.[12] 4. Check and replace any long or poorly connected tubing. |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Contaminants in the sample or mobile phase.[13] 3. Air injection. | 1. Implement a robust needle wash program. Inject a blank solvent run to confirm carryover. 2. Use high-purity solvents and ensure proper sample preparation.[6] 3. Ensure the sample vial is sufficiently filled. |
| Retention Time Shifts | 1. Inconsistent mobile phase composition.[10] 2. Fluctuations in column temperature.[10] 3. Column aging or contamination. 4. Insufficient column equilibration time.[10] | 1. Prepare mobile phase carefully and ensure proper mixing.[10] 2. Use a column oven to maintain a stable temperature.[10] 3. Flush the column or replace it. 4. Ensure the column is fully equilibrated with the mobile phase before injection. |
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Baseline Drift | 1. Column bleed.[11] 2. Contamination in the carrier gas, injector, or detector.[11] 3. Detector instability. | 1. Condition the column at a high temperature. If bleed persists, the column may need replacement.[11] 2. Use high-purity carrier gas with appropriate filters. Clean the injector and detector.[7] 3. Allow the detector sufficient time to stabilize. |
| Poor Peak Resolution | 1. Inadequate column selectivity.[11] 2. Incorrect temperature program.[11] 3. Carrier gas flow rate is too high or too low. | 1. Select a column with a different stationary phase that is better suited for the analytes.[11] 2. Optimize the temperature ramp rate or initial/final temperatures. 3. Optimize the carrier gas flow rate. |
| Irreproducible Results | 1. Inconsistent injection technique or volume.[14] 2. Leaks in the system (e.g., septum, fittings). 3. Column contamination.[14] | 1. Use an autosampler for consistent injections. If manual, ensure a consistent technique. 2. Perform a leak check. Replace the septum regularly. 3. Bake out the column or trim the inlet end. |
| Peak Fronting | 1. Column overload.[11] 2. Incompatible sample solvent. 3. Column degradation. | 1. Dilute the sample or reduce the injection volume. 2. Ensure the sample is dissolved in a solvent compatible with the stationary phase. 3. Replace the column. |
Experimental Protocols
Protocol 1: HPLC System Suitability Test
Objective: To verify that the HPLC system and analytical method are performing adequately before running sample analysis.
Procedure:
-
Prepare a system suitability solution containing the main analyte and key known impurities at relevant concentrations.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a series of replicate injections (typically 5 or 6) of the system suitability solution.
-
Evaluate the following parameters against pre-defined acceptance criteria:
-
Tailing Factor: Should typically be ≤ 2.0 for all peaks.
-
Resolution (Rs): The resolution between the main peak and the closest eluting impurity should be ≥ 2.0.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: For replicate injections, the RSD should typically be ≤ 2.0%.
-
Theoretical Plates (N): A measure of column efficiency, which should meet a minimum requirement set during method validation.
-
Protocol 2: Spike and Recovery Analysis
Objective: To assess the accuracy of the analytical method by measuring the recovery of a known amount of impurity "spiked" into a sample matrix.
Procedure:
-
Prepare a sample solution of the drug product at a known concentration.
-
Prepare a stock solution of the impurity standard.
-
"Spike" the sample solution with a known amount of the impurity standard at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze the spiked samples and a non-spiked (control) sample using the analytical method.
-
Calculate the percent recovery of the impurity using the following formula: % Recovery = [(Amount found in spiked sample - Amount found in non-spiked sample) / Amount added] * 100
-
The recovery should typically be within a pre-defined range (e.g., 80-120%) to demonstrate method accuracy.
Visualizations: Workflows and Logic Diagrams
Caption: Workflow for analytical method development and refinement.
Caption: Troubleshooting decision tree for common HPLC issues.
Caption: Troubleshooting decision tree for common GC issues.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. selectscience.net [selectscience.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. aasnig.com [aasnig.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. triveritylabs.com [triveritylabs.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. agilent.com [agilent.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
Addressing matrix effects in LC-MS/MS analysis of Donepezil
Welcome to the technical support center for the quantification of Donepezil using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to matrix effects, encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Donepezil by LC-MS/MS?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting substances from the sample matrix.[1] In the analysis of Donepezil from biological samples such as plasma or serum, endogenous components like phospholipids, salts, and metabolites can interfere with the ionization of Donepezil and its internal standard (IS).[2] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[1]
Q2: What are the primary causes of matrix effects in Donepezil analysis?
A2: The most significant contributors to matrix effects in Donepezil analysis are phospholipids from the biological matrix that are not effectively removed during the sample preparation process.[1][3] Phospholipids are known to cause substantial ion suppression in electrospray ionization (ESI), a common ionization technique for Donepezil analysis.[1] Additionally, because Donepezil is extensively metabolized, some of its metabolites may co-elute with the parent drug, potentially causing interference.[1][4]
Q3: Why is the use of a stable isotope-labeled internal standard (SIL-IS) highly recommended for Donepezil analysis?
A3: A stable isotope-labeled internal standard, such as Donepezil-d4 or Donepezil-d7, is considered the gold standard for quantitative bioanalysis.[5] This is because a SIL-IS has chemical and physical properties that are nearly identical to the analyte, Donepezil.[1][5] Consequently, the SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing it to effectively compensate for variations in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of the results.[1][5]
Q4: What are the typical precursor and product ions for monitoring Donepezil in LC-MS/MS analysis?
A4: In positive ion mode ESI, a common precursor ion for Donepezil is m/z 380.2 or 380.6.[1][6] A frequently monitored product ion for quantification is m/z 91.1 or 91.2, which corresponds to the benzyl fragment.[1][6] For a stable isotope-labeled internal standard like Donepezil-d5, a typical transition would be m/z 385 to 96.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of Donepezil, with a focus on mitigating matrix effects.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation from matrix component accumulation.[1] 2. Inappropriate mobile phase pH. | 1. Use a guard column to protect the analytical column.[8] 2. Implement a more effective sample cleanup to remove matrix components.[1] 3. Replace the analytical column if it has reached the end of its lifespan.[1] 4. Adjust the mobile phase pH. Acidic modifiers like formic or acetic acid can improve peak shape for basic compounds like Donepezil.[1] |
| Low Signal Intensity or High Variability in Results | 1. Significant ion suppression due to co-eluting phospholipids.[1] 2. Inefficient sample extraction. | 1. Optimize Sample Preparation: Switch to a more rigorous sample preparation method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) which are more effective at removing phospholipids than Protein Precipitation (PP).[1][6] 2. Use Phospholipid Removal Products: Incorporate specialized phospholipid removal plates or cartridges (e.g., HybridSPE®) into your workflow.[9][10][11] 3. Chromatographic Separation: Modify the LC gradient to separate Donepezil from the bulk of phospholipids, which often elute later in a reversed-phase gradient.[3] 4. Internal Standard: Ensure you are using an appropriate internal standard, preferably a stable isotope-labeled one like Donepezil-d4.[2][5] |
| High Background Noise | Contamination of the LC-MS system from the sample matrix. | 1. Divert the LC flow to waste during the initial and final stages of the chromatographic run when highly retained matrix components may elute. 2. Perform regular cleaning of the mass spectrometer's ion source.[8] |
| Inconsistent Retention Time | 1. Changes in mobile phase composition. 2. Column equilibration issues. | 1. Prepare fresh mobile phase daily. 2. Ensure the column is adequately equilibrated between injections. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a common and effective method for extracting Donepezil from plasma while minimizing matrix effects.[2][12]
-
Sample Aliquoting: Transfer 200 µL of plasma sample into a clean polypropylene tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., Donepezil-d4, 10 µg/mL in 50% methanol) to the plasma sample.[2]
-
Extraction: Add 1.5 mL of an extraction solvent mixture of hexane and ethyl acetate (70:30, v/v).[2][12]
-
Vortexing: Vortex the mixture for 3 minutes to ensure thorough mixing.[2]
-
Centrifugation: Centrifuge the sample at 4,000 rpm for 5 minutes to separate the organic and aqueous layers.[2]
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 45°C.[12]
-
Reconstitution: Reconstitute the dried residue in 250 µL of the mobile phase.[12]
-
Injection: Inject an appropriate volume (e.g., 3 µL) into the LC-MS/MS system.[2]
Protocol 2: Assessment of Matrix Effect
This protocol, based on regulatory guidelines, is used to quantitatively assess the magnitude of matrix effects.[1][13]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of Donepezil in the mobile phase at low and high quality control (QC) concentrations.
-
Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources using your validated sample preparation method. After the final extraction step and just before reconstitution, spike the extract with Donepezil to the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank plasma from the same six sources with Donepezil to the same concentrations as Set A before performing the extraction procedure.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak area of Set B / Peak area of Set A) x 100[14]
-
Recovery (%) = (Peak area of Set C / Peak area of Set B) x 100[14]
A value close to 100% for the matrix effect indicates minimal ion suppression or enhancement. A consistent recovery is crucial for a reliable assay.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Donepezil Analysis
| Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages | Reference |
| Protein Precipitation (PP) | >90% | 56-108% | Simple, fast, and inexpensive. | Prone to significant matrix effects due to insufficient removal of phospholipids.[6][14] | [14] |
| Liquid-Liquid Extraction (LLE) | 98.5-106.8% | 92.2-103.8% | Superior removal of phospholipids compared to PP, leading to reduced matrix effects and higher sensitivity.[6] | More labor-intensive and requires solvent evaporation and reconstitution steps. | [6][15] |
| Solid-Phase Extraction (SPE) | Consistent | Minimal | Highly selective and provides very clean extracts. | Requires method development and can be more expensive. | [4] |
Table 2: LC-MS/MS Method Parameters for Donepezil Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| LC Column | Thermo Hypersil Gold C18[2] | SB C18 (100 X 3.0, 1.8um)[12] | Kinetex C18 (100 x 2.1 mm, 2.6 µm)[16] |
| Mobile Phase A | 5% acetic acid in 20 mM ammonium acetate | 5mM ammonium formate with 0.1% formic acid | 2 mM ammonium acetate and 0.1% formic acid in water |
| Mobile Phase B | 100% Acetonitrile | Acetonitrile | 2 mM ammonium acetate and 0.1% formic acid in acetonitrile |
| Elution | Isocratic (60:40, A:B) | Isocratic (20:80, A:B) | Gradient |
| Flow Rate | 0.3 mL/min | 0.4 mL/min | 0.25 mL/min |
| Internal Standard | Donepezil-d4 | Not specified | Lansoprazole |
| Reference | [2] | [12] | [16] |
Visualizations
Caption: A troubleshooting flowchart for addressing matrix effects.
Caption: A typical Liquid-Liquid Extraction (LLE) workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 7. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. lcms.cz [lcms.cz]
- 13. journals.plos.org [journals.plos.org]
- 14. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats | MDPI [mdpi.com]
Technical Support Center: Optimization of Benzyl Bromide Alkylation
Welcome to the technical support center for the optimization of reaction conditions for benzyl bromide alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction with benzyl bromide is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in benzyl bromide alkylations can stem from several factors. Firstly, the quality of benzyl bromide is crucial; it can degrade over time, especially with exposure to moisture and light.[1][2][3] Ensure you are using a fresh or properly stored bottle of benzyl bromide. Impurities in your substrate, solvent, or base can also inhibit the reaction. Another common issue is the presence of water, which can hydrolyze benzyl bromide to benzyl alcohol.[3] Using anhydrous solvents and reagents is critical for success. Finally, reaction conditions such as temperature, reaction time, and the choice of base and solvent may not be optimal for your specific substrate. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time and identify if the reaction has stalled.[3][4]
Q2: I am observing significant amounts of side products in my reaction. How can I minimize their formation?
A2: The formation of side products is a common challenge. Here are some of the most frequent side products and how to mitigate them:
-
Over-alkylation: This is particularly common with nucleophiles that have multiple reactive sites, such as primary amines. To minimize this, you can use a protecting group strategy or carefully control the stoichiometry of your reactants.[3] Using a slight excess of the nucleophile relative to benzyl bromide can also favor mono-alkylation.
-
Elimination (Dehydrobromination): This is more prevalent with secondary benzyl bromides and when using strong, sterically hindered bases at high temperatures.[5] To reduce elimination, consider using a weaker, non-hindered base and more moderate reaction temperatures.[3]
-
Hydrolysis: As mentioned, benzyl bromide can react with water to form benzyl alcohol.[3] Always use anhydrous solvents and ensure your glassware is thoroughly dried. Handling reagents under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Q3: What are the ideal storage conditions for benzyl bromide?
A3: Benzyl bromide is sensitive to light and moisture.[1] It should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals (with the exception of nickel and lead).[1][6][7] Storage under an inert atmosphere is recommended to prevent degradation.[1]
Q4: How can I effectively purify my product from unreacted benzyl bromide and other impurities?
A4: Purification can indeed be challenging. Here are a few strategies:
-
Aqueous Workup: An initial wash with water or brine can help remove inorganic salts and water-soluble impurities.[3]
-
Column Chromatography: Silica gel column chromatography is often effective for separating the desired product from unreacted benzyl bromide and nonpolar impurities.[8] A typical eluent system would be a mixture of hexane and ethyl acetate.
-
Chemical Scavenging: Unreacted benzyl bromide can be quenched by adding a nucleophilic scavenger at the end of the reaction. Common scavengers include triethylamine, which forms a water-soluble quaternary ammonium salt, or sodium thiosulfate solution.[8]
-
Distillation: If your product is thermally stable, vacuum distillation can be used to remove excess benzyl bromide.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degraded benzyl bromide | Use a fresh bottle of benzyl bromide or purify the existing one by passing it through a plug of basic alumina.[9] |
| Presence of water | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | |
| Inappropriate base | The base may not be strong enough to deprotonate the nucleophile. Consider a stronger base (e.g., NaH, Cs₂CO₃). The choice of base depends on the pKa of the nucleophile.[3] | |
| Low reaction temperature | Some alkylations require heating to proceed at a reasonable rate. Gradually increase the temperature while monitoring the reaction by TLC.[3] | |
| Poor solvent choice | Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for Sₙ2 reactions with benzyl bromide.[3] | |
| Formation of Elimination Product (Styrene Derivatives) | Use of a strong, hindered base | Switch to a weaker, non-hindered base (e.g., K₂CO₃ instead of t-BuOK). |
| High reaction temperature | Run the reaction at a lower temperature.[3] | |
| Over-alkylation (e.g., tertiary amine from a primary amine) | Incorrect stoichiometry | Use a slight excess of the amine relative to benzyl bromide. Carefully control the addition of benzyl bromide. |
| High concentration of benzyl bromide | Add the benzyl bromide solution dropwise over a period of time to maintain a low concentration. | |
| Presence of Benzyl Alcohol in Product | Hydrolysis of benzyl bromide | Ensure all reagents and solvents are anhydrous. Use an inert atmosphere. |
| Difficulty in Product Purification | Unreacted benzyl bromide | After the reaction is complete, add a scavenger like triethylamine to react with the excess benzyl bromide.[8] |
| Similar polarity of product and starting material | Optimize your column chromatography conditions. A different solvent system or a gradient elution might be necessary. |
Experimental Protocols
General Protocol for N-Alkylation of an Amine with Benzyl Bromide
This protocol provides a general procedure for the N-benzylation of a primary or secondary amine.
Materials:
-
Amine substrate
-
Benzyl bromide (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N; 2-3 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate and the anhydrous solvent.
-
Add the base to the stirred solution.
-
Slowly add benzyl bromide to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for O-Alkylation of a Phenol with Benzyl Bromide (Williamson Ether Synthesis)
This protocol describes a general method for the synthesis of benzyl phenyl ethers.[10][11][12]
Materials:
-
Phenol substrate
-
Benzyl bromide (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, Acetone, or THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the phenol substrate in the anhydrous solvent.
-
Add the base to the solution and stir for a short period to form the phenoxide.
-
Add benzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature. If a solid precipitate (inorganic salts) is present, filter it off.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
General Protocol for C-Alkylation of an Active Methylene Compound with Benzyl Bromide
This protocol outlines a general procedure for the C-benzylation of compounds with an active methylene group (e.g., malonic esters, β-ketoesters).[13][14][15]
Materials:
-
Active methylene compound
-
Benzyl bromide (1.1 - 2.2 equivalents, depending on desired mono- or di-alkylation)
-
Base (e.g., NaH, K₂CO₃, or Cs₂CO₃)
-
Anhydrous solvent (e.g., THF, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the active methylene compound and the anhydrous solvent.
-
Cool the solution in an ice bath (0 °C) or a dry ice/acetone bath (-78 °C) depending on the base and substrate.
-
Carefully add the base portion-wise to the stirred solution to form the enolate.
-
After the addition is complete, allow the mixture to stir for a specified time to ensure complete enolate formation.
-
Slowly add benzyl bromide to the enolate solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase to yield the crude product.
-
Purify the product via column chromatography.
Data Presentation
Table 1: Comparison of Bases for N-Alkylation of Benzylamine with Butyl Bromide
| Entry | Base | Selectivity (Mono:Di) | Time (h) | Yield (%) |
| 1 | Triethylamine | 87 : 9 | 9 | 76 |
| 2 | DIPEA | 89 : 8 | 8 | 77 |
| 3 | DMAP | 93 : 4 | 8 | 79 |
| 4 | DBU | 81 : 16 | 6 | 73 |
| Data adapted from a study on selective N-alkylation.[16] |
Table 2: Optimization of Conditions for C-Alkylation of Hydantoin with Benzyl Bromide using Phase Transfer Catalysis
| Entry | Catalyst | Base | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | TBAB (2 mol%) | 50% aq. KOH | Toluene | Room Temp. | 24 | 73 |
| TBAB = Tetrabutylammonium bromide. Data adapted from a study on PTC alkylation of hydantoins.[17][18] |
Visualizations
Caption: General experimental workflow for benzyl bromide alkylation.
Caption: Troubleshooting workflow for optimizing benzyl bromide alkylation.
Caption: Sₙ2 mechanism for benzyl bromide alkylation.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. lobachemie.com [lobachemie.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. jk-sci.com [jk-sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. real.mtak.hu [real.mtak.hu]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Strategies for minimizing degradation of Donepezil reference standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Donepezil reference standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Donepezil reference standards?
A1: Donepezil is susceptible to degradation under several conditions. The primary factors are exposure to alkaline and oxidative environments.[1][2] It also degrades under acidic conditions, though to a lesser extent than in alkaline solutions.[3][4] While generally stable under photolytic and dry heat conditions, prolonged exposure or specific circumstances, such as the presence of a photosensitizer like riboflavin, can induce photodegradation.[1][5]
Q2: What are the recommended storage conditions for Donepezil reference standards?
A2: To ensure stability, Donepezil reference standards should be stored in a tightly sealed container, protected from moisture, at a controlled room temperature between 15°C and 30°C.[6][7] For long-term storage, it is crucial to adhere to the specific conditions listed on the product's certificate of analysis. General best practices for reference standards include storage in a secure facility with controlled temperature and humidity, and protection from light.[8]
Q3: How should I prepare stock solutions of Donepezil to minimize degradation?
A3: Stock solutions should be prepared using a high-purity solvent in which Donepezil is stable. The stability of the stock solution should be verified at the intended storage temperature and concentration. It is recommended to use the stock solution within its demonstrated stability period. For bioanalytical method validation, it is crucial to document the preparation and storage conditions of stock solutions.
Q4: Can I use a Donepezil reference standard that has passed its retest date?
A4: No, it is not recommended to use a reference standard that has passed its retest date. Reference standards must be re-evaluated at regular intervals to maintain their qualified status. Using an expired standard can lead to inaccurate experimental results and compromise the integrity of your study.
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my chromatogram when analyzing my Donepezil reference standard.
-
Possible Cause 1: Degradation due to improper storage.
-
Troubleshooting Step: Verify the storage conditions of your reference standard against the manufacturer's recommendations. Ensure the container is tightly sealed and protected from light and moisture.
-
-
Possible Cause 2: Degradation in solution.
-
Possible Cause 3: Oxidative degradation.
Issue 2: The concentration of my Donepezil standard solution appears to be decreasing over time.
-
Possible Cause 1: Hydrolysis.
-
Troubleshooting Step: Donepezil degrades in aqueous solutions, with the rate of degradation being pH-dependent. Degradation is faster in alkaline and neutral conditions compared to acidic conditions.[1][10] For aqueous preparations, assess the stability over your intended usage period and consider refrigeration if stability data supports it.
-
-
Possible Cause 2: Adsorption to container surfaces.
-
Troubleshooting Step: While less common, highly pure compounds can sometimes adsorb to glass or plastic surfaces. Consider using silanized glassware or different types of plastic vials to minimize this effect.
-
Quantitative Data Summary
The stability of Donepezil under various stress conditions has been evaluated in several studies. The following tables summarize the recovery of Donepezil and the number of degradation products observed.
Table 1: Stability of Donepezil under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Recovery of Donepezil | Number of Degradation Products Detected | Reference(s) |
| 0.1 M HCl (Acidic) | 7 days | Room Temperature | ~86% | 3 | [3][4] |
| 1 N HCl (Acidic) | 8 hours | Boiling | Not specified | Not specified | [1] |
| 0.1 M NaOH (Alkaline) | 7 days | Room Temperature | ~42% | 3 | [3][4] |
| 2 N NaOH (Alkaline) | 8 hours | Boiling | Measurable degradation | 5 | [1] |
| 6% H₂O₂ (Oxidative) | 4 hours | Boiling | Reduced to a measurable extent | 3 (with potential non-chromophoric products) | [1] |
| 3% H₂O₂ (Oxidative) | 7 days | Room Temperature | ~90.22% | 0 | [4][] |
| Neutral (Water) | 8 hours | Boiling | Measurable degradation | 7 | [1] |
| Photolytic (Sunlight/UV) | 48 hours | Room Temperature | Stable | 0 | [1] |
| Dry Heat | 48 hours | 80°C | Stable | 0 | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Donepezil
This protocol outlines a general procedure for conducting forced degradation studies on Donepezil to assess its intrinsic stability.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the Donepezil reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N HCl. Reflux the solution at 80°C for 8 hours.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 2 N NaOH. Reflux the solution at 80°C for 8 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂. Reflux the solution at 80°C for 4 hours.
-
Thermal Degradation: Store a solid sample of the Donepezil reference standard in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the Donepezil reference standard to direct sunlight or a UV lamp for 48 hours.
-
-
Sample Preparation for Analysis:
-
After the specified stress period, cool the solutions to room temperature.
-
Neutralize the acidic and alkaline samples with an appropriate base or acid.
-
Dilute all samples with the mobile phase to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method.
-
A suitable method might employ a C18 column with a mobile phase consisting of a mixture of methanol, acetate buffer (pH 4.25), and triethylamine (50:50:0.6 v/v/v) at a flow rate of 1 mL/min, with UV detection at 268 nm.[1]
-
Compare the chromatograms of the stressed samples with that of an unstressed standard solution to identify and quantify the degradation products.
-
Visualizations
Caption: Donepezil Degradation under Stress Conditions.
Caption: Forced Degradation Experimental Workflow.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. scielo.br [scielo.br]
- 5. Riboflavin-sensitized photoinduced degradation of donepezil hydrochloride: kinetic and computational insights for pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. eag.com [eag.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Donepezil Impurities
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products like Donepezil is of paramount importance. The presence of impurities, which can arise during synthesis, storage, or formulation, can significantly impact the drug's efficacy and safety profile.[1][2] Therefore, robust and validated analytical methods are crucial for the accurate identification and quantification of these impurities.
This guide provides an objective comparison of commonly employed analytical methodologies for the determination of Donepezil and its impurities, with a focus on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The information presented is supported by a summary of experimental data from various studies to aid in the selection and development of suitable analytical strategies.
Comparison of Analytical Techniques
HPLC and UPLC are the most widely used techniques for impurity profiling of Donepezil due to their high resolution and sensitivity.[2][3] UPLC, a more recent advancement, generally offers faster analysis times and reduced solvent consumption compared to conventional HPLC.[4][5] The choice between these techniques often depends on the specific requirements of the analysis, such as the number of samples, the complexity of the impurity profile, and available instrumentation.
Forced degradation studies are a critical component of validating a stability-indicating method, helping to identify potential degradation products that may arise under various stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[1][2][6][7] Donepezil has been shown to be susceptible to degradation, particularly in alkaline and oxidative environments.[2][6]
Quantitative Data Summary
The following table summarizes the performance of different validated analytical methods for the analysis of Donepezil and its impurities, providing a comparison of key validation parameters.
| Analytical Technique | Column | Mobile Phase | Detection | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RP-HPLC | Unisol C18 (150x4.6 mm, 3 µm) | Acetonitrile: Water (50:50) | UV at 268 nm | - | - | - | [8] |
| RP-HPLC | Hypersil ODS (250x4.6 mm, 5 µm) | Gradient of 10 mM diammonium hydrogen orthophosphate (pH 6.0) and Acetonitrile:Methanol (85:15) | UV at 230 nm | - | - | - | [3] |
| RP-HPLC | Hypersil column (250 x 4.6 mm, 5 µm) | Acetonitrile and 0.025 M potassium dihydrogen phosphate buffer pH 3.5 (80:20) | UV at 210 nm | 0.5 - 100 | 0.14 | 0.42 | [7] |
| RP-UPLC | Waters Acquity C18 (50 mm x 2.1mm, 1.7µ) | Gradient of Trifluoroacetic acid, Acetonitrile and methanol | UV at 286nm | - | - | - | [6][9] |
| UPLC-MS/MS | Thermo Hypersil GOLD (C18) | - | ESI-MS/MS | 0.1 - 50 ng/mL | - | 0.1 ng/mL | [10] |
| Chiral HPLC | Chiralcel-OJ-H | ethanol-n-hexane- triethylamine (20:80:0.3, v/v/v) | UV at 268 nm | - | - | - | [1] |
LOD: Limit of Detection, LOQ: Limit of Quantification. A hyphen (-) indicates data not specified in the cited source.
Experimental Protocols
Below are detailed methodologies for representative HPLC and UPLC methods for the analysis of Donepezil and its impurities.
Stability-Indicating RP-HPLC Method
This method is suitable for the quantification of Donepezil in the presence of its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Hypersil C18 column (250 x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of acetonitrile and 0.025 M potassium dihydrogen phosphate buffer adjusted to pH 3.5 (80:20 v/v).[7] The mobile phase should be filtered through a 0.22 or 0.45 µm filter and degassed prior to use.[8]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Detection: UV at 210 nm.[7]
-
Injection Volume: 20 µL.
-
Sample Preparation: A stock solution of Donepezil hydrochloride is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to the desired concentrations within the linearity range. For the analysis of tablet dosage forms, a number of tablets are weighed, powdered, and a quantity of powder equivalent to a specific amount of Donepezil is dissolved in the mobile phase, followed by sonication and filtration.[11]
RP-UPLC Method for Impurity Profiling
This UPLC method offers a faster analysis time for the separation of Donepezil from its impurities.
-
Instrumentation: A UPLC system equipped with a photodiode array (PDA) detector.[4]
-
Column: Acquity UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[4]
-
Mobile Phase:
-
Gradient Program: A linear gradient from 20% to 80% Mobile Phase B over 5 minutes.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Detection: UV at 230 nm.[4]
-
Injection Volume: 2 µL.[4]
-
Run Time: Approximately 7 minutes.[4]
Visualization of Analytical Method Validation Workflow
The following diagram illustrates the logical workflow involved in the validation of an analytical method for Donepezil impurities, as per ICH guidelines.[3][8]
Caption: A typical workflow for the validation of an analytical method.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. benchchem.com [benchchem.com]
- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. rjptonline.org [rjptonline.org]
- 7. ajpamc.com [ajpamc.com]
- 8. iajps.com [iajps.com]
- 9. impactfactor.org [impactfactor.org]
- 10. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijarmps.org [ijarmps.org]
A Comparative Analysis of Donepezil and its Benzyl Bromide Precursor: From Synthesis to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the widely used Alzheimer's drug, Donepezil, and its key synthetic intermediate, 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methylene]pyridinium bromide. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the chemical properties, synthesis, and biological significance of these two compounds. While Donepezil is a well-characterized therapeutic agent, its benzyl bromide precursor is primarily of interest as a crucial stepping stone in its manufacturing process. This comparison will, therefore, focus on the chemical transformation and properties, alongside the comprehensive biological profile of the final active pharmaceutical ingredient.
Chemical and Physical Properties: A Tale of Two Molecules
Donepezil and its benzyl bromide precursor, while structurally related, exhibit distinct chemical and physical properties. The precursor is a quaternary pyridinium salt, which imparts different solubility and reactivity characteristics compared to the final tertiary amine structure of Donepezil. A summary of their key properties is presented in Table 1.
| Property | Donepezil | 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methylene]pyridinium bromide |
| IUPAC Name | (2R)-2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one[1] | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]pyridinium bromide |
| Molecular Formula | C24H29NO3[1] | C24H24BrNO3[2] |
| Molecular Weight | 379.5 g/mol [1] | 454.4 g/mol [2] |
| Appearance | Solid[3] | Solid |
| Solubility | 0.065 mg/mL (for Desbenzyl donepezil)[3] | Data not readily available, but as a salt, expected to be more soluble in polar solvents. |
| Key Structural Features | Tertiary amine within a piperidine ring, indanone moiety. | Quaternary pyridinium salt, indanone moiety, exocyclic double bond. |
From Precursor to Product: The Synthetic Pathway
The transformation of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methylene]pyridinium bromide into Donepezil is a critical step in the drug's synthesis. This process typically involves the reduction of both the pyridinium ring and the exocyclic double bond.
Caption: Synthesis of Donepezil from its benzyl bromide precursor.
Experimental Protocol: Synthesis of Donepezil
The following is a representative experimental protocol for the synthesis of Donepezil from its benzyl bromide precursor, based on information from patent literature.[4][5][6]
Step 1: Preparation of 1-benzyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium bromide (Precursor)
-
To a solution of 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone in a suitable solvent such as methyl isobutyl ketone, add benzyl bromide.[4]
-
Reflux the reaction mixture for a specified period (e.g., 2.5 hours).[4]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Filter the solid product and wash with a suitable solvent.
-
Dry the product to obtain 1-benzyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium bromide.
Step 2: Reduction to Donepezil
-
Dissolve the precursor in a suitable solvent, such as a mixture of methanol and water.
-
Carry out the hydrogenation reaction under hydrogen pressure until the uptake of hydrogen ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate to obtain crude Donepezil.
-
Purify the crude product by recrystallization from a suitable solvent system to yield pure Donepezil.
Mechanism of Action: The Biological Role of Donepezil
Donepezil's therapeutic effects in Alzheimer's disease stem from its function as a selective and reversible inhibitor of acetylcholinesterase (AChE).[7] By blocking AChE, Donepezil increases the concentration of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive processes like memory and learning.[7][8] Beyond its primary mechanism, research suggests that Donepezil may also exert neuroprotective effects through the modulation of inflammatory pathways, such as NF-κB and MAPK signaling.
Caption: Donepezil's mechanism of action and related signaling pathways.
Biological Profile: A Comparative Overview
While extensive data exists for Donepezil, there is a significant lack of information regarding the biological activity, toxicity, and pharmacokinetics of its benzyl bromide precursor. This is typical for a synthetic intermediate that is not intended for therapeutic use.
1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methylene]pyridinium bromide:
-
Biological Activity: There is no readily available data on the specific biological activity of this precursor. As an intermediate, it is not expected to have the same pharmacological profile as Donepezil. Its primary role is in the chemical synthesis of the final drug.
-
Toxicity: Specific toxicity data for this precursor is not available in the public domain. Standard laboratory safety precautions should be followed when handling this chemical.
-
Pharmacokinetics: No pharmacokinetic data is available for this compound, as it is not administered as a drug.
Donepezil:
A summary of the pharmacokinetic parameters of Donepezil is provided in Table 2.
| Pharmacokinetic Parameter | Value |
| Bioavailability | ~100% |
| Time to Peak Plasma Concentration (Tmax) | 3-8 hours[8] |
| Protein Binding | ~96%[8] |
| Metabolism | Primarily by CYP2D6 and CYP3A4 enzymes in the liver.[8] |
| Elimination Half-life | Approximately 70 hours.[8] |
| Excretion | Mainly through urine (57%) and feces (15%) as metabolites.[8] |
Toxicity of Donepezil:
Donepezil is generally well-tolerated. The most common side effects are related to its cholinergic activity and include nausea, diarrhea, and insomnia.[8] While rare, there have been reports of Donepezil-related liver toxicity.
Conclusion
This comparative guide highlights the distinct roles of Donepezil and its benzyl bromide precursor, 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methylene]pyridinium bromide. The precursor is a crucial, yet transient, chemical entity in the synthesis of the final, biologically active drug. The transformation from the quaternary pyridinium salt to the tertiary amine of Donepezil is a key chemical step that imparts the desired pharmacological properties. While a direct comparison of biological performance is not feasible due to the lack of data for the precursor, this guide provides a comprehensive overview of their chemical differences, the synthetic process that connects them, and the well-established biological profile of Donepezil. For researchers in drug development, understanding the entire synthetic pathway, including the properties of key intermediates, is essential for process optimization and quality control in the manufacturing of this important therapeutic agent.
References
- 1. (R)-donepezil | C24H29NO3 | CID 1150567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-YL)methylpyridinium bromide | C24H24BrNO3 | CID 10204472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Desbenzyl donepezil | C17H23NO3 | CID 10446897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]
- 5. US6953856B2 - Process for the preparation of 1-benzyl-4-(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCI) - Google Patents [patents.google.com]
- 6. US6649765B1 - Process for the preparation of 1-benzyl-4(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCL) - Google Patents [patents.google.com]
- 7. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
A Comparative Guide to HPLC and GC Methods for Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in drug substances and products is a critical aspect of pharmaceutical development and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for this purpose. The choice between these methods is fundamentally dictated by the physicochemical properties of the analyte, specifically its volatility and thermal stability. This guide provides an objective comparison of HPLC and GC for impurity profiling, complete with experimental protocols, quantitative performance data, and a clear workflow for cross-validation.
Deciding Between HPLC and GC
The primary determining factors for selecting between HPLC and GC are the volatility and thermal stability of the impurities. HPLC is the gold standard for non-volatile and thermally labile compounds, which encompasses a wide range of active pharmaceutical ingredients (APIs) and their related impurities.[1][2][3] In contrast, GC is the preferred method for volatile and semi-volatile compounds, such as residual solvents and certain process-related impurities.[1][4]
A logical approach to method selection is crucial for efficient and accurate impurity profiling. The following decision tree illustrates this selection process.
Quantitative Performance Comparison
The performance of HPLC and GC methods for impurity profiling is evaluated based on a set of validation parameters defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. These parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The following table summarizes typical performance characteristics for both techniques in the context of impurity analysis.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Key Considerations |
| Specificity | High; excellent for resolving structurally similar, non-volatile impurities. | High; excellent for separating volatile compounds, even isomers. | HPLC is generally superior for complex mixtures with non-volatile components. GC may not be suitable for thermally labile impurities that can degrade in the hot injector. |
| Linearity (R²) | Typically > 0.999 | Typically > 0.999 | Both methods can achieve excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% for assays; often wider for trace impurities (e.g., 80-120%). | 98.0 - 102.0% for assays; often wider for trace impurities (e.g., 80-120%). | HPLC may offer slightly better accuracy for non-volatile analytes due to a lower risk of sample degradation at high temperatures. |
| Precision (%RSD) | < 1.0% for assays; < 5-10% at LOQ. | < 1.0% for assays; < 5-10% at LOQ. | Both techniques offer high precision. HPLC precision can be affected by mobile phase preparation and pump performance, while GC is sensitive to variations in gas flow and oven temperature. |
| Limit of Detection (LOD) | ng range (UV-Vis); pg range (MS) | pg range (FID); fg range (MS) | GC with detectors like Flame Ionization Detector (FID) is highly sensitive to hydrocarbons. HPLC sensitivity depends on the chromophore for UV detection. |
| Limit of Quantitation (LOQ) | ng range (UV-Vis); pg range (MS) | pg range (FID); fg range (MS) | Both techniques can provide sufficiently low LOQs for impurity profiling as per regulatory requirements. |
| Robustness | Generally robust to small, deliberate changes in mobile phase composition, pH, and temperature. | Can be sensitive to changes in carrier gas flow rate, oven temperature ramp, and inlet conditions. | Method robustness should be thoroughly evaluated during development for both techniques. |
Experimental Protocols
Detailed and well-documented experimental protocols are fundamental to reproducible and reliable impurity profiling. Below are generic protocols for HPLC and GC methods that can be adapted for specific applications.
High-Performance Liquid Chromatography (HPLC) Protocol for Non-Volatile Impurities
This protocol outlines a general-purpose reversed-phase HPLC method with UV detection, suitable for the quantification of non-volatile organic impurities.
1. Instrumentation and Columns:
-
System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a common starting point. Method development may involve screening columns with different selectivities.
2. Mobile Phase and Gradient Elution:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A typical gradient starts with a low percentage of the organic modifier (Mobile Phase B) and gradually increases to elute more hydrophobic impurities. An example is provided below:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of the API and its impurities; a PDA detector is useful for monitoring multiple wavelengths.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Ensure the sample solvent is compatible with the initial mobile phase to maintain good peak shape.
Gas Chromatography (GC) Protocol for Volatile Impurities
This protocol describes a general method for the analysis of volatile impurities, such as residual solvents, using static headspace GC with a Flame Ionization Detector (FID).
1. Instrumentation:
-
System: A GC system with an FID and a static headspace autosampler.
-
Column: A low- to mid-polarity capillary column (e.g., DB-624, DB-1) of 30 m length, 0.32 mm internal diameter, and 1.8 µm film thickness is often suitable.
2. GC Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 2 mL/min).
-
Injection Mode: Split (e.g., 10:1 ratio).
-
Inlet Temperature: 200 °C.
-
Oven Temperature Program: An initial low temperature is held to separate highly volatile solvents, followed by a ramp to a higher temperature to elute less volatile ones. An example program is:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Detector Temperature (FID): 250 °C.
3. Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
4. Sample Preparation:
-
Accurately weigh about 100 mg of the sample into a headspace vial.
-
Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)) to dissolve the sample.
Cross-Validation of HPLC and GC Methods
When both HPLC and GC methods are developed for the impurity profiling of a single drug substance, a cross-validation study is essential to ensure that the methods provide equivalent and reliable results. This is particularly important when one method is intended to replace or be used as an alternative to another.
The workflow for cross-validating HPLC and GC methods is outlined below. The process involves validating each method according to ICH Q2(R1) guidelines and then statistically comparing the results obtained from the analysis of the same sample batches.
References
A Comparative Guide to the Efficacy of Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of commonly used acetylcholinesterase inhibitors (AChEIs), including Donepezil, Rivastigmine, and Galantamine. The information presented is based on experimental data from in vitro and in vivo studies to support research and drug development in the field of neurodegenerative diseases.
Mechanism of Action
Acetylcholinesterase inhibitors function by blocking the enzymatic degradation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This leads to an increased concentration and prolonged availability of ACh to bind to postsynaptic receptors, thereby enhancing cholinergic neurotransmission. This mechanism is a cornerstone in the symptomatic treatment of Alzheimer's disease, where there is a notable decline in cholinergic function. While all three inhibitors share this primary mechanism, Rivastigmine also demonstrates significant inhibition of butyrylcholinesterase (BuChE), another enzyme capable of hydrolyzing acetylcholine.[1] Galantamine possesses a dual mechanism of action, also acting as a positive allosteric modulator of nicotinic acetylcholine receptors.
In Vitro Efficacy and Potency
The in vitro potency of AChEIs is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency. The table below summarizes the IC50 values for Donepezil, Rivastigmine, and Galantamine against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
| Compound | Target Enzyme | IC50 (nM) | Selectivity (BuChE/AChE) |
| Donepezil | AChE | 6.7 | >1000 |
| BuChE | ~7,400 | ||
| Rivastigmine | AChE | 4.3 | ~0.05 |
| BuChE | 0.2 | ||
| Galantamine | AChE | ~405 | ~50 |
| BuChE | ~20,000 |
Note: IC50 values can vary between studies depending on the experimental conditions, such as enzyme source and assay methodology. The data presented here are representative values from comparative in vitro studies to illustrate relative potency.
In Vivo Efficacy in Animal Models
The efficacy of AChEIs in restoring cognitive function is often evaluated in animal models of Alzheimer's disease, such as the APP23 mouse model, which exhibits age-dependent development of Aβ plaques and cognitive deficits. A common behavioral assay used is the Morris water maze, which assesses spatial learning and memory.
In a study evaluating Donepezil, Rivastigmine, and Galantamine in four-month-old APP23 mice, all three cholinesterase inhibitors were found to reduce cognitive deficits. The optimal daily doses administered via intraperitoneal injection were determined to be:
-
Galantamine: 1.25 mg/kg
-
Rivastigmine: 0.5 mg/kg
-
Donepezil: 0.3 mg/kg
Higher dosages of these cholinomimetics often did not result in improved effects, which is consistent with the known inverted U-shaped dose-response curves for these compounds.[2]
Comparative Pharmacokinetic Profiles
The pharmacokinetic properties of an AChEI influence its dosing regimen and potential for drug-drug interactions. The following table provides a comparison of key pharmacokinetic parameters for Donepezil, Rivastigmine, and Galantamine.
| Parameter | Donepezil | Rivastigmine | Galantamine |
| Time to Peak Concentration | 3 to 5 hours | < 2 hours | < 2 hours |
| Protein Binding | High | < 40% | < 40% |
| Metabolism | CYP3A4 and CYP2D6 | Sulfate conjugation | CYP3A4 and CYP2D6 |
| Elimination Half-life | ~70 hours | ~1.5 hours | ~7 hours |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The Ellman's method is a widely used spectrophotometric assay to determine AChE activity.
Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE)
-
Donepezil, Rivastigmine, Galantamine (as test compounds)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in the phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI in deionized water.
-
Prepare stock solutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of AChE in the phosphate buffer.
-
-
Assay in 96-well Plate:
-
Add 140 µL of phosphate buffer to each well.
-
Add 10 µL of the AChE solution to the appropriate wells.
-
Add 10 µL of various concentrations of the test compounds or the vehicle control to the respective wells.
-
Add 10 µL of the DTNB solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding 10 µL of the ATCI solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Behavioral Assessment (Morris Water Maze)
Principle: The Morris water maze is a test of spatial learning and memory in rodents. The animal is placed in a circular pool of opaque water and must learn to locate a hidden escape platform using distal visual cues.
Apparatus:
-
A large circular pool filled with water made opaque with a non-toxic substance.
-
A small escape platform submerged just below the water surface.
-
Various visual cues placed around the room.
-
A video tracking system to record the animal's swim path and latency to find the platform.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room and handling for several days before the experiment.
-
Drug Administration: Administer the test compounds (e.g., Donepezil, Rivastigmine, Galantamine) or vehicle to the animals according to the study design (e.g., daily for a set period).
-
Acquisition Phase (e.g., 4-5 days):
-
Each animal undergoes a series of trials per day.
-
For each trial, the animal is placed in the pool at one of several predetermined starting locations.
-
The animal is allowed to swim freely to find the hidden platform.
-
If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.
-
The time taken to reach the platform (escape latency) and the swim path are recorded.
-
-
Probe Trial (e.g., on the day after the last acquisition day):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are recorded as measures of memory retention.
-
-
Data Analysis:
-
Compare the escape latencies during the acquisition phase between the different treatment groups.
-
Compare the time spent in the target quadrant and the number of platform crossings during the probe trial between the groups.
-
Visualizations
Caption: Cholinergic signaling pathway and the mechanism of action of an AChE inhibitor.
Caption: Experimental workflow for the comparative evaluation of AChE inhibitors.
Caption: Logical relationships of the pharmacological profiles of common AChE inhibitors.
References
Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), primarily functions as a selective and reversible inhibitor of acetylcholinesterase (AChE).[1] By preventing the breakdown of the neurotransmitter acetylcholine, Donepezil helps to ameliorate the cognitive decline associated with the disease.[2][3][4] However, the multifaceted nature of AD, involving amyloid-beta (Aβ) plaque formation, tau pathology, and oxidative stress, has spurred the development of Donepezil-related compounds.[4][5][6] These derivatives, often designed as multi-target-directed ligands (MTDLs), aim to address multiple pathological cascades simultaneously, offering the potential for enhanced therapeutic efficacy.[4][5][7] This guide provides a comparative overview of the in vitro and in vivo activities of Donepezil and its promising analogs, supported by experimental data and detailed methodologies.
In Vitro Activity: Targeting Cholinesterase and Amyloid Aggregation
The in vitro evaluation of Donepezil and its derivatives primarily focuses on their ability to inhibit cholinesterases (AChE and Butyrylcholinesterase - BuChE) and to interfere with the aggregation of Aβ peptides, a key event in the pathogenesis of AD.[5][8]
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Donepezil itself is a potent AChE inhibitor with high selectivity over BuChE.[9] Many of its derivatives have been synthesized to enhance this inhibitory activity or to modulate the selectivity profile.
| Compound | AChE IC50 | BuChE IC50 | Selectivity Index (BuChE/AChE) | Source |
| Donepezil | 6.7 nM | - | High | [9] |
| 16.43 nM | 273.2 nM | 16.63 | [10] | |
| 40.2 nM | - | - | [2] | |
| 59.9 nM | - | - | [2][3] | |
| Physostigmine | 0.67 nM | - | - | [9] |
| Rivastigmine | 4.3 nM | - | - | [9] |
| Tacrine | 77 nM | - | - | [9] |
| Compound 2g | 46.3 µM | - | - | [7] |
| Compound 2h | 29.7 µM | - | - | [7] |
| Compound 3e | 9.26 nM | 169.9 nM | 18.35 | [10] |
| Compound 40a | 8.9 nM | - | - | [2][3] |
| Compound 45a | 1.9 nM | - | >5263.1 (for hAChE) | [2] |
| Donepezil-Tacrine Hybrids | Ranges from potent to moderate inhibition | Ranges from potent to moderate inhibition | Varies | [8] |
Inhibition of Amyloid-β (Aβ) Aggregation
Several Donepezil derivatives have been designed to target the Aβ cascade.[5] Donepezil itself has been shown to inhibit AChE-induced Aβ aggregation.[8] Hybrid molecules, combining the pharmacophore of Donepezil with other fragments, often exhibit enhanced anti-aggregation properties.[11][12]
| Compound | Aβ Aggregation Inhibition | Concentration | Source |
| Donepezil | 22% (AChE-induced) | 100 µM | [8] |
| IC50 = 87.414 µM (self-mediated) | - | [13] | |
| Donepezil-Tacrine Hybrids | 38% to 66% | 100 µM | [8] |
| Compound 20 | 72.5% | 10 µM | [11] |
| Compound 27 | 56.3% | 20 µM | [11] |
| Compound 3g | IC50 = 72.488 µM | - | [13] |
Experimental Protocols: In Vitro Assays
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 8.0), and the test compound.[14]
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.[14]
-
The mixture is pre-incubated for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 23°C or 37°C).[14]
-
The reaction is initiated by adding the substrate, ATCI, and DTNB.[14]
-
AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
The absorbance of the yellow product is measured kinetically using a microplate reader at a wavelength of 405-412 nm.[14]
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[14]
-
Thioflavin T (ThT) Fluorometric Assay for Aβ Aggregation
This assay is widely used to monitor the formation of amyloid fibrils.
-
Reagents: Aβ peptide (e.g., Aβ1-42), Thioflavin T (ThT), buffer (e.g., phosphate or glycine-NaOH buffer), and the test compound.
-
Procedure:
-
Aβ peptide is incubated alone (control) or with various concentrations of the test compound under conditions that promote aggregation (e.g., 37°C with gentle agitation).
-
At specific time points, aliquots of the incubation mixture are transferred to a microplate.
-
ThT solution is added to each well. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths typically around 440-450 nm and 480-490 nm, respectively.
-
The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the samples with the test compound to that of the control.
-
In Vivo Activity: Cognitive Enhancement and Pathological Hallmarks
The ultimate test for any potential AD therapeutic is its efficacy in a living organism. In vivo studies in animal models are crucial for evaluating the effects of Donepezil and its derivatives on cognitive function and AD-related pathology.
Cognitive Improvement in Animal Models
Various animal models are used to assess the pro-cognitive effects of these compounds, including scopolamine-induced amnesia models and transgenic models that mimic aspects of AD pathology.[13][15]
| Compound | Animal Model | Effect | Source |
| Donepezil | Scopolamine-induced memory impairment in mice | Significantly prevented memory impairment | [15] |
| hAPP/PS1 transgenic mice | Improved spatial learning and memory | [15] | |
| Transgenic Drosophila model | Improved survival and locomotor function | [16] | |
| Compound 3e | STZ-induced memory impairment in mice | Negated the decline in memory acquisition and retention, comparable to Donepezil | [10] |
| Compound 3j | Scopolamine-induced memory impairment in mice | Significant memory improvement | [13] |
Effects on Brain AChE Activity and Aβ Plaques
In vivo studies also aim to confirm the mechanism of action observed in vitro. Positron Emission Tomography (PET) studies in humans have shown that orally administered Donepezil occupies a significant percentage of AChE in the brain.[17] In animal models, some derivatives have demonstrated the ability to reduce Aβ plaque burden.
-
AChE Occupancy: In humans, a daily dose of 5 mg of Donepezil results in approximately 35-40% occupancy of AChE in the brain.[15][17]
-
Aβ Plaque Reduction: In a transgenic Drosophila model of AD, treatment with a novel AChE inhibitor, XJP-1, led to a reduction in amyloid plaques.[16] Similarly, compound 3e was found to reduce Aβ42 levels in the brains of STZ-treated mice.[10] Donepezil has also been shown to decrease serum Aβ levels in patients.[18]
Experimental Protocols: In Vivo Behavioral Assessment
Morris Water Maze (MWM)
The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must learn to find the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) and the path length are recorded over several days of training.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Data Analysis: A reduction in escape latency and path length during the acquisition phase indicates learning. A preference for the target quadrant in the probe trial demonstrates spatial memory.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cholinergic signaling pathway and the inhibitory action of Donepezil on AChE.
Caption: Experimental workflow for the in vitro AChE inhibition assay (Ellman's Method).
Caption: Logical workflow for in vivo cognitive assessment using a behavioral test.
Conclusion
Donepezil remains a vital therapeutic agent for managing the symptoms of Alzheimer's disease. However, the development of Donepezil-related compounds represents a significant step forward in the quest for more effective, disease-modifying treatments. By incorporating functionalities that target not only the cholinergic system but also the amyloid cascade, these novel derivatives demonstrate enhanced potency in vitro and promising efficacy in vivo. The continued exploration of these multi-target-directed ligands holds the potential to yield next-generation therapies that can slow or even halt the progression of this devastating neurodegenerative disorder.
References
- 1. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Donepezil Derivatives Targeting Amyloid-β Cascade in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Donepezil-based rational design of N-substituted quinazolinthioacetamide candidates as potential acetylcholine esterase inhibitors for the treatment of Alzheimer's disease: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]
- 12. Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of donepezil on cognitive functions and the expression level of β-amyloid in peripheral blood of patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Donepezil Synthesis and Impurity Profiling for Researchers
For researchers, scientists, and drug development professionals, the selection of a synthetic route for an active pharmaceutical ingredient (API) is a critical decision that directly impacts product quality, yield, and the impurity profile. This guide provides an objective comparison of the most common synthetic routes for Donepezil, a key therapeutic agent for Alzheimer's disease. We present a detailed analysis of their respective impurity profiles, supported by experimental data and detailed methodologies, to aid in the development of robust and efficient manufacturing processes.
Executive Summary
Donepezil, a reversible inhibitor of acetylcholinesterase, is primarily synthesized through two main routes: the Aldol condensation pathway and the Darzens condensation pathway. While both methods can yield the target compound, they differ significantly in terms of reaction conditions, overall yield, and the spectrum of process-related impurities. This guide will demonstrate that the Aldol condensation route, while historically significant, can present challenges in controlling certain impurities. In contrast, modifications of the Darzens condensation and other newer routes may offer advantages in terms of yield and purity. A thorough understanding of the impurity profile associated with each route is paramount for regulatory compliance and ensuring the safety and efficacy of the final drug product.
Comparison of Key Synthesis Routes
The selection of a synthetic pathway for Donepezil is a trade-off between factors such as yield, purity, cost-effectiveness, and scalability. Below is a comparative summary of the two primary routes.
| Parameter | Aldol Condensation Route | Darzens Condensation Route |
| Overall Yield | Generally moderate to good. Specific yields are highly dependent on the base and reaction conditions used. Some reports indicate yields of around 50-60%. | Can achieve high yields, with some processes reporting over 80%. The one-pot nature of some variations contributes to higher efficiency.[1] |
| Purity | The purity of the final product is often high (>99%), but this is typically achieved after significant purification steps to remove closely related impurities.[2] | Can produce high-purity Donepezil, often exceeding 99.5%, potentially with fewer purification steps compared to the Aldol route.[1] |
| Key Reagents | 5,6-dimethoxy-1-indanone, 1-benzyl-4-formylpiperidine, strong bases (e.g., LDA, NaOH).[2][3] | Pyridine-4-carboxaldehyde, 2-bromo-5,6-dimethoxy indanone, base.[1] |
| Reaction Conditions | Often requires cryogenic temperatures with strong bases like LDA, or elevated temperatures with milder bases. | Generally milder reaction conditions compared to the use of strong bases in the Aldol route. |
| Scalability | Can be challenging to scale up, particularly when using strong, hazardous bases like LDA at low temperatures. | Generally considered more amenable to industrial scale-up due to milder conditions and potentially higher yields.[2] |
Impurity Profiles of Different Synthesis Routes
The impurity profile is a critical quality attribute of any API. The choice of synthetic route directly influences the types and levels of impurities present in the final product.
| Impurity | Structure | Associated Synthesis Route(s) | Typical Levels |
| Dehydro Donepezil (Donepezil Impurity F) | C₂₄H₂₇NO₃ | Aldol Condensation | Can be a significant impurity if the reduction step is incomplete. |
| Desbenzyl Donepezil (Donepezil Impurity A) | C₁₇H₂₃NO₃ | Both routes, but more common in routes involving a final debenzylation step or as a degradation product. | Levels are typically controlled to <0.1%.[4] |
| Donepezil N-Oxide | C₂₄H₂₉NO₄ | Primarily a degradation product, but can be formed during synthesis under oxidative conditions.[5] | Levels are monitored in stability studies and are typically very low in fresh batches. |
| 5,6-Dimethoxy-1-indanone (Donepezil Impurity B) | C₁₁H₁₂O₃ | Both routes (unreacted starting material). | Residual levels are controlled through purification. |
| 1-Benzyl-4-formylpiperidine | C₁₃H₁₇NO | Aldol Condensation (unreacted starting material). | Residual levels are controlled through purification. |
| Donepezil Dimer Impurity | C₄₈H₅₄N₂O₆ | Can be formed as a byproduct in the Aldol condensation route.[6] | Typically a minor impurity. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for benchmarking synthetic routes. Below are representative protocols for the Aldol condensation and Darzens condensation routes, as well as a validated UPLC method for impurity profiling.
Synthesis of Donepezil via Aldol Condensation
This protocol is a generalized representation based on common literature procedures.
Step 1: Condensation
-
In a round-bottom flask under an inert atmosphere, dissolve 5,6-dimethoxy-1-indanone (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF, maintaining the temperature below -70°C.
-
Stir the mixture for 30 minutes at -78°C.
-
Add a solution of 1-benzyl-4-formylpiperidine (1 equivalent) in THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude unsaturated intermediate.
Step 2: Reduction
-
Dissolve the crude intermediate in methanol.
-
Add Palladium on carbon (10% w/w) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Donepezil.
Synthesis of Donepezil via Darzens Condensation
This protocol is a generalized representation based on emerging literature.
-
To a solution of 2-bromo-5,6-dimethoxy indanone (1 equivalent) and pyridine-4-carboxaldehyde (1.2 equivalents) in a suitable solvent such as THF, add a base (e.g., sodium hydride) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude epoxide intermediate.
-
The epoxide is then subjected to a one-pot deoxygenation and hydrogenation of the pyridine ring to yield Donepezil. This can be achieved using a catalyst such as Palladium on carbon under a hydrogen atmosphere.
Validated UPLC Method for Impurity Profiling
This method is designed for the separation and quantification of Donepezil and its known impurities.[7][8][9]
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.
-
Column: Waters Acquity C18, 50 mm x 2.1 mm, 1.7 µm particle size.[7][9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.[9]
-
Mobile Phase B: Acetonitrile:Methanol:Trifluoroacetic acid (700:300:1 v/v/v).[9]
-
Gradient Program:
-
0-1 min: 20% B
-
1-4 min: 20-50% B
-
4-6 min: 50-80% B
-
6-8 min: 80-20% B
-
-
Flow Rate: 0.4 mL/min.[9]
-
Column Temperature: 40°C.[9]
-
Injection Volume: 1 µL.[9]
-
Sample Preparation: Dissolve the Donepezil sample in a mixture of water and acetonitrile (90:10) to a final concentration of approximately 1.0 mg/mL.[9]
-
System Suitability: The system is deemed suitable for use if the resolution between critical peak pairs is greater than 1.5, and the tailing factor for the Donepezil peak is not more than 2.0.
Visualizing the Pathways and Workflows
To further clarify the synthetic routes and the analytical workflow, the following diagrams are provided.
Caption: Aldol Condensation Synthesis Route for Donepezil.
Caption: Darzens Condensation Synthesis Route for Donepezil.
Caption: General Workflow for Donepezil Impurity Profiling.
References
- 1. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification, isolation and characterization of new impurity in donepezil hydrochloride | Semantic Scholar [semanticscholar.org]
- 7. A new validated, stability-indicating, rp-uplc method for determination of donepezil hydrochloride assay and impurities content in bulk drug | International Journal of Current Research [journalcra.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
Comparative study of the neuropharmacological effects of Donepezil impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the neuropharmacological effects of Donepezil and its known impurities, including metabolic byproducts and synthetic variants. The primary aim is to offer an objective comparison supported by experimental data to aid in research and development.
Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, functions primarily as a selective and reversible inhibitor of acetylcholinesterase (AChE).[1] This inhibition increases the concentration of acetylcholine in the brain, enhancing cholinergic neurotransmission, which is vital for cognitive processes.[2] Beyond its primary mechanism, Donepezil exhibits other neuroprotective effects, including the attenuation of glutamate excitotoxicity and protection against amyloid-beta (Aβ)-induced neurotoxicity.[3][4] Impurities, which can arise during synthesis (process-related impurities) or through degradation of the final product, as well as metabolites formed in the body, may possess their own pharmacological activities, potentially impacting the overall therapeutic and toxicological profile of the drug.
Core Neuropharmacological Target: Acetylcholinesterase Inhibition
The primary therapeutic effect of Donepezil is its potent and selective inhibition of acetylcholinesterase (AChE) over butyrylcholinesterase (BChE). This selectivity is crucial for minimizing peripheral side effects.[5] The in vitro inhibitory potencies of Donepezil and its primary active metabolites are summarized below.
Comparative Inhibitory Activity against Cholinesterases
| Compound | Target Enzyme | IC₅₀ (nM) | Species/Source |
| Donepezil | AChE | 6.7 | Rat Brain |
| BChE | 7,400 | Rat Plasma | |
| 6-O-Desmethyl Donepezil | AChE | Similar to Donepezil | - |
| Donepezil-N-oxide | AChE | Active Inhibitor | Human Brain |
Data sourced from multiple studies. The IC₅₀ for 6-O-Desmethyl Donepezil is reported to be of a similar potency to the parent compound, though specific values vary across different experimental setups.[5]
Donepezil's metabolites, particularly 6-O-desmethyl donepezil, retain significant AChE inhibitory activity.[5] Studies on radiolabeled Donepezil indicated that 6-O-desmethyl donepezil accounts for approximately 11% of plasma radioactivity and exhibits a similar potency for AChE inhibition as the parent drug.[1] Donepezil-N-oxide is another significant active metabolite that contributes to the overall in vivo cholinesterase inhibition.[1]
While several process-related and degradation impurities have been identified, such as 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone and 1-benzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)pyridinium, comprehensive data on their specific neuropharmacological effects, including their AChE inhibitory activity, are not extensively available in the current literature.
Additional Neuroprotective Mechanisms
Beyond cholinesterase inhibition, Donepezil has been shown to exert neuroprotective effects through various other mechanisms. These secondary effects may contribute to its clinical efficacy.
-
Modulation of Glutamate Neurotoxicity: Donepezil has demonstrated a protective role against glutamate-induced excitotoxicity. This effect is mediated, in part, through the stimulation of α7 nicotinic acetylcholine receptors (α7 nAChRs), leading to the internalization of NMDA receptors and a subsequent reduction in toxic calcium influx.
-
Anti-Amyloid Beta (Aβ) Effects: Research indicates that Donepezil can interfere with the neurotoxic effects of Aβ, a key component of the amyloid plaques found in Alzheimer's disease. It has been shown to protect cells from Aβ-induced toxicity and may also affect the processing of the amyloid precursor protein (APP).[4]
-
Antioxidant Properties: Some in vitro studies suggest that Donepezil possesses antioxidant activity, which could help mitigate the oxidative stress implicated in the pathology of Alzheimer's disease.
Currently, there is a lack of published data on whether Donepezil's known process-related or degradation impurities share these additional neuroprotective properties.
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BChE.
-
Principle: The assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) into thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.
-
Reagents:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution
-
AChE (from electric eel or human erythrocytes) or BChE (from equine serum) solution
-
Test compounds (Donepezil and its impurities) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the enzyme solution.
-
Add various concentrations of the test compounds or the vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Neuroprotection Assay against Aβ-induced Toxicity
This assay evaluates the ability of a compound to protect neuronal cells from the toxic effects of amyloid-beta peptides.
-
Cell Culture:
-
Use a suitable neuronal cell line, such as PC12 or SH-SY5Y cells.
-
Culture the cells in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (Donepezil or impurity) for a specified duration (e.g., 24-48 hours).
-
Induce toxicity by adding a solution of aggregated Aβ peptide (e.g., Aβ₂₅₋₃₅) to the cell culture medium and incubate for another 24 hours.[3]
-
Control groups should include untreated cells, cells treated with the test compound alone, and cells treated with Aβ alone.
-
-
Cell Viability Assessment:
-
Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.
-
The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Compare the viability of cells pre-treated with the test compound and exposed to Aβ with those exposed to Aβ alone to determine the neuroprotective effect.
-
Visualizations
Caption: Cholinergic signaling pathway and the inhibitory action of Donepezil.
Caption: General experimental workflow for comparative neuropharmacological analysis.
References
Validation of Donepezil Benzyl Bromide as a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation summary of Donepezil benzyl bromide as a Certified Reference Material (CRM). It objectively compares its performance attributes with alternative reference materials and is supported by established experimental data from scientific literature and supplier specifications. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of reference standards for the accurate quantification and quality control of Donepezil and its related substances.
Introduction to Certified Reference Materials (CRMs)
A Certified Reference Material is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties. It is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. The validation of a CRM is a rigorous process that establishes its suitability for its intended use in analytical measurements.
Donepezil benzyl bromide is a key process-related impurity and a potential degradation product of Donepezil, a widely used drug for the treatment of Alzheimer's disease.[][2][3] As such, a well-characterized CRM of Donepezil benzyl bromide is crucial for the accurate monitoring and control of impurities in Donepezil drug substance and drug products, ensuring their safety and efficacy.[4]
Physicochemical Properties of Donepezil Benzyl Bromide
Donepezil benzyl bromide, also known as 1,1-Dibenzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl) methyl]piperidinium bromide, is a quaternary ammonium compound.[5][6] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-[(1,1-dibenzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one bromide | [7] |
| CAS Number | 844694-85-5 | [5] |
| Molecular Formula | C31H36BrNO3 | [5] |
| Molecular Weight | 550.53 g/mol | [5][7] |
| Appearance | White to off-white solid | [5] |
Validation and Characterization of Donepezil Benzyl Bromide as a CRM
The validation of Donepezil benzyl bromide as a CRM involves a comprehensive assessment of its identity, purity, and stability. High-purity material is essential for its use as a reference standard.[5] The following sections detail the experimental protocols and data supporting its validation.
Identity Confirmation
The identity of the Donepezil benzyl bromide reference material is unequivocally confirmed using a combination of spectroscopic techniques. These methods provide information about the compound's chemical structure and are essential for its certification.
Table 1: Spectroscopic Data for Identity Confirmation
| Analytical Technique | Purpose | Typical Results |
| ¹H-NMR | Confirms the proton chemical environment and structural integrity. | Provides a detailed spectrum with chemical shifts and coupling constants corresponding to the protons in the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | The mass spectrum shows a molecular ion peak consistent with the chemical formula of Donepezil benzyl bromide. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | The IR spectrum displays characteristic absorption bands for the functional groups in the compound. |
Purity Assessment and Impurity Profiling
The purity of a CRM is a critical attribute. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for determining the purity of Donepezil and its related compounds.[8][9]
Table 2: Comparative Purity Data
| Parameter | Donepezil Benzyl Bromide (CRM) | Non-Certified Reference Material | Pharmacopeial Standard (Donepezil HCl) |
| Purity (HPLC) | ≥ 98% | Variable (Typically >95%) | ≥ 99.0% |
| Individual Impurities | Each impurity ≤ 0.15% | May have higher levels of impurities | Specified and unspecified impurities with defined limits |
| Total Impurities | ≤ 1.0% | Not always specified | ≤ 1.0% |
| Water Content (Karl Fischer) | ≤ 0.5% | Not always specified | Varies based on hydrate form |
| Residual Solvents (GC) | Meets ICH Q3C limits | May not be fully characterized | Meets pharmacopeial requirements |
Stability Assessment
The stability of a CRM is evaluated under various stress conditions to establish its shelf-life and recommended storage conditions.[10]
Table 3: Stability Indicating Data
| Condition | Observation |
| Long-term (2-8°C) | Stable with no significant degradation. |
| Accelerated (e.g., 40°C/75% RH) | Data used to predict long-term stability. |
| Forced Degradation (Acid, Base, Oxidation, Light, Heat) | Demonstrates the stability-indicating nature of the analytical method and identifies potential degradation products.[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of validation experiments. The following are representative protocols for the key analyses performed.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the routine quality control analysis of Donepezil and its impurities.[11]
-
Instrumentation: A standard HPLC system with a UV detector.[11]
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of Acetonitrile and Water (50:50, v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 268 nm.[8]
-
Injection Volume: 20 µL.[11]
-
Run Time: Approximately 10 minutes.[11]
Gas Chromatography (GC) for Residual Solvent Analysis
This method is used to determine the presence of residual solvents from the synthesis process.
-
Instrumentation: A GC system with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent.[12]
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: A suitable temperature gradient to separate common solvents.
-
Carrier Gas: Nitrogen or Helium.
Visualizing the Validation Workflow and Comparisons
Diagrams are provided to illustrate key processes and relationships, enhancing the understanding of the validation and application of Donepezil benzyl bromide as a CRM.
Figure 1. Certified Reference Material Validation Workflow.
Figure 2. Relationship between Donepezil and Donepezil Benzyl Bromide.
Figure 3. Comparison of Reference Material Types.
Conclusion
The comprehensive characterization and validation of Donepezil benzyl bromide confirm its suitability as a Certified Reference Material. Its high purity, well-defined structure, and established stability make it an indispensable tool for the accurate identification and quantification of this specific impurity in Donepezil drug substance and formulations. The use of this CRM will support regulatory compliance and contribute to the overall quality and safety of Donepezil-based therapies. When choosing a reference standard, it is imperative to consider the level of certification and the accompanying documentation to ensure the reliability and traceability of analytical results.
References
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Donepezilbenzyl bromide | C31H36BrNO3 | CID 11613681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. iajps.com [iajps.com]
- 9. Pharmaceutical Formulations and Analytical Methods of Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. benchchem.com [benchchem.com]
- 12. tsijournals.com [tsijournals.com]
A Comparative Guide to Inter-Laboratory Analysis of Donepezil Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Donepezil is critical for drug safety and efficacy. This guide provides an objective comparison of analytical methodologies for profiling impurities in Donepezil, drawing upon published experimental data to assist in the development and validation of robust analytical strategies.
Donepezil, a reversible acetylcholinesterase inhibitor, is a key therapeutic for Alzheimer's disease.[1][2] During its synthesis, storage, and formulation, various impurities can arise, including process-related substances and degradation products.[1][3] Regulatory bodies require meticulous identification, quantification, and control of these impurities.[4] A notable degradation product of Donepezil is its N-oxide, formed via oxidation.[1][5]
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for analyzing Donepezil and its impurities, often coupled with UV or mass spectrometry detectors.[1][4] This guide will compare several published reversed-phase HPLC (RP-HPLC) and UPLC methods.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the performance of various analytical methods for the quantification of Donepezil and its impurities as reported in different studies.
Table 1: Chromatographic Conditions for Donepezil Impurity Analysis
| Parameter | Method 1 (RP-HPLC)[4][6] | Method 2 (RP-UPLC)[7][8] | Method 3 (RP-HPLC)[5] | Method 4 (RP-HPLC)[2] |
| Column | Hypersil ODS (250 mm x 4.6 mm, 5.0 µm) | Waters Acquity C18 (50 mm x 2.1 mm, 1.7 µm) | Inertsil C8 3v (150 mm x 4.6 mm, 3 µm) | Unisol C18 (150 mm x 4.6 mm, 3 µm) |
| Mobile Phase A | 10 mM diammonium hydrogen orthophosphate in water (pH 6.0) | Trifluoroacetic acid in water | 0.1 M phosphate buffer (pH 2.8) and methanol (90:10 v/v) | Water |
| Mobile Phase B | Acetonitrile and methanol (85:15 v/v) | Acetonitrile and methanol | 0.1 M phosphate buffer (pH 2.8), Acetonitrile, and methanol (20:20:60 v/v/v) | Acetonitrile |
| Elution | Gradient | Gradient | Gradient | Isocratic (50:50 v/v) |
| Flow Rate | Not Specified | Not Specified | 1.0 mL/min | Not Specified |
| Detection | 230 nm | 286 nm | 215 nm | 268 nm |
| Column Temp. | 35°C | Not Specified | Not Specified | Not Specified |
Table 2: Method Validation Parameters for Donepezil Impurity Analysis
| Parameter | Method 1 (RP-HPLC)[4] | Method 2 (RP-UPLC)[9] | Method 3 (RP-HPLC)[2] |
| Linearity Range | Not Specified | 0.50–3.50 x 10⁻⁵ M | Not Specified |
| Precision (%RSD) | Impurities A-E: 0.1% - 3.6% | 0.57% - 0.65% | Not Specified |
| Accuracy (% Recovery) | 80% - 120% | 100.07% - 100.70% | Not Specified |
| LOD | Not Specified | 0.89 x 10⁻⁶ M | Not Specified |
| LOQ | Not Specified | 2.71 x 10⁻⁶ M | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results across laboratories. The following sections outline the key experimental protocols for forced degradation studies and chromatographic analysis of Donepezil.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[7]
Objective: To assess the stability of Donepezil under various stress conditions.[1]
Methodology:
-
Stock Solution Preparation: A stock solution of Donepezil hydrochloride is prepared at a concentration of 1 mg/mL in a suitable solvent like methanol or a water/acetonitrile mixture.[1]
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution is mixed with 0.1 M HCl and kept at room temperature for 7 days. For accelerated degradation, 2 M HCl at 70°C for 48 hours can be used.[1][]
-
Alkaline Hydrolysis: The stock solution is mixed with 0.1 M NaOH and kept at room temperature for 7 days. For accelerated degradation, 2 M NaOH at 70°C for 48 hours can be used.[1][]
-
Oxidative Degradation: The stock solution is mixed with 3% H₂O₂ and kept at room temperature for 7 days.[1]
-
Thermal Degradation: The solid drug substance is exposed to dry heat at 85°C for 7 days.[1]
-
Photolytic Degradation: The drug solution is exposed to daylight at room temperature for 7 days.[1]
-
-
Sample Analysis: After the specified duration, acidic and alkaline samples are neutralized. All samples are then diluted to a suitable concentration for analysis by a stability-indicating HPLC or UPLC method.[1] Donepezil has been shown to be particularly susceptible to degradation in alkaline and oxidative environments.[1][5][7]
Chromatographic Method for Impurity Profiling
Objective: To separate and quantify Donepezil and its impurities.[1]
RP-HPLC Method Example: [4][6]
-
Column: Hypersil ODS (250 mm x 4.6 mm, 5.0 µm).
-
Mobile Phase:
-
Solution A: 10 mM diammonium hydrogen orthophosphate in water (pH 6.0).
-
Solution B: Acetonitrile and methanol (85:15 v/v).
-
-
Gradient Program: A suitable gradient program is used to ensure the separation of all five impurities (Imp-A to Imp-E).
-
Detection: UV at 230 nm.
-
Column Temperature: 35°C.
-
Sample Preparation: The Donepezil sample is dissolved in the mobile phase to a final concentration of approximately 1.0 mg/mL.[1]
LC-MS for Impurity Identification:
-
Objective: To confirm the identity of Donepezil impurities, such as Donepezil N-oxide.[1]
-
Ionization: Electrospray Ionization (ESI) in positive mode.[1]
-
Scan Mode: Full scan for identification or Multiple Reaction Monitoring (MRM) for quantification.[1]
-
MRM Transitions for Donepezil: Precursor ion m/z 380.2 → Product ion m/z 91.2.[1]
-
Expected Precursor Ion for N-Oxide: m/z 396.2.[1]
Visualizations
The following diagrams illustrate the general workflows for Donepezil impurity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. iajps.com [iajps.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Donepezil Benzyl Bromide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as Donepezil benzyl bromide, is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Donepezil benzyl bromide, ensuring the protection of personnel and the environment.
Donepezil benzyl bromide is a pharmaceutical-related compound, and while specific disposal information is limited, its chemical structure, containing a benzyl bromide moiety, suggests that it should be handled as a hazardous substance. Benzyl bromide is known to be a lachrymator, corrosive, combustible, and toxic. Therefore, precautions appropriate for handling benzyl bromide should be adopted for Donepezil benzyl bromide.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling Donepezil benzyl bromide for disposal, a thorough risk assessment should be conducted. The following table summarizes the key hazards associated with the components of Donepezil benzyl bromide:
| Hazard Classification | Description | Recommended PPE |
| Acute Toxicity (Oral) | Donepezil is fatal if swallowed.[1] | Chemical-resistant gloves (Nitrile rubber), Lab coat, Safety goggles with side shields |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Chemical-resistant gloves (Nitrile rubber), Lab coat |
| Eye Damage/Irritation | Causes serious eye irritation.[1] | Safety goggles with side shields or face shield |
| Respiratory Irritation | May cause respiratory irritation. Benzyl bromide is a lachrymator.[2][3] | Work in a well-ventilated fume hood. Respirator may be required for large quantities or spills. |
| Combustibility | Benzyl bromide is a combustible liquid.[4] | Store away from ignition sources. Use appropriate fire extinguisher (dry chemical, CO2, or alcohol-resistant foam).[4] |
| Reactivity | Benzyl bromide reacts with water, bases, alcohols, amines, and oxidizing agents.[5] | Segregate from incompatible materials. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of Donepezil benzyl bromide waste.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: Donepezil Benzyl Bromide".
-
Ensure the container is made of a compatible material (e.g., glass or a suitable plastic) and has a secure, leak-proof lid.[5]
-
Do not mix Donepezil benzyl bromide waste with other chemical waste streams, especially aqueous waste, bases, alcohols, amines, or oxidizing agents.[5]
2. Waste Collection:
-
Solid Waste:
-
For pure compound or residues, carefully transfer the solid into the designated hazardous waste container using a dedicated spatula or scoop.
-
Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a separate, clearly labeled bag for solid hazardous waste.
-
-
Liquid Waste (Solutions):
-
If Donepezil benzyl bromide is in a solution, transfer the solution to a designated liquid hazardous waste container.
-
The solvent used will determine the specific liquid waste stream. Ensure the waste container is compatible with the solvent.
-
Do not pour Donepezil benzyl bromide solutions down the drain.[6]
-
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[4]
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[4] Do not use water. [4]
-
Carefully collect the absorbed material into the designated hazardous waste container.
-
Ventilate the area after the cleanup is complete.[4]
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5]
-
The storage area should have secondary containment to capture any potential leaks.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[5]
-
Provide the disposal service with a detailed inventory of the waste, including the Safety Data Sheet (SDS) for Donepezil benzyl bromide if available, and information on its hazards.
-
The likely method of disposal for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the combustion byproducts, which may include hydrogen bromide.[5]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Donepezil benzyl bromide.
Caption: Logical workflow for the safe disposal of Donepezil benzyl bromide.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of Donepezil benzyl bromide, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and hazardous waste management plan.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
